2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine
Description
Properties
IUPAC Name |
2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2S/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVQFHMQHBMFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672136 | |
| Record name | 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74901-69-2 | |
| Record name | 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-6H,7H-thieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine: A Technical Guide for Medicinal Chemists
An In-depth Exploration of a Key Pharmaceutical Intermediate
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, antiviral, and kinase inhibitory agents.[1][2][3][4] Among the derivatives of this versatile scaffold, 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine stands out as a crucial intermediate, prized for the reactivity of its two chlorine atoms which serve as handles for introducing diverse functionalities through nucleophilic substitution reactions.[5][6] This guide provides a comprehensive overview of the synthesis of this key building block, intended for researchers, scientists, and professionals in drug development.
Strategic Approach to Synthesis: The Chlorination of a Dione Precursor
The most prevalent and efficient method for the synthesis of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine involves the dichlorination of its corresponding diol or dione precursor, 6,7-dihydrothieno[3,2-d]pyrimidine-2,4-diol (also known as 6,7-dihydrothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione).[7][8][9] This transformation is typically achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
The rationale behind this synthetic strategy lies in the chemical properties of the pyrimidine ring. The lactam-lactim tautomerism of the pyrimidine-2,4-dione system allows the oxygen atoms to be converted into better leaving groups upon treatment with a strong electrophilic chlorinating agent like POCl₃. The subsequent nucleophilic attack by chloride ions results in the formation of the desired dichloro derivative. The use of a base, such as N,N-diisopropylethylamine (DIPEA) or diethylaniline, is often employed to facilitate the reaction by neutralizing the HCl generated in situ and promoting the formation of the more reactive intermediate.[7][10]
Visualizing the Synthetic Pathway
The overall synthetic workflow can be visualized as a two-step process starting from the commercially available 6,7-dihydrothieno[3,2-d]pyrimidine-2,4-diol.
Caption: Synthetic workflow for 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine from 6,7-dihydrothieno[3,2-d]pyrimidine-2,4-diol.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 6,7-dihydrothieno[3,2-d]pyrimidine-2,4-diol | 913581-92-7 | C₆H₆N₂O₂S | 170.19 |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C₈H₁₉N | 129.24 |
| Diethylaniline | 91-66-7 | C₁₀H₁₅N | 149.23 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 |
| Ice | 7732-18-5 | H₂O | 18.02 |
Procedure:
-
Reaction Setup: To a suspension of 6,7-dihydrothieno[3,2-d]pyrimidine-2,4-diol (1 equivalent) in phosphorus oxychloride (POCl₃, ~8-10 equivalents), add N,N-diisopropylethylamine (DIPEA, ~2.5 equivalents) or diethylaniline (~2 equivalents) dropwise at room temperature under a nitrogen atmosphere.[7][10] The use of an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive POCl₃.
-
Heating: Heat the reaction mixture to 80°C and stir for approximately 22 hours.[7] Alternatively, the reaction can be conducted at a higher temperature (e.g., 140°C) under microwave conditions for a shorter duration (e.g., 30 minutes).[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.[7] Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic components, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by crystallization.[11] For instance, crystallization from dichloromethane can yield the desired 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine as a solid.[11]
Expected Yield and Characterization:
The yield of the reaction can be variable but is generally good. Characterization of the final product can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mechanistic Insights and Experimental Rationale
The choice of phosphorus oxychloride as the chlorinating agent is pivotal. Its high reactivity and ability to act as both a dehydrating and chlorinating agent make it ideal for this transformation. The addition of a non-nucleophilic organic base like DIPEA or diethylaniline is critical for several reasons:
-
Acid Scavenging: It neutralizes the hydrochloric acid (HCl) produced during the reaction, preventing potential side reactions and degradation of the starting material or product.
-
Activation: The base can assist in the formation of a more reactive Vilsmeier-Haack-type reagent from POCl₃, which facilitates the chlorination process.
The work-up procedure is designed to safely quench the excess POCl₃ and separate the product. The use of ice water is a standard and effective method for hydrolyzing the remaining POCl₃. The subsequent extraction and washing steps ensure the removal of inorganic byproducts and any remaining base, leading to a cleaner crude product for purification.
Conclusion
The synthesis of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine via the chlorination of its dione precursor is a robust and well-established method. This guide provides a detailed protocol and the underlying scientific principles, offering researchers a solid foundation for the preparation of this valuable pharmaceutical intermediate. The versatility of the dichloro-substituents opens up a vast chemical space for the development of novel thieno[3,2-d]pyrimidine derivatives with diverse biological activities.[12]
References
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A Comprehensive Guide to the Structure Elucidation of 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine
Abstract
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a vital intermediate in the synthesis of novel therapeutics, particularly in oncology and virology.[1][2] The precise structural characterization of its derivatives is paramount to understanding structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. This technical guide provides an in-depth, multi-technique workflow for the unambiguous structure elucidation of 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine, a key building block in this chemical class.[1][3] We will proceed from initial mass spectrometric verification to the intricate connectivity mapping via two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, culminating in definitive crystallographic analysis. Each step is presented from a practical, field-proven perspective, emphasizing not just the "how" but the critical "why" behind each analytical choice.
Foundational Assessment: The Initial Hypothesis
Before embarking on any analytical campaign, the starting point is the nominal identity of the compound. The target molecule, 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine, provides a clear structural hypothesis.
-
Core Scaffold: A fused heterocyclic system consisting of a pyrimidine ring and a thiophene ring. The [3,2-d] notation specifies the fusion geometry.
-
Substitution: Two chlorine atoms are located at positions 2 and 4 of the pyrimidine ring.
-
Saturation: The "6,7-dihydro" prefix indicates that the thiophene ring is saturated at positions 6 and 7, forming an aliphatic ethylene bridge.
Based on this nomenclature, we can deduce the fundamental properties of the molecule.
| Property | Predicted Value | Source |
| Molecular Formula | C₆H₄Cl₂N₂S | PubChem[4] |
| Monoisotopic Mass | 205.94722 Da | PubChem[4] |
| Average Molecular Weight | 207.08 g/mol | PubChem[4] |
| CAS Number | 74901-69-2 | Echemi[5] |
Our analytical journey will systematically test and validate this hypothesized structure.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: The First Line of Evidence
Mass spectrometry (MS) is the initial and most direct method for confirming the molecular weight and elemental composition of a synthesized compound.[6] For halogenated molecules, it provides a distinctive isotopic signature that serves as a powerful diagnostic tool.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap system.
-
Analysis Mode: Operate in positive ion mode (ESI+). The pyrimidine nitrogens are expected to protonate readily.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the mass accuracy is below 5 ppm.
Expected Results and Interpretation
Molecular Ion Peak ([M+H]⁺): The primary observation should be the protonated molecular ion. Given the monoisotopic mass of 205.94722 Da, the [M+H]⁺ ion is expected at m/z 206.9545 .
Isotopic Pattern Analysis: The presence of two chlorine atoms creates a highly characteristic isotopic cluster for the molecular ion.[7][8] Natural chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorines, the relative intensities of the M, M+2, and M+4 peaks can be predicted.
| Ion | Description | Expected m/z ([M+H]⁺) | Predicted Relative Intensity |
| A | Contains two ³⁵Cl atoms | 206.9545 | 100% (base peak) |
| A+2 | Contains one ³⁵Cl and one ³⁷Cl | 208.9516 | ~65% |
| A+4 | Contains two ³⁷Cl atoms | 210.9486 | ~10% |
Observing this "9:6:1" approximate intensity ratio is strong evidence for the presence of two chlorine atoms in the molecule, immediately validating a key part of the hypothesized structure.[9][10]
Fragmentation Analysis: While ESI is a soft ionization technique, some in-source fragmentation can occur. Common fragmentation pathways for such heterocyclic systems involve the loss of chlorine atoms or cleavage of the rings.[11][12][13]
| Predicted Fragment | Neutral Loss | Fragment m/z |
| [M+H - Cl]⁺ | Cl | 171.99 |
| [M+H - 2Cl]⁺ | 2Cl | 137.03 |
The presence of these fragments would further support the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and arrangement of atoms in an organic molecule.[14] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unambiguous assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Experiments:
-
¹H NMR: Standard proton spectrum.
-
¹³C{¹H} NMR: Proton-decoupled carbon spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two or three bonds, revealing long-range connectivity.
-
Predicted Spectra and Interpretation
The following assignments are based on the hypothesized structure and known chemical shifts for similar heterocyclic systems.[2][9]
Caption: Numbering scheme for 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine.
¹H NMR Spectrum: The structure contains only two non-equivalent methylene groups (-CH₂-) in the dihydrothiophene ring.
-
Signal 1 (H7): Expected around δ 3.2-3.5 ppm. This will likely be a triplet, due to coupling with the two protons on C6.
-
Signal 2 (H6): Expected around δ 3.0-3.3 ppm. This will also be a triplet, coupling with the two protons on C7.
-
Integration: The relative integral of these two signals should be 1:1 (or 2H:2H).
¹³C NMR Spectrum: The structure has 6 unique carbon atoms.
-
C2 & C4: These carbons are attached to electronegative chlorine atoms and are part of an electron-deficient pyrimidine ring. They are expected to be significantly downfield, likely in the δ 150-165 ppm range.
-
C4a & C7a (Bridgehead): These carbons are part of the fused ring system. C7a, adjacent to the sulfur atom, might be further downfield than C4a. Expected range: δ 120-150 ppm.
-
C6 & C7: These are aliphatic sp³ hybridized carbons. They will appear in the upfield region, likely δ 25-35 ppm.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| C2 | - | 155-165 | Singlet |
| C4 | - | 150-160 | Singlet |
| C4a | - | 120-135 | Singlet |
| C6 | 3.0-3.3 | 25-35 | Triplet |
| C7 | 3.2-3.5 | 25-35 | Triplet |
| C7a | - | 135-150 | Singlet |
2D NMR for Connectivity Confirmation:
-
HSQC: This experiment is the crucial first step in assignment, creating a direct link between the proton and carbon data. It would show two cross-peaks: one connecting the proton signal at ~3.1 ppm to its carbon at ~30 ppm (C6), and another connecting the proton signal at ~3.4 ppm to its carbon at ~32 ppm (C7).
-
HMBC: This is the key experiment for piecing the entire puzzle together. It reveals the connectivity between different parts of the molecule.
Caption: Key expected HMBC correlations for structure confirmation.
Crucially, the protons on C6 (H6) should show a correlation to the bridgehead carbon C7a and C4a. Similarly, the protons on C7 (H7) should correlate to the bridgehead carbon C7a. These correlations firmly establish the fusion of the dihydrothiophene ring to the pyrimidine core at the correct positions, leaving no room for ambiguity.
X-ray Crystallography: The Definitive Proof
While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[15][16] It provides a three-dimensional map of electron density, revealing precise bond lengths, bond angles, and the spatial arrangement of all atoms.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents (e.g., slow evaporation from methanol, ethanol, or ethyl acetate/hexane mixtures).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a stream of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[17]
Expected Results
Integrated Conclusion
The structure elucidation of 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine is a systematic process of hypothesis and validation. The workflow begins with high-resolution mass spectrometry, which confirms the molecular formula and provides a crucial diagnostic isotopic signature for the two chlorine atoms. This is followed by a comprehensive suite of NMR experiments. ¹H and ¹³C NMR provide the inventory of atoms in their respective chemical environments, while 2D correlation experiments (HSQC and HMBC) definitively map the atomic connectivity, confirming the fused ring system. Finally, single-crystal X-ray crystallography provides the ultimate, irrefutable evidence of the molecular structure. By integrating the data from these orthogonal techniques, we can achieve an unambiguous and robust structural assignment, a critical requirement for any compound intended for use in research and drug development.
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Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). RSC Medicinal Chemistry. Available at: [Link]
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biological activity of thienopyrimidine derivatives
An In-Depth Technical Guide to the Biological Activity of Thienopyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thienopyrimidines, heterocyclic compounds featuring a thiophene ring fused to a pyrimidine ring, represent a privileged scaffold in medicinal chemistry. Their structural similarity and isoelectronic nature to endogenous purines allow them to function as effective biomimetics, interacting with a wide array of biological targets.[1][2][3] This versatility has led to the discovery of thienopyrimidine derivatives with potent anticancer, antimicrobial, and anti-inflammatory activities. This guide synthesizes current research to provide an in-depth overview of these biological activities, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will explore their role as kinase inhibitors in oncology, their broad-spectrum antimicrobial effects, and their potential in mitigating inflammatory pathways, providing a comprehensive resource for professionals in drug discovery and development.
The Thienopyrimidine Scaffold: A Foundation for Diverse Pharmacology
The thienopyrimidine nucleus is a versatile pharmacophore that has been extensively explored in drug development.[4] As bioisosteres of purines, they can act as antimetabolites or competitive inhibitors for enzymes that process purine-based substrates, most notably the ATP-binding site of protein kinases.[1][5] The three primary isomers—thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines—each offer a unique spatial arrangement of atoms, allowing for fine-tuning of biological activity through targeted chemical synthesis.[2] The thieno[2,3-d]pyrimidine core, in particular, has been successfully developed as a bioisostere for the 4-anilinoquinazoline scaffold found in several marketed anticancer drugs, validating its therapeutic potential.[6]
This guide will primarily focus on the thieno[2,3-d]pyrimidine derivatives, as they are the most widely studied for their profound biological effects.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The most significant therapeutic application of thienopyrimidine derivatives is in oncology. Their anticancer effects are multifaceted, stemming from the inhibition of key signaling pathways, induction of programmed cell death, and other cellular disruptions.[7][8]
Mechanism I: Protein Kinase Inhibition
Protein kinases are crucial regulators of cellular signal transduction pathways that control cell growth, proliferation, and survival.[4] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4][5] Thienopyrimidines have emerged as potent inhibitors of several oncogenic kinases.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are key tyrosine kinases involved in tumor angiogenesis and cell proliferation, respectively.[9] Dual inhibition of these pathways is a validated strategy for cancer therapy. Several novel thienopyrimidine derivatives have been designed and synthesized as potent dual inhibitors.[10] For instance, a series of 6,7,8,9-tetrahydro-5H-cyclohepta[11][12]thieno[2,3-d]pyrimidine derivatives demonstrated significant anticancer activity against the MCF-7 breast cancer cell line.[10] The most potent compound in this series, 5f , was found to be 1.73 times more potent than the standard EGFR inhibitor erlotinib and also exhibited strong VEGFR-2 inhibitory activity (IC₅₀ = 1.23 µM).[10] This dual action effectively chokes off the tumor's blood supply while simultaneously halting its growth signals.
Caption: EGFR/VEGFR-2 signaling inhibition by thienopyrimidines.
Mechanism II: Induction of Apoptosis, Cell Cycle Arrest, and Mitotic Catastrophe
Beyond kinase inhibition, thienopyrimidines exert their anticancer effects by triggering programmed cell death (apoptosis) and disrupting the cell division cycle.
-
Apoptosis and Cell Cycle Arrest: The potent compound 5f was shown to induce cell cycle arrest at the G2/M phase and promote an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis.[10]
-
Oxidative Stress & Mitotic Catastrophe: In another study, a series of thieno[2,3-d]pyrimidine derivatives were synthesized, with compound 6j emerging as a highly potent agent against colon, brain, and ovarian cancer cell lines (IC₅₀ range of 0.6-1.2 μM).[7] This compound was found to induce the formation of reactive oxygen species (ROS), leading to oxidative stress.[7] Furthermore, it triggered both apoptosis and mitotic catastrophe, a form of cell death that occurs during mitosis.[7] This dual mechanism ensures cell death even when certain apoptotic pathways are compromised, a common occurrence in resistant cancers.[7]
Caption: Workflow for evaluating the anticancer activity of novel compounds.
Summary of In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of representative thienopyrimidine derivatives against various human cancer cell lines.
| Compound ID | Target Cell Line | Activity (IC₅₀) | Reference Drug (IC₅₀) | Source |
| 5b | PC-3 (Prostate) | Lower than DOX | Doxorubicin (DOX) | [6] |
| 5b | HCT-116 (Colon) | 3-fold > DOX | Doxorubicin (DOX) | [6] |
| 6j | HCT-116 (Colon) | 0.6 - 1.2 µM | Not Specified | [7] |
| 6j | A2780 (Ovarian) | 0.6 - 1.2 µM | Not Specified | [7] |
| 14 | MCF-7 (Breast) | 22.12 µM | Doxorubicin (30.40 µM) | [8] |
| 5f | MCF-7 (Breast) | 4.64-fold > DOX | Doxorubicin (DOX) | [10] |
| 17f | HCT-116 (Colon) | 2.80 µM | Sorafenib | [9] |
| 17f | HepG2 (Liver) | 4.10 µM | Sorafenib | [9] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of thienopyrimidine derivatives against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Rationale: To establish a consistent monolayer of cells for treatment.
-
Procedure: Harvest logarithmically growing cancer cells (e.g., MCF-7, HCT-116) and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Rationale: To expose the cells to a range of drug concentrations to determine a dose-response curve.
-
Procedure: Prepare a stock solution of the test thienopyrimidine derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from sub-micromolar to high micromolar (e.g., 0.01 µM to 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation:
-
Rationale: To allow sufficient time for the compound to exert its cytotoxic or cytostatic effects.
-
Procedure: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Formazan Formation:
-
Rationale: To introduce the tetrazolium salt that is converted by metabolically active cells.
-
Procedure: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will convert the MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Rationale: To dissolve the formazan crystals for spectrophotometric quantification.
-
Procedure: Carefully remove the culture medium. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well. Agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Rationale: To measure cell viability and calculate the IC₅₀ value.
-
Procedure: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Antimicrobial Activity
In an era of growing antimicrobial resistance, the discovery of new anti-infective agents is critical. Thienopyrimidine derivatives have demonstrated promising broad-spectrum activity against various pathogenic bacteria and fungi.[1][2][14][15]
Antibacterial and Antifungal Spectrum
Several studies have synthesized and screened novel thienopyrimidines for antimicrobial efficacy.[14][15] For example, a series of pyrimidothienotriazolotriazine derivatives were tested against Gram-positive bacteria (Bacillus cereus, Staphylococcus aureus) and Gram-negative bacteria (Pseudomonas aeruginosa, E. coli).[15] Compound 8 from this series showed the highest activity against all tested bacterial species.[15] The same compounds were also evaluated for antifungal activity against Candida albicans, Trichophyton rubrum, and Aspergillus flavus, with compound 8 again showing significant efficacy.[16]
Summary of Antimicrobial Activity Data
The following table presents the antimicrobial activity of representative compounds, measured by the diameter of the zone of inhibition.
| Compound ID | Microbial Strain | Inhibition Zone (mm) at 100 µg/mL | Reference Drug (Inhibition Zone) | Source |
| 8 | Bacillus cereus | 19 mm | Chloramphenicol | [15] |
| 8 | Staphylococcus aureus | 19 mm | Chloramphenicol | [15] |
| 8 | Pseudomonas aeruginosa | 18 mm | Chloramphenicol | [15] |
| 8 | E. coli | 17 mm | Chloramphenicol | [15] |
| 8 | Candida albicans | 17 mm | Clotrimazole (26 mm) | [16] |
| 8 | Trichophyton rubrum | 18 mm | Clotrimazole (25 mm) | [16] |
Experimental Protocol: Agar Disc Diffusion Assay
This protocol is a standard method for screening the antimicrobial activity of chemical compounds.
Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disc into the agar. If the compound is effective at inhibiting microbial growth, a clear circular area, known as the zone of inhibition, will appear around the disc. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Rationale: To create a standardized suspension of the test microorganism.
-
Procedure: Aseptically pick a few colonies of the test microorganism from a fresh culture plate and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plates:
-
Rationale: To create a uniform "lawn" of bacteria or fungi on the agar surface.
-
Procedure: Dip a sterile cotton swab into the standardized inoculum suspension. Squeeze out excess fluid against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi) three times, rotating the plate 60 degrees after each application to ensure even coverage.
-
-
Application of Test Discs:
-
Rationale: To introduce the test compound to the inoculated plate.
-
Procedure: Prepare a solution of the thienopyrimidine derivative at a known concentration (e.g., 100 µg/mL) in a suitable solvent like DMSO.[15] Aseptically apply a known volume (e.g., 10 µL) onto sterile blank filter paper discs (6 mm diameter). Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plates. Gently press the discs to ensure complete contact. Place discs for a positive control (e.g., Chloramphenicol) and a negative control (solvent only) on the same plate.
-
-
Incubation:
-
Rationale: To allow for microbial growth and diffusion of the antimicrobial agent.
-
Procedure: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 25-30°C for 48-72 hours for fungi.
-
-
Measurement and Interpretation:
-
Rationale: To quantify the antimicrobial effect.
-
Procedure: After incubation, measure the diameter of the zone of complete inhibition (including the disc) in millimeters (mm). Compare the zone diameters of the test compounds to the controls to determine their relative activity.
-
Anti-inflammatory Activity
Chronic inflammation is an underlying factor in many diseases. Thienopyrimidine derivatives have been investigated as non-steroidal anti-inflammatory agents (NSAIDs), potentially offering a safer alternative to traditional drugs that carry a risk of gastrointestinal side effects.[17]
Mechanism of Action
The anti-inflammatory effects of many thienopyrimidines are linked to the inhibition of key inflammatory mediators. A study on new 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives demonstrated potent in vivo anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[17] The mechanism was investigated by measuring the concentration of prostaglandin E2 (PGE2), a key inflammatory mediator, in the blood serum. The test compounds significantly decreased PGE2 levels, comparable to the standard drug diclofenac.[17] This suggests that their anti-inflammatory action is, at least in part, due to the inhibition of the cyclooxygenase (COX) pathway. More recent work has focused on designing dual COX-2 and 15-lipoxygenase (15-LOX) inhibitors to achieve a more potent and synergistic anti-inflammatory effect.[18]
Summary of In Vivo Anti-inflammatory Activity
| Compound ID | Edema Inhibition (%) after 3h | PGE2 Concentration in Serum | Reference Drug | Source |
| 4c | 42% | 19 pg/mL | Diclofenac (48% inhibition, 12 pg/mL) | [17] |
| 4f | ~34% (derived from 71% of diclofenac activity) | Significantly decreased | Diclofenac | [17] |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of new compounds.
Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce the volume of this swelling compared to a control group is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Rationale: To ensure animals are not stressed and to establish baseline conditions.
-
Procedure: Use adult Wistar rats (150-200g). Acclimatize them for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water. Divide the rats into groups (n=6), including a control group, a reference group (e.g., Diclofenac), and test groups for each thienopyrimidine derivative.
-
-
Compound Administration:
-
Rationale: To deliver the test compound systemically before inducing inflammation.
-
Procedure: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) at a specific dose. The control group receives only the vehicle (e.g., a 0.5% carboxymethyl cellulose suspension).
-
-
Induction of Inflammation:
-
Rationale: To initiate a localized, acute inflammatory response.
-
Procedure: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Rationale: To quantify the extent of edema over time.
-
Procedure: Measure the paw volume of each rat immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis:
-
Rationale: To calculate the percentage of edema inhibition.
-
Procedure: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage of edema inhibition for the treated groups relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group. Statistical significance is typically determined using an ANOVA followed by a post-hoc test.
-
Conclusion and Future Perspectives
The thienopyrimidine scaffold is a cornerstone of modern medicinal chemistry, giving rise to derivatives with a remarkable spectrum of biological activities. Their success in oncology, particularly as kinase inhibitors, highlights their potential to address complex signaling networks in cancer. The demonstrated efficacy against a range of microbial pathogens and inflammatory models further broadens their therapeutic utility.
Future research should focus on several key areas:
-
Target Selectivity: Synthesizing derivatives with higher selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.
-
Combating Resistance: Developing thienopyrimidines that are effective against drug-resistant cancer cells and microbial strains.
-
Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their bioavailability and in vivo efficacy.
-
Novel Mechanisms: Exploring untapped biological targets and mechanisms of action for thienopyrimidine derivatives to address other disease areas.
By leveraging a deep understanding of structure-activity relationships and employing robust biological evaluation protocols, the thienopyrimidine scaffold will undoubtedly continue to yield novel and impactful therapeutic agents.
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El-Gohary, N. S., & Shaaban, M. I. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(16), 4933. [Link]
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Al-Issa, S. A., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][6][7][11]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1084. [Link]
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An In-depth Technical Guide to 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine: A Keystone Intermediate in Medicinal Chemistry
This technical guide provides an in-depth exploration of 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and its pivotal role as a versatile intermediate in the creation of novel therapeutic agents, particularly in the realm of oncology.
Core Compound Identification and Nomenclature
The foundational step in understanding any chemical entity is to establish its precise identity. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.
IUPAC Name: 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine[1][2].
This name delineates a fused heterocyclic system where a thiophene ring is fused to a pyrimidine ring, with two chlorine substituents at the 2 and 4 positions of the pyrimidine ring. The "6,7-dihydro" prefix indicates the saturation of the thiophene ring at these positions.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine[1][2] |
| CAS Number | 74901-69-2[1] |
| Molecular Formula | C₆H₄Cl₂N₂S[1] |
| Molecular Weight | 207.08 g/mol [1] |
| Canonical SMILES | C1CSC2=C1N=C(N=C2Cl)Cl[1][2] |
| InChIKey | CUVQFHMQHBMFCI-UHFFFAOYSA-N[1][2] |
A variety of synonyms are used in literature and commercial listings for this compound, including:
-
2,4-dichloro-6H,7H-thieno[3,2-d]pyrimidine[1]
Synthesis and Mechanism
The synthesis of 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine is a critical process for its application as a pharmaceutical intermediate. The most common and industrially scalable approach involves the chlorination of the corresponding diol or dione precursor.[3] This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
The choice of POCl₃ is deliberate; it serves as both the reagent and, in many cases, the solvent, driving the reaction to completion. The addition of a high-boiling tertiary amine, such as N,N-diisopropylethylamine (DIPEA), is often employed to facilitate the reaction by scavenging the HCl generated in situ.[1]
Experimental Protocol: Synthesis of 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine
This protocol is adapted from established procedures for the synthesis of analogous 2,4-dichlorothienopyrimidines.[1][3]
Step 1: Reaction Setup
-
To a suspension of 6,7-dihydrothieno[3,2-d]pyrimidine-2,4-dione (1 equivalent) in phosphorus oxychloride (10-15 equivalents), add N,N-diisopropylethylamine (2-2.5 equivalents).
Step 2: Chlorination
-
Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 3: Work-up and Isolation
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully remove the excess POCl₃ and DIPEA by distillation under reduced pressure.
-
The resulting residue is then cautiously poured into a mixture of crushed ice and water with vigorous stirring to quench any remaining POCl₃.
-
The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
-
The combined organic layers are washed sequentially with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude product.
Step 4: Purification
-
The crude 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the final product.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine stems from the high reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SNAr).[3] The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further exacerbated by the electron-withdrawing chloro substituents, making the carbon atoms at the 2- and 4-positions highly electrophilic and susceptible to attack by nucleophiles.
A crucial aspect of the reactivity of this scaffold is the differential reactivity of the C2 and C4 positions. In many similar pyrimidine systems, the C4 position is more reactive towards nucleophilic attack than the C2 position.[4] This regioselectivity can be attributed to the greater ability of the nitrogen atom at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction at C4. This allows for a stepwise and controlled introduction of different nucleophiles, a key strategy in building molecular diversity for drug discovery.
Common nucleophiles that readily react with this scaffold include:
-
Amines (primary and secondary)
-
Alcohols and phenols (as alkoxides or phenoxides)
-
Thiols (as thiolates)
This reactivity allows for the facile synthesis of a wide array of 2- and 4-substituted thienopyrimidine derivatives, which form the core of many biologically active molecules.
Applications in Drug Development
The thienopyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with various biological targets.[5][6] 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine serves as a key building block in the synthesis of kinase inhibitors for the treatment of cancer.[3]
Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By designing molecules that can selectively bind to and inhibit the activity of specific kinases, it is possible to halt the uncontrolled cell growth and proliferation that characterizes cancer.
Targeting Kinase Signaling Pathways
Derivatives of thienopyrimidines have been extensively investigated as inhibitors of several important kinase families, including:
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, including non-small cell lung cancer (NSCLC).[7][8] Thienopyrimidine-based molecules have been designed to target specific mutations in EGFR, such as the T790M resistance mutation.[7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the process by which new blood vessels are formed.[9] Tumors require a blood supply to grow and metastasize, and inhibiting VEGFR can effectively starve the tumor of nutrients. Thieno[2,3-d]pyrimidine derivatives have shown potent VEGFR-2 inhibitory activity.[9]
The general mechanism of action for these inhibitors involves competition with adenosine triphosphate (ATP) for binding to the kinase domain of the receptor. By occupying the ATP-binding site, the inhibitor prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that promotes cell proliferation and survival.
Illustrative Signaling Pathway: EGFR Inhibition
Caption: Simplified EGFR signaling pathway and the mechanism of its inhibition by a thienopyrimidine-based drug.
Safety and Handling
As a reactive chemical intermediate, 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine must be handled with appropriate safety precautions.
Table 2: GHS Hazard Information [2]
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |
| Serious eye damage/eye irritation | H318: Causes serious eye damage / H319: Causes serious eye irritation |
| Acute toxicity, dermal | H312: Harmful in contact with skin |
| Acute toxicity, inhalation | H332: Harmful if inhaled |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction facility.[10]
Conclusion
2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine is a highly valuable and versatile building block in modern medicinal chemistry. Its well-defined synthesis, coupled with the predictable and regioselective reactivity of its chloro-substituents, makes it an ideal starting point for the construction of complex molecular architectures. Its prominent role in the development of targeted kinase inhibitors for cancer therapy underscores its importance in the ongoing quest for more effective and selective medicines. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist or researcher working in this dynamic field.
References
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PubChem. 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. Available from: [Link]
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Archiv der Pharmazie. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Available from: [Link]
-
ResearchGate. Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Available from: [Link]
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PubChem. 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine - Safety and Hazards. Available from: [Link]
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Bioorganic Chemistry. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Available from: [Link]
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ResearchGate. Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Available from: [Link]
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Nature. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Available from: [Link]
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Molecules. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Available from: [Link]
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- 11. fishersci.com [fishersci.com]
spectroscopic data for 2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine (CAS: 74901-69-2), a critical intermediate in pharmaceutical research and development, particularly in the synthesis of anti-cancer and anti-viral agents.[1] As a Senior Application Scientist, my objective is not merely to present data, but to provide a framework for its interpretation, grounded in the principles of structural chemistry and analytical science. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers in drug discovery and chemical synthesis.
The compound's structure, featuring a fused thieno[3,2-d]pyrimidine core, presents a unique spectroscopic fingerprint.[2] Understanding this fingerprint is paramount for confirming its identity, purity, and for guiding subsequent synthetic transformations.
The Logic of Spectroscopic Elucidation: A Validated Workflow
Structural elucidation is a process of convergent evidence. No single technique provides absolute certainty. Instead, we build a conclusive case by integrating data from orthogonal methods. The workflow below illustrates the logical progression from receiving a sample to final structure confirmation. This systematic approach minimizes ambiguity and ensures a robust, trustworthy characterization.
Caption: Workflow for Spectroscopic Structure Elucidation.
Molecular Weight and Formula Confirmation: Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry is the first-line technique for confirming the molecular formula. For a chlorinated compound like this, it serves a dual purpose: determining the monoisotopic mass and, critically, verifying the number of chlorine atoms through the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl. We select Electrospray Ionization (ESI) as it is a soft ionization technique, ideal for preserving the molecular ion of sensitive organic intermediates.
Predicted Mass Spectrum Data
The molecular formula is C₆H₄Cl₂N₂S.[2][3] The presence of two chlorine atoms creates a distinctive M, M+2, and M+4 isotopic pattern with an approximate ratio of 9:6:1, which is an unmistakable validation point.
| Parameter | Predicted Value | Rationale |
| Monoisotopic Mass | 205.94722 Da | Calculated for C₆H₄³⁵Cl₂N₂S[2] |
| Ion Species | [M+H]⁺ | Expected under positive mode ESI. |
| m/z for [M+H]⁺ | 206.9545, 208.9516, 210.9487 | Corresponds to ions with ³⁵Cl₂, ³⁵Cl³⁷Cl, and ³⁷Cl₂ respectively. |
| Isotopic Ratio | ~100 : 65 : 10 | The characteristic intensity pattern for a molecule containing two chlorine atoms. |
Protocol: High-Resolution ESI-MS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is required to achieve the necessary mass accuracy for formula confirmation.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Infusion: Infuse the sample solution directly at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 100 to 500.
-
Data Analysis: Center the resulting spectrum on the molecular ion cluster. Use the instrument's software to compare the measured m/z and isotopic distribution against the theoretical values for C₆H₄Cl₂N₂S. A mass accuracy of <5 ppm is the standard for trustworthy confirmation.
Proton Environment Mapping: ¹H NMR Spectroscopy
Expertise & Causality: ¹H NMR spectroscopy provides the precise arrangement of hydrogen atoms. The key structural feature of the target molecule is the 6,7-dihydro moiety, which contains two adjacent methylene (CH₂) groups. Their chemical shifts are influenced by the adjacent sulfur atom and the fused pyrimidine ring. The expected spectrum is simple but informative, showing two triplets due to coupling between these neighboring groups. Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its excellent solubilizing power and clean spectral window.
Structural Assignments
Caption: Structure of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine.
The protons of interest are on the saturated ethylene bridge at positions 6 and 7.
Predicted ¹H NMR Data (300 MHz, CDCl₃)
| Position | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-6 | 3.2 - 3.5 | Triplet (t) | 2H | Aliphatic CH₂. Deshielded by the adjacent N-containing pyrimidine ring. Coupled to H-7. |
| H-7 | 3.0 - 3.3 | Triplet (t) | 2H | Aliphatic CH₂. Deshielded by the adjacent sulfur atom. Coupled to H-6. |
Note: The exact chemical shifts can vary based on solvent and concentration. The key diagnostic is the presence of two distinct triplets, each integrating to 2H.
Protocol: Acquiring a Quantitative ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ 0.00).
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Experiment: Standard proton acquisition experiment.
-
Key Parameters:
-
Pulse Angle: 30-45 degrees to ensure full relaxation between scans.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 5 seconds. A longer delay is crucial for accurate integration.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to confirm the 2H:2H ratio.
Carbon Skeleton Confirmation: ¹³C NMR Spectroscopy
Expertise & Causality: ¹³C NMR confirms the number of unique carbon environments and provides insight into their electronic state (alkane, alkene, aromatic, etc.). For this molecule, we expect six distinct signals corresponding to the six carbon atoms in the structure. The chemical shifts are highly predictable based on the influence of the electronegative chlorine and nitrogen atoms and the sulfur heteroatom. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.
Predicted ¹³C NMR Data (75 MHz, CDCl₃)
| Position | Predicted Shift (δ, ppm) | Rationale |
| C-2 | 160 - 165 | Pyrimidine carbon attached to two electronegative atoms (N and Cl). |
| C-4 | 165 - 170 | Pyrimidine carbon attached to two electronegative atoms (N and Cl). Shift is influenced by the fused ring system. |
| C-4a | 120 - 125 | Bridgehead carbon of the thiophene ring. |
| C-7a | 150 - 155 | Bridgehead carbon of the pyrimidine ring, adjacent to nitrogen. |
| C-6 | 25 - 30 | Aliphatic carbon adjacent to the pyrimidine ring. |
| C-7 | 28 - 33 | Aliphatic carbon adjacent to the sulfur atom. |
Protocol: Acquiring a Proton-Decoupled ¹³C NMR Spectrum
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.
-
Instrument: A 75 MHz or higher field NMR spectrometer.
-
Experiment: Standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Key Parameters:
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512 to 2048 scans are typically required to achieve a good signal-to-noise ratio.
-
-
Processing: Apply Fourier transformation with an exponential line broadening of 1-2 Hz. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16).
Functional Group Identification: Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. While the "fingerprint region" (<1500 cm⁻¹) is complex, the diagnostic region provides clear, trustworthy evidence for the core structural motifs. For this molecule, we are looking for the C=N stretches of the pyrimidine ring and the C-Cl bonds. Attenuated Total Reflectance (ATR) is the preferred modern technique as it requires minimal sample preparation and is non-destructive.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2850 | Medium-Weak | C-H stretch (aliphatic CH₂) |
| 1600-1550 | Strong | C=N stretch (pyrimidine ring) |
| 1500-1400 | Medium | C=C stretch (fused ring system) |
| 800-600 | Strong | C-Cl stretch |
Protocol: Acquiring an ATR-FTIR Spectrum
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the anvil to ensure good contact.
-
Collect the sample spectrum.
-
-
Parameters:
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16-32 scans.
-
Range: 4000-400 cm⁻¹.
-
-
Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Data Synthesis: The Convergence of Evidence
The trustworthiness of a structural assignment comes from the seamless correlation of all spectroscopic data. The proposed structure must be consistent with every piece of evidence.
Caption: Logical diagram showing convergence of spectroscopic evidence.
A successful characterization means that the molecular weight and formula from MS are confirmed, the proton and carbon environments observed in NMR match the structure, and the functional groups identified by IR are present. Any deviation necessitates further investigation, such as 2D NMR experiments (COSY, HSQC) or re-evaluation of sample purity.
References
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PubChem. (n.d.). 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. Retrieved from [Link]
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Thienopyrimidines: A Technical Guide to Unlocking Novel Therapeutic Targets
Foreword: The Thienopyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The thienopyrimidine core, a fusion of thiophene and pyrimidine rings, represents a versatile and highly sought-after scaffold in modern drug discovery. Its structural resemblance to endogenous purine bases allows it to effectively interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2] This guide provides an in-depth exploration of the key therapeutic targets of thienopyrimidines, offering researchers and drug development professionals a comprehensive technical resource. We will delve into the mechanistic intricacies of these interactions, detail robust experimental protocols for their evaluation, and present a forward-looking perspective on the untapped potential of this remarkable heterocyclic system.
I. Thienopyrimidines as Kinase Inhibitors: A Dominant Paradigm in Oncology
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous cancers.[3][4] The thienopyrimidine scaffold has proven to be an exceptional platform for the design of potent and selective kinase inhibitors, with several compounds advancing into clinical trials.[5][6]
A. Targeting the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is one of the most frequently activated pathways in human cancers, playing a central role in cell growth, proliferation, and survival.[7][8] Thienopyrimidine derivatives have emerged as highly effective inhibitors of PI3K, demonstrating nanomolar potency and selectivity against various isoforms.[8][9]
Mechanism of Action: Thienopyrimidine-based PI3K inhibitors typically function as ATP-competitive inhibitors. The thienopyrimidine core mimics the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region of the kinase domain.[10] Substitutions on the scaffold can be tailored to exploit specific interactions within the active site, thereby enhancing potency and selectivity for different PI3K isoforms (α, β, δ, γ).[8][9][11] For instance, some derivatives show over 100-fold selectivity for PI3Kα over mTOR, a key consideration for mitigating off-target effects.[8][9]
Experimental Workflow: PI3K Inhibition Assay
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Recent updates on thienopyrimidine derivatives as anticancer agents - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Novel Thienopyrimidine Compounds: A Technical Guide for Drug Development Professionals
Abstract
The thienopyrimidine scaffold, a bioisostere of the natural purine bases, represents a cornerstone in modern medicinal chemistry.[1][2] Its inherent structural features allow for diverse interactions with a multitude of biological targets, rendering it a privileged core for the development of novel therapeutics.[1] This guide provides an in-depth technical overview of the discovery process for novel thienopyrimidine compounds, with a particular focus on their emergence as potent kinase inhibitors. We will dissect the strategic considerations behind synthetic route design, elucidate the critical nature of structure-activity relationship (SAR) studies, and provide field-proven, detailed protocols for the synthesis and biological evaluation of a representative series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines targeting the PI3K/AKT/mTOR signaling pathway. This document is intended to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation targeted therapies.
Introduction: The Thienopyrimidine Scaffold - A Privileged Heterocycle
Thienopyrimidines are bicyclic heterocyclic systems formed by the fusion of a thiophene and a pyrimidine ring.[3] This fusion results in three possible isomers: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine.[4] Their structural resemblance to adenine and guanine allows them to effectively mimic these crucial purine bases, enabling interaction with the ATP-binding sites of numerous enzymes, particularly kinases.[5] This bioisosteric relationship is a key factor behind the broad spectrum of biological activities exhibited by thienopyrimidine derivatives, which include anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][5]
The therapeutic potential of this scaffold is underscored by the number of thienopyrimidine-based drugs that are either clinically approved or in advanced stages of clinical investigation.[3] Notable examples include Relugolix, a GnRH receptor antagonist, and several kinase inhibitors that have shown significant promise in oncology.[5] The versatility of the thienopyrimidine core, which allows for substitution at multiple positions, provides a rich playground for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.
Strategic Synthesis of Thienopyrimidine Cores
The construction of the thienopyrimidine scaffold is a critical first step in the discovery of novel derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials. Two primary approaches dominate the landscape: the annulation of a pyrimidine ring onto a pre-existing thiophene (the "thiophene-first" approach) and, conversely, the construction of a thiophene ring onto a pyrimidine core (the "pyrimidine-first" approach).[3][6]
The "thiophene-first" strategy is arguably the more common and versatile method, largely due to the accessibility of substituted 2-aminothiophenes via the well-established Gewald reaction.[7] This multicomponent reaction, which condenses a ketone or aldehyde with an activated nitrile and elemental sulfur, provides a straightforward entry into polysubstituted 2-aminothiophenes, which are ideal precursors for subsequent pyrimidine ring formation.[6]
Below is a generalized workflow illustrating the "thiophene-first" approach, a common and efficient pathway to novel thienopyrimidine derivatives.
Caption: Generalized Synthetic Workflow for Thienopyrimidine Derivatives.
Targeting the PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs essential cellular processes, including proliferation, survival, growth, and metabolism.[8] Aberrant activation of this pathway is a common feature in many human cancers, making it one of the most attractive targets for the development of novel anticancer therapies.[8][9]
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane.[10] Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.[3] This recruitment to the membrane facilitates the phosphorylation and full activation of AKT by other kinases, such as PDK1 and mTORC2.[3] Once activated, AKT phosphorylates a plethora of downstream substrates, including the mTOR complex 1 (mTORC1), which ultimately leads to increased protein synthesis and cell growth.[3] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[8]
Thienopyrimidine derivatives have emerged as highly effective inhibitors of PI3K, often demonstrating selectivity for different isoforms of the enzyme.[11] Their ability to compete with ATP for the kinase domain's binding site effectively shuts down this pro-survival signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: The PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.
Case Study: Synthesis and SAR of 2-Aryl-4-Morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors
To illustrate the practical application of the principles discussed, this section details the synthesis and structure-activity relationship of a series of novel 2-aryl-4-morpholinothieno[2,3-d]pyrimidines that have demonstrated potent inhibitory activity against PI3K isoforms.[10]
Detailed Experimental Protocol: Synthesis of a Key Intermediate and Final Product
The synthesis of the target compounds begins with the preparation of the 4-chlorothienopyrimidine intermediate, followed by nucleophilic aromatic substitution with morpholine and subsequent Suzuki coupling to introduce the aryl diversity. A representative protocol for the synthesis of 2-(3-hydroxyphenyl)-4-morpholino-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine is provided below.[10]
Step 1: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine
-
Cyclization: A mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (10 mmol) and formamide (50 mL) is heated to 180 °C for 4 hours.[12]
-
Cooling and Precipitation: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one.
-
Chlorination: The pyrimidinone intermediate (5 mmol) is suspended in phosphorus oxychloride (POCl₃, 20 mL).[10]
-
Reflux: The mixture is heated under reflux for 6 hours, during which the suspension becomes a clear solution.[10]
-
Work-up: The excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice with stirring. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4-chloro-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine.
Step 2: Synthesis of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine Derivatives (e.g., Compound VIb) [10]
-
Nucleophilic Substitution: To a solution of the 4-chloro intermediate (1 mmol) in an appropriate solvent such as isopropanol (15 mL), morpholine (1.2 mmol) is added.
-
Reaction: The mixture is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold isopropanol, and dried to yield the 4-morpholino intermediate.
-
Suzuki Coupling: The 4-morpholino intermediate (1 mmol), the desired (3-hydroxyphenyl)boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2 mmol) are combined in a mixture of 1,4-dioxane and water (4:1, 10 mL).
-
Reaction: The mixture is heated to 90 °C under a nitrogen atmosphere for 12 hours.
-
Purification: After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the final compound.
Characterization Data for a Representative Compound (IIIa): Ethyl 2-(3-hydroxyphenyl)-5-methyl-4-morpholinothieno[2,3-d]pyrimidine-6-carboxylate [10]
-
Yield: 75%
-
Appearance: White solid
-
¹H NMR (400 MHz, DMSO-d₆) δ: 9.81 (s, 1H), 7.82 (t, J = 2.0 Hz, 1H), 7.74 (dt, J = 7.7, 1.3 Hz, 1H), 7.33 (t, J = 7.9 Hz, 1H), 6.95 (ddd, J = 8.1, 2.5, 0.9 Hz, 1H), 4.29 (q, J = 7.1 Hz, 2H), 3.82 – 3.74 (m, 4H), 3.74 – 3.66 (m, 4H), 2.80 (s, 3H), 1.32 (t, J = 7.1 Hz, 3H).
-
MS (ESI) m/z: 442 [M+H]⁺.
Structure-Activity Relationship (SAR) Analysis
The systematic modification of the thienopyrimidine scaffold and evaluation of the resulting compounds' biological activity is the essence of SAR studies. This process provides critical insights into the structural features required for potent and selective target engagement. For the 2-aryl-4-morpholinothieno[2,3-d]pyrimidine series, the substitution pattern on the 2-phenyl ring was found to be a key determinant of PI3K inhibitory activity.[1][10]
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH₃ | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH₃ | 50 | <40 |
| IIIk | 3-OCH₃ | <40 | 48 |
| Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents. Inhibition was measured at a 10 µM concentration.[1][10] |
Causality Behind Experimental Choices & SAR Insights:
-
Positional Importance of Hydroxyl Group: The data clearly demonstrate the critical importance of a hydroxyl group at the 3-position of the 2-phenyl ring for potent PI3K inhibition (compare IIIa and VIb with IIIb and VIc ).[10] This suggests that the 3-OH group likely forms a key hydrogen bond interaction with amino acid residues in the ATP-binding pocket of the PI3K enzyme. Moving the hydroxyl group to the 4-position results in a significant loss of activity, indicating a strict spatial requirement for this interaction.[10]
-
Enhancement by Methoxy Group: The addition of a methoxy group at the 5-position, particularly in conjunction with the 3-OH group (as in VIb ), further enhances the inhibitory activity against both PI3Kβ and PI3Kγ isoforms.[10] This could be due to favorable hydrophobic interactions or conformational restriction of the phenyl ring into an optimal binding orientation.
-
Lipophilicity and Scaffold: The tetrahydrobenzo-fused scaffold in compounds like VIb generally confers better activity compared to the corresponding 5-methyl-6-carboxylate analogues (e.g., IIIa ), suggesting that increased lipophilicity in this region of the molecule is beneficial for PI3K engagement.[10]
Biological Evaluation: A Self-Validating System
The biological evaluation of newly synthesized compounds is a multi-step process designed to confirm target engagement, assess cellular activity, and profile for potential liabilities. A robust and self-validating workflow is essential for making confident decisions about which compounds to advance.
Experimental Protocol: PI3K Enzyme Inhibition Assay (HTRF®)
Homogeneous Time-Resolved Fluorescence (HTRF®) assays are a common and reliable method for quantifying the activity of PI3K enzymes and the potency of inhibitors.[3][13] The assay measures the enzymatic conversion of PIP2 to PIP3.
Caption: Experimental Workflow for a PI3K HTRF® Kinase Assay.
Protocol Steps: [3]
-
Compound Plating: Add 0.5 µL of serially diluted thienopyrimidine compound (or DMSO for controls) to the wells of a 384-well assay plate.
-
Enzyme/Substrate Addition: Add 14.5 µL of a pre-mixed solution containing the PI3K enzyme and the PIP2 substrate in reaction buffer to all wells (except "minus enzyme" controls, which receive only the substrate).
-
Reaction Initiation: Add 5 µL of ATP working solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stopping and Detection: Add 5 µL of a stop solution containing a biotinylated-PIP3 tracer and a Europium (Eu³⁺) labeled anti-GST antibody (assuming a GST-tagged PH domain is used). Then, add a detection mix containing Streptavidin-Allophycocyanin (SA-APC).
-
Signal Generation: In the absence of enzyme activity (or in the presence of a potent inhibitor), the biotin-PIP3 tracer binds to the GST-PH domain, bringing the Eu³⁺ donor and the APC acceptor into close proximity, resulting in a high HTRF signal. When the enzyme is active, it produces unlabeled PIP3, which competes with the tracer, disrupting the complex and leading to a decrease in the HTRF signal.
-
Data Acquisition and Analysis: The plate is read on a compatible microplate reader. The ratio of the fluorescence at 665 nm (APC emission) to 620 nm (Europium emission) is calculated. The data are then plotted against inhibitor concentration, and IC₅₀ values are determined using a sigmoidal dose-response curve fit.
Conclusion and Future Directions
The thienopyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel, high-impact therapeutics. Its inherent drug-like properties and synthetic tractability ensure its place in the modern medicinal chemist's toolkit. The successful development of potent and selective PI3K inhibitors from this class, as detailed in this guide, highlights a rational, structure-guided approach to drug discovery. By understanding the nuances of synthetic strategy, diligently pursuing SAR, and employing robust biological evaluation workflows, researchers can effectively harness the power of the thienopyrimidine core. Future efforts will likely focus on developing derivatives with novel mechanisms of action, exploring new therapeutic areas beyond oncology, and leveraging emerging sustainable and green chemistry approaches to accelerate the discovery pipeline.[14]
References
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Priya A., Nargund S. L., & Kumar N. M. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). World Journal of Pharmaceutical Research, 14(15), 565-598. [Link]
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Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(8), 1159–1194. [Link]
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El-Gamal, M. I., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 234-250. [Link]
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Sugita, H., Dan, S., Kong, D., Tomida, A., & Yamori, T. (2008). A new evaluation method for quantifying PI3K activity by HTRF assay. Biochemical and Biophysical Research Communications, 377(3), 941-945. [Link]
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MDPI. (2022). Thienopyrimidine. In Encyclopedia. [Link]
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Sayed, M. T. M., Hassan, R. A., Halim, P. A., & El-Ansary, A. K. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Medicinal Chemistry Research, 32, 659–681. [Link]
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Wikipedia. (2025). PI3K/AKT/mTOR pathway. In Wikipedia. [Link]
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Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. (2025). Journal of Organic Chemistry. [Link]
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Hilaris Publisher. (2016). Development of thienopyrimidines as potential pharmaceuticals. Medical chemistry. [Link]
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Liu, Q., et al. (2011). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 775-780. [Link]
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Rashad, A. E., et al. (2010). Synthesis and screening of some novel fused thiophene and thienopyrimidine derivatives for anti- avian influenza virus (H5N1) activity. European Journal of Medicinal Chemistry, 45(11), 5251-5257. [Link]
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Tolba, M. S., et al. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. ACG Publications. [Link]
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Desroches-Castan, A., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(21), 6685. [Link]
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Mghwary, A. E. S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 838-852. [Link]
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Batt, D. G., et al. (2000). 4-Amino- and 4-oxo-thieno[2,3-d]pyrimidines as potent inhibitors of cyclin-dependent kinase 4. Bioorganic & Medicinal Chemistry Letters, 10(15), 1709-1712. [Link]
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Kumar, A., et al. (2021). Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[10][13]thieno[2,3-d]pyrimidine derivatives. Scientific Reports, 11(1), 10515. [Link]
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Zhang, H., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3422. [Link]
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El-Dash, Y., et al. (2021). Novel thienopyrimidine-aminothiazole hybrids: Design, synthesis, antimicrobial screening, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and VEGFR-2 inhibition. Bioorganic Chemistry, 114, 105137. [Link]
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A Comprehensive Technical Guide to 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine (CAS No. 74901-69-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine, a pivotal heterocyclic intermediate in contemporary medicinal chemistry. The document elucidates the compound's chemical and physical properties, details its synthesis and reactivity, and explores its significant applications in the development of therapeutic agents. Particular emphasis is placed on the thieno[3,2-d]pyrimidine scaffold's role as a versatile building block for a range of bioactive molecules, including kinase inhibitors and antiviral compounds. This guide serves as a comprehensive resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.
Introduction: The Thieno[3,2-d]pyrimidine Scaffold
The fusion of a thiophene ring with a pyrimidine nucleus gives rise to the thieno[3,2-d]pyrimidine scaffold, a privileged heterocyclic system in medicinal chemistry. This structural motif is of significant interest due to its bioisosteric relationship with purine, enabling it to interact with a wide array of biological targets. The inherent chemical properties of this scaffold, including its electronic distribution and conformational rigidity, make it an ideal framework for the design of potent and selective therapeutic agents. Thieno[3,2-d]pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties[1].
2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine (CAS No. 74901-69-2) is a key intermediate that provides a gateway to a diverse range of substituted thienopyrimidines. The two chlorine atoms at the 2- and 4-positions of the pyrimidine ring are highly susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of extensive chemical libraries for drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine is essential for its effective use in synthesis and process development.
| Property | Value | Reference(s) |
| CAS Number | 74901-69-2 | [2] |
| Molecular Formula | C₆H₄Cl₂N₂S | [2] |
| Molecular Weight | 207.08 g/mol | [2] |
| Appearance | Solid | [2] |
| Boiling Point | 329.4 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.613 g/cm³ (Predicted) | [2] |
| InChI | InChI=1S/C6H4Cl2N2S/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H2 | [2] |
| SMILES | C1CSC2=C1N=C(N=C2Cl)Cl | [2] |
Synthesis and Mechanism
The synthesis of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine is typically achieved through the chlorination of the corresponding diol precursor, 6,7-dihydrothieno[3,2-d]pyrimidine-2,4-dione. This transformation is a cornerstone reaction in the production of this valuable intermediate.
Synthetic Pathway
The general synthetic route involves the treatment of 6,7-dihydrothieno[3,2-d]pyrimidine-2,4-dione with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Caption: General synthetic scheme for the preparation of the title compound.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from the synthesis of the aromatic analog, 2,4-Dichlorothieno[3,2-d]pyrimidine[3][4].
Materials:
-
6,7-dihydrothieno[3,2-d]pyrimidine-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diethylaniline (optional, as a base)
-
Dichloromethane (DCM)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6,7-dihydrothieno[3,2-d]pyrimidine-2,4-dione in an excess of phosphorus oxychloride.
-
Optionally, add N,N-diethylaniline to the mixture.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water with vigorous stirring to quench the excess POCl₃.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Mechanistic Insights
The chlorination of the diol precursor proceeds through the conversion of the hydroxyl groups into better leaving groups by phosphorus oxychloride. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate intermediate. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, resulting in the formation of the chloro-substituted pyrimidine ring. The presence of a base like N,N-diethylaniline can facilitate the reaction by neutralizing the HCl generated during the process.
Chemical Reactivity and Synthetic Utility
The synthetic utility of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine lies in the high reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring and the adjacent nitrogen atoms activates the C2 and C4 positions for nucleophilic attack.
Caption: Reactivity of the title compound with various nucleophiles.
This reactivity allows for the sequential or simultaneous displacement of the chlorine atoms, enabling the synthesis of a wide variety of 2,4-disubstituted thieno[3,2-d]pyrimidine derivatives. The regioselectivity of the substitution can often be controlled by tuning the reaction conditions and the nature of the nucleophile.
Spectroscopic Characterization
-
¹H NMR: For the aromatic analog, signals corresponding to the thiophene protons are observed in the aromatic region (δ 7.5-8.2 ppm)[3]. For the 6,7-dihydro derivative, one would expect to see signals in the aliphatic region corresponding to the two methylene groups of the dihydrothiophene ring.
-
¹³C NMR: The carbon signals for the pyrimidine and thiophene rings would be expected in the aromatic region for the aromatic analog. For the dihydro derivative, aliphatic carbon signals for the CH₂ groups would be present.
-
Mass Spectrometry: The mass spectrum of the aromatic analog shows characteristic isotopic patterns for the presence of two chlorine atoms ([M]+, [M+2]+, [M+4]+)[3]. A similar pattern would be expected for the 6,7-dihydro compound, with the molecular ion peak at m/z 206 (for ³⁵Cl isotopes).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for C-Cl stretching, C=N stretching within the pyrimidine ring, and C-S stretching of the thiophene ring would be expected.
Applications in Drug Discovery and Development
The thieno[3,2-d]pyrimidine scaffold, accessed through intermediates like 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine, is a cornerstone in the development of numerous therapeutic agents.
Kinase Inhibitors
A significant application of thieno[3,2-d]pyrimidine derivatives is in the development of protein kinase inhibitors for cancer therapy. The scaffold serves as an excellent ATP-competitive hinge-binding motif. By modifying the substituents at the 2- and 4-positions, researchers can achieve high potency and selectivity for various kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Thienopyrimidine derivatives have been developed as potent inhibitors of EGFR mutants, which are implicated in non-small cell lung cancer[5].
-
Vascular Endothelial Growth Factor Receptor (VEGFR): These compounds have shown promise as inhibitors of VEGFR-2, a key regulator of angiogenesis in tumors.
-
Cyclin-Dependent Kinases (CDKs): The scaffold has been utilized to design inhibitors of CDKs, which are crucial for cell cycle progression and are often dysregulated in cancer[6].
Antiviral and Other Therapeutic Areas
Beyond oncology, thieno[3,2-d]pyrimidine derivatives have been investigated for a range of other therapeutic applications, including:
-
Antiviral Agents: The structural similarity to purines makes them attractive candidates for the development of antiviral drugs that target viral polymerases or other enzymes.
-
Anti-inflammatory Agents: Certain derivatives have shown anti-inflammatory properties, potentially through the inhibition of inflammatory signaling pathways.
-
Intermediate in Ticagrelor Synthesis: The related compound, 4,6-dichloro-2-(propylthio)pyrimidine-5-amine, is a key intermediate in the synthesis of Ticagrelor, an antiplatelet drug used to prevent thrombotic events[7][8][9][10].
Safety and Handling
Based on available GHS data for 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine, the compound is classified as follows[2]:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
Precautions:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis and the pronounced reactivity of its chloro substituents provide a robust platform for the generation of diverse molecular entities. The thieno[3,2-d]pyrimidine scaffold, readily accessible from this intermediate, continues to be a source of novel drug candidates, particularly in the realm of oncology. This technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, underscoring its importance for researchers and professionals dedicated to the advancement of therapeutic sciences.
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A Senior Application Scientist's Guide to the Preliminary Screening of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine Analogs
Abstract
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in potent, biologically active compounds, particularly as kinase inhibitors.[1] This guide provides a comprehensive, technically-grounded framework for the preliminary screening of a specific, strategically important subclass: 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine analogs. The dichloro- functionality serves as a versatile synthetic handle, enabling the rapid generation of diverse chemical libraries. This document outlines a multi-tiered screening cascade, integrating computational, biochemical, and cell-based assays to efficiently identify and prioritize hit compounds. We will delve into the causality behind experimental design, provide detailed, field-proven protocols, and emphasize data-driven decision-making for researchers in drug discovery and development.
The Strategic Value of the 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine Core
The selection of a core scaffold is a critical decision in any drug discovery campaign. The 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine structure is not arbitrary; it is a strategic starting point for library synthesis.[2] The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are excellent leaving groups, amenable to sequential and regioselective nucleophilic aromatic substitution reactions. This allows for the systematic introduction of a wide array of chemical moieties, facilitating extensive Structure-Activity Relationship (SAR) exploration.[3] By modifying these positions, researchers can modulate potency, selectivity, and pharmacokinetic properties. The dihydro-thieno portion of the scaffold provides a three-dimensional character that can be crucial for fitting into complex biological targets.[4]
Protein kinases, which regulate a vast number of cellular processes, are a major class of drug targets, and thienopyrimidine derivatives have shown significant promise as kinase inhibitors.[5][6] The structural resemblance of the thienopyrimidine core to the native purine of ATP allows these molecules to effectively compete for the ATP-binding site of many kinases.[1] Therefore, a screening strategy for this class of compounds is logically centered around identifying potent and selective kinase inhibitors.
A Multi-Tiered Screening Cascade for Hit Identification
A robust screening cascade is designed to efficiently filter a large library of compounds down to a small number of high-quality "hits" for further optimization. This process should be logical, cost-effective, and designed to eliminate false positives early. We propose a three-tiered approach: in silico prioritization, primary biochemical screening, and secondary cellular validation.
Tier 1: In Silico Prioritization
Before committing resources to expensive wet-lab experiments, computational methods can be used to prioritize which analogs are most likely to be active.[7] This involves molecular docking simulations where the designed analogs are computationally placed into the ATP-binding site of known kinase targets.
Rationale: Kinases like EGFR, PI3K, and ATR have been successfully targeted by thienopyrimidine derivatives.[3][4] By docking a virtual library of analogs into the crystal structures of these and other relevant kinases, we can predict binding affinities and poses. This allows for the pre-selection of compounds with the highest predicted likelihood of binding, enriching the subsequent biochemical screen for active compounds.[7] Computational tools can also predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to flag compounds with potential liabilities early on.[8]
Tier 2: Primary Biochemical Screening
This tier involves testing the prioritized compounds against a panel of purified enzymes to directly measure their inhibitory activity.
Rationale: A biochemical assay provides a clean, direct measure of a compound's ability to inhibit its target enzyme without the complexities of a cellular environment.[9] For kinase inhibitors, this typically involves quantifying the transfer of a phosphate group from ATP to a substrate.[10] Screening against a broad panel of kinases (kinome profiling) is crucial for determining both potency against the intended target and selectivity against other kinases, which is a key factor in avoiding off-target effects.[9]
Workflow: In Vitro Radiometric Kinase Assay
The "gold standard" for kinase assays often involves a radiometric format, which tracks the transfer of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) to a protein or peptide substrate.[10][11]
Initial screens are often performed at a single, high concentration of the test compound (e.g., 10 µM) to identify any compounds showing significant inhibition. Compounds that meet a predefined threshold (e.g., >50% inhibition) are then advanced to dose-response studies to determine their half-maximal inhibitory concentration (IC50), a key measure of potency.
Tier 3: Secondary Cellular Assays
Compounds that demonstrate high potency and selectivity in biochemical assays must then be tested in a more biologically relevant context. Cellular assays are critical for confirming that a compound can cross the cell membrane, engage its target in a cellular environment, and exert a biological effect without causing general toxicity.
Workflow Component 1: Cytotoxicity Assessment
Rationale: It is essential to distinguish between compounds that inhibit cell proliferation due to specific target inhibition and those that are simply cytotoxic. The MTS assay is a common, reliable colorimetric method for assessing cell viability.[12] Metabolically active, viable cells reduce the MTS tetrazolium compound into a colored formazan product, the amount of which is proportional to the number of living cells.[13][14]
Workflow Component 2: Cellular Target Engagement
Rationale: A potent compound in a biochemical assay may not be effective in a cell due to poor permeability or rapid efflux. Target engagement assays confirm that the compound is binding to its intended kinase target within the cell. This can often be assessed by measuring the phosphorylation status of a known downstream substrate of the target kinase via methods like Western Blotting or specific ELISA kits. A reduction in the phosphorylation of the substrate in the presence of the compound indicates successful target engagement.[9]
Data Analysis and Hit Triage: A Case Study
Following the screening cascade, the collected data must be synthesized to select the most promising hits. Let's consider a hypothetical screening of five analogs against a primary target kinase (Kinase A) and an off-target kinase (Kinase B).
Table 1: Hypothetical Screening Data Summary
| Compound ID | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity Index (Kinase B / Kinase A) | Cell Viability CC50 (µM) | Therapeutic Index (CC50 / Kinase A IC50) |
| TPD-001 | 15 | 150 | 10 | 25 | 1667 |
| TPD-002 | 500 | >10,000 | >20 | >50 | >100 |
| TPD-003 | 20 | 40 | 2 | >50 | >2500 |
| TPD-004 | 5 | 5000 | 1000 | 15 | 3000 |
| TPD-005 | 10 | 1000 | 100 | 0.5 | 50 |
Hit Triage and Decision Making:
-
TPD-001: Potent against Kinase A, but only 10-fold selective over Kinase B. Good therapeutic index. A potential starting point, but selectivity needs improvement.
-
TPD-002: Low potency against the primary target. This compound would be deprioritized.
-
TPD-003: Potent, but very poor selectivity. High risk of off-target effects. Deprioritize.
-
TPD-004: Excellent Hit Candidate. Exhibits the highest potency (5 nM) and outstanding selectivity (>1000-fold). The therapeutic index is also very high. This compound is a top priority for further validation and lead optimization.
-
TPD-005: Potent and selective, but shows significant cytotoxicity at a low concentration (CC50 = 0.5 µM). The low therapeutic index suggests the observed effect might be due to toxicity, not specific target inhibition. Deprioritize.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically-driven approach to the preliminary screening of 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine analogs. By integrating in silico modeling with a tiered cascade of biochemical and cellular assays, researchers can efficiently identify compounds with desirable potency, selectivity, and cellular activity. The "hit" compounds identified through this process, such as the hypothetical TPD-004, are not finished drugs but are high-quality starting points for the rigorous process of lead optimization, where medicinal chemists will further refine their structure to create a safe and effective clinical candidate.
Appendix: Detailed Experimental Protocols
Protocol 1: General In Vitro Kinase Assay (Radiometric Filter Binding)
-
Reaction Setup: In a 96-well plate, prepare a 25 µL reaction mixture containing: Kinase Reaction Buffer, 10 µM of the peptide substrate, the desired concentration of the test compound (dissolved in DMSO, final DMSO concentration ≤1%), and purified recombinant kinase enzyme.
-
Initiation: Initiate the reaction by adding 25 µL of ATP solution containing [γ-³³P]ATP to a final concentration at or near the Km for the specific enzyme.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for phosphorylation.[11]
-
Termination: Stop the reaction by adding phosphoric acid.
-
Separation: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³³P]ATP will flow through.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove all unbound radioactivity.
-
Detection: Add scintillation fluid to the wells and quantify the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percent inhibition for each compound relative to a DMSO control and determine IC50 values using non-linear regression analysis.
Protocol 2: MTS Cell Viability Assay[15]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight.
-
Compound Addition: Add various concentrations of the test compound to the wells and incubate for the desired exposure period (e.g., 48-72 hours).[14]
-
Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.[13]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator.[13]
-
Measurement: Record the absorbance at 490 nm using a multi-well plate reader.[12]
-
Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the CC50 (cytotoxic concentration 50%) value.
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MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013-05-01). [Link]
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Disch, J. S., et al. (2014). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. [Link]
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SAR of thieno[3,2‐d]pyrimidine derivatives towards ATR kinase/PIKK... ResearchGate. [Link]
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Hajduk, P. J., et al. (2005). Kinase-targeted Libraries: The Design and Synthesis of Novel, Potent, and Selective Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. (2015-09-25). [Link]
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Xu, H., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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2,4-Dichlorothieno[3,2-d]pyrimidine. PubChem. [Link]
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Viswanathan, V., et al. (2021). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. PMC - NIH. [Link]
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Guo, J., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of Chemistry. [Link]
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Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine for the Discovery of Novel Anticancer Agents
Prepared by: Senior Application Scientist
Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Structure in Oncology
The thieno[3,2-d]pyrimidine core is a "privileged" heterocyclic scaffold in medicinal chemistry. Its structural and electronic resemblance to purines allows molecules derived from it to interact with a wide array of biological targets, particularly those within the purinome, such as protein kinases.[1] Compounds built upon this framework have demonstrated significant pharmacological activities, including potent anticancer effects.[2][3]
The subject of this guide, 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine (CAS No. 74901-69-2) , serves as a crucial synthetic intermediate for the development of these novel therapeutic candidates.[4][5] The two chlorine atoms at the 2- and 4-positions are excellent leaving groups, providing reactive handles for nucleophilic substitution. This allows for the systematic and efficient generation of diverse chemical libraries by introducing various functional groups, a cornerstone of modern drug discovery.[6]
Research has shown that derivatives of the thieno[3,2-d]pyrimidine scaffold can exert their anticancer effects through multiple mechanisms, including the inhibition of critical cell signaling kinases like VEGFR-2, EGFR, and Cyclin-Dependent Kinases (CDKs), leading to the induction of programmed cell death (apoptosis) and cell cycle arrest.[7][8][9] This document provides a comprehensive guide for researchers, outlining the strategic use of this intermediate and providing detailed protocols for evaluating the anticancer potential of its derivatives.
Part 1: Strategic Synthesis and Compound Library Development
The primary utility of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine is as a foundational block for creating a library of novel compounds. The dichloro-functionality enables a divergent synthetic approach where a multitude of amines, thiols, or alcohols can be introduced at the C2 and C4 positions, often sequentially, to explore the chemical space around the core scaffold.
Causality of the Approach: This strategy is based on the principle of structure-activity relationship (SAR). By systematically altering the substituents at the C2 and C4 positions, researchers can identify which chemical features enhance potency against cancer cells, improve selectivity for a specific molecular target, or confer desirable pharmacokinetic properties.
Caption: Experimental workflow for compound characterization.
Protocol 2: Apoptosis Detection via Annexin V/PI Staining
Scientific Rationale: This flow cytometry-based assay quantitatively distinguishes between different cell populations. In early apoptosis, the cell membrane flips phosphatidylserine (PS) from the inner to the outer leaflet. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. [10]This dual staining allows for precise quantification of apoptosis.
Procedure:
-
Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate or T25 flask. After 24 hours, treat cells with the test compound at its IC50 and 2x IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 500 x g for 5 minutes). [10]3. Washing: Wash the cell pellet once with cold PBS and centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [11]5. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [11]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
-
-
Protocol 3: Cell Cycle Analysis via PI Staining
Scientific Rationale: The cell cycle is a tightly regulated process that ensures proper cell division. Many anticancer drugs function by causing damage that triggers cell cycle checkpoints, leading to an arrest in a specific phase (G0/G1, S, or G2/M) and preventing proliferation. [12]This assay uses PI to stain the cellular DNA. Because the amount of DNA doubles from the G1 to the G2/M phase, the fluorescence intensity of PI is directly proportional to the cell's position in the cycle, which can be measured by flow cytometry. [13] Procedure:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and slowly add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C. [14]3. Washing: Centrifuge the fixed cells (e.g., 800 x g for 5 minutes), discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a PI/RNase staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase is crucial to degrade RNA, ensuring that PI only binds to DNA. [14]5. Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples by flow cytometry. A histogram of fluorescence intensity will be generated.
-
Interpretation: The histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2n DNA content). The second, taller peak represents cells in the G2/M phase (4n DNA content). The area between these peaks represents cells in the S phase (DNA synthesis). A sub-G1 peak can also indicate the presence of apoptotic cells with fragmented DNA. A significant increase in the percentage of cells in any one peak compared to the untreated control indicates cell cycle arrest in that phase.
-
Part 4: Molecular Target Identification
Given that the thienopyrimidine scaffold is a known "kinase-hinge binder," a logical next step is to investigate whether the active compounds inhibit specific protein kinases implicated in the cancer type being studied.
Scientific Rationale: Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. [15]Many cancers are driven by hyperactive kinases. [16][17]A common method to screen for kinase inhibitors is a biochemical assay that measures the amount of ATP remaining after a kinase reaction. The Kinase-Glo® assay, for example, uses a luciferase enzyme that generates a luminescent signal proportional to the amount of ATP present. Strong kinase activity consumes ATP, leading to a low signal. A potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal. [18]
Caption: Inhibition of the CDK4/6-Rb pathway.
Protocol 4: In Vitro Biochemical Kinase Inhibition Assay
Procedure (General Guideline):
-
Plate Preparation: In a 384-well plate, dispense the test compounds at various concentrations. Include a "no inhibitor" (vehicle) control and a "no kinase" control.
-
Kinase Reaction: Prepare a master mix containing the kinase assay buffer, the purified target kinase (e.g., CDK4/Cyclin D1), and its specific peptide substrate.
-
Initiation: Dispense the kinase reaction mixture into the wells to start the reaction. Incubate for a predetermined time (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of the enzyme kinetics.
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to all wells. This reagent stops the kinase reaction and initiates a luminescent reaction.
-
Data Acquisition: Incubate for 10 minutes to stabilize the signal, then measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition using the formula: % Inhibition = 100 * (Signal_Inhibitor - Signal_NoKinase) / (Signal_Vehicle - Signal_NoKinase)
-
Determine the IC50 value by plotting % Inhibition against the log of compound concentration.
-
Conclusion
2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine is a valuable starting material for generating novel small molecules for anticancer drug discovery. The systematic workflow presented here—progressing from library synthesis to primary cytotoxicity screening, detailed mechanistic studies (apoptosis and cell cycle), and finally to molecular target identification—provides a robust framework for identifying and characterizing promising new anticancer agents derived from this versatile scaffold.
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]
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Al-Ostath, A., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d]t[14][19]riazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1084. Available at: [Link]
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Verma, A. K., et al. (2014). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 1165, 1–16. Available at: [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Available at: [Link]
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ResearchGate. (n.d.). Discovery and Mechanistic Insights into Thieno[3,2-D]Pyrimidine and Heterocyclic Fused Pyrimidines Inhibitors Targeting Tubulin for Cancer Therapy. Request PDF. Available at: [Link]
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Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e389. Available at: [Link]
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Al-Warhi, T., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(20), 7167. Available at: [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
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ResearchGate. (2014). (PDF) Bioassays for Anticancer Activities. Available at: [Link]
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Semantic Scholar. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]
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Allied Academies. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic chemistry, 112, 104947. Available at: [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Various anticancer agents, including thieno[2,3-d]pyrimidine, triazole,.... Retrieved from [Link]
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Tan, Q., et al. (2014). Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors. Bioorganic & medicinal chemistry, 22(1), 358–365. Available at: [Link]
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Delinassios, J. G. (Ed.). (2012). Kinase Inhibitors: Methods and Protocols. Anticancer Research. Available at: [Link]
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Li, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, 357(5), e2300736. Available at: [Link]
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Wang, Z., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2200782. Available at: [Link]
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MDPI. (n.d.). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Retrieved from [Link]
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National Institutes of Health. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Retrieved from [Link]
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The Strategic Utility of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine in Modern Drug Synthesis
Introduction: The Thieno[3,2-d]pyrimidine Core and the Advantage of its Dichloro-Intermediate
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural analogy to the purine nucleobases, adenine and guanine.[1] This bioisosteric relationship allows thieno[3,2-d]pyrimidine derivatives to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of kinases, making them a focal point in the development of novel therapeutics.[2] The versatility of this scaffold has led to the discovery of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]
Within this esteemed class of compounds, 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine emerges as a highly valuable and versatile intermediate for the synthesis of a variety of pharmaceutical agents.[5][6] Its strategic importance lies in the differential reactivity of the two chlorine atoms at the C2 and C4 positions of the pyrimidine ring. This feature allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, providing a robust platform for the construction of complex molecular architectures.[7] The dihydro-thiophene fused ring also imparts specific conformational constraints that can be beneficial for optimizing drug-target interactions. This guide provides a comprehensive overview of the synthesis and application of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine as a key intermediate, with a focus on the synthesis of precursors for potent antiplatelet agents like Ticagrelor.
Understanding the Regioselectivity: The Key to Strategic Synthesis
The synthetic utility of 2,4-dichlorothienopyrimidines is fundamentally dependent on the ability to control the regioselectivity of nucleophilic substitution at the C2 and C4 positions. Generally, in nucleophilic aromatic substitution reactions of 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophiles.[8] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4, due to the electron-withdrawing effect of the adjacent nitrogen atom at position 3.
However, this inherent reactivity can be modulated by several factors, including the nature of the nucleophile, the presence of substituents on the pyrimidine or thiophene ring, and the reaction conditions.[9] For instance, the use of tertiary amines as nucleophiles has been shown to favor substitution at the C2 position. A thorough understanding of these principles is paramount for the rational design of synthetic routes that leverage the sequential displacement of the two chlorine atoms to build molecular complexity in a controlled manner.
Caption: General scheme of regioselective substitution on the dichlorothienopyrimidine core.
Application in Drug Synthesis: A Case Study in the Synthesis of a Ticagrelor Precursor
Ticagrelor, a potent P2Y12 receptor antagonist, is a crucial antiplatelet medication. While the commercial synthesis of Ticagrelor is complex and involves multiple steps, a key fragment bears a striking resemblance to the thieno[3,2-d]pyrimidine scaffold. The following protocols outline a representative synthesis of a key precursor that showcases the utility of a dichlorinated thienopyrimidine intermediate. This process highlights the sequential, regioselective substitution reactions that are central to the synthetic strategy.
Protocol 1: Synthesis of the Intermediate - 6,7-dihydrothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
This protocol describes the synthesis of the precursor to the dichloro-intermediate.
Materials:
| Reagent/Solvent | M.Wt. | Quantity | Moles |
| 2-Amino-4,5-dihydrothiophene-3-carbonitrile | 126.18 | 10.0 g | 0.079 |
| Urea | 60.06 | 28.5 g | 0.475 |
| Formic Acid | 46.03 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4,5-dihydrothiophene-3-carbonitrile (10.0 g, 0.079 mol) and urea (28.5 g, 0.475 mol).
-
Add formic acid (100 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight to yield 6,7-dihydrothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione as an off-white to pale yellow solid.
Expected Yield: 85-95%
Protocol 2: Chlorination to 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine
This protocol details the conversion of the dione to the key dichloro-intermediate.
Materials:
| Reagent/Solvent | M.Wt. | Quantity | Moles |
| 6,7-dihydrothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | 170.19 | 10.0 g | 0.059 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 100 mL | - |
| N,N-Dimethylaniline | 121.18 | 5.0 mL | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend 6,7-dihydrothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (10.0 g, 0.059 mol) in phosphorus oxychloride (100 mL).
-
Carefully add N,N-dimethylaniline (5.0 mL) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 105-115 °C) and maintain for 4-6 hours. The reaction should become a clear solution. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess phosphorus oxychloride under reduced pressure.
-
Pour the resulting viscous residue slowly onto crushed ice with constant stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine as a crystalline solid.
Expected Yield: 70-85%
Caption: A simplified workflow for the synthesis of the key intermediate.
Protocol 3: Sequential Nucleophilic Substitution for a Ticagrelor Precursor Analogue
This protocol demonstrates the sequential substitution of the chlorine atoms, a critical step in building the molecular complexity required for many drug molecules.
Materials:
| Reagent/Solvent | M.Wt. | Quantity | Moles |
| 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine | 207.08 | 5.0 g | 0.024 |
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | 169.18 | 4.1 g | 0.024 |
| Triethylamine (TEA) | 101.19 | 6.7 mL | 0.048 |
| Propyl mercaptan | 76.16 | 2.2 mL | 0.024 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 6.6 g | 0.048 |
| Acetonitrile (anhydrous) | 41.05 | 150 mL | - |
| N,N-Dimethylformamide (DMF) (anhydrous) | 73.09 | 100 mL | - |
Procedure:
Step A: Regioselective Substitution at C4
-
Dissolve 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine (5.0 g, 0.024 mol) in anhydrous acetonitrile (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Add (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (4.1 g, 0.024 mol) and triethylamine (6.7 mL, 0.048 mol) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the formation of the monosubstituted product by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-amino-substituted intermediate. This intermediate is often used in the next step without further purification.
Step B: Substitution at C2
-
Dissolve the crude intermediate from Step A in anhydrous DMF (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Add potassium carbonate (6.6 g, 0.048 mol) and propyl mercaptan (2.2 mL, 0.024 mol) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired di-substituted product.
Conclusion
2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine stands as a testament to the power of strategic intermediate design in modern pharmaceutical synthesis. Its well-defined and predictable, yet tunable, reactivity allows for the efficient and controlled construction of complex molecular frameworks. The protocols provided herein offer a practical guide for researchers and scientists in the field of drug development, demonstrating the synthesis of this key intermediate and its application in the assembly of a precursor analogous to a blockbuster antiplatelet drug. A deep understanding of the principles of regioselective nucleophilic aromatic substitution is crucial for unlocking the full synthetic potential of this and other related heterocyclic intermediates, paving the way for the discovery and development of next-generation therapeutics.
References
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- Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(13), 7233-7236.
- Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803.
- Patel, K., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. RSC Advances, 6(82), 78939-78945.
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PubChem. (n.d.). 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichlorothieno[3,2-d]pyrimidine. Retrieved from [Link]
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- Zhang, Y., et al. (2019). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 21(15), 6076-6080.
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- Smith, A. M., et al. (2019). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
- Al-Ghorbani, M., et al. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 25(22), 5419.
- Powers, K. W., & Sigman, M. S. (2016). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
- Larsen, S. D., et al. (2007). 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: synthesis and biological activity of a new class of highly potent inhibitors of human cytomegalovirus DNA polymerase. Bioorganic & Medicinal Chemistry Letters, 17(14), 3840-3844.
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Scribd. (n.d.). Ticagrelor Synthesis Procedure. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. Retrieved from [Link]
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PubChem. (n.d.). 6,7-Dihydrothieno[3,2-c]pyridine. Retrieved from [Link]
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YouTube. (2018). 34.05 Nucleophilic Aromatic Substitution. Retrieved from [Link]
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synthesis of 2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine derivatives
An Application Guide for the Synthesis and Derivatization of the 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine Scaffold
Introduction: The Thieno[3,2-d]pyrimidine Core in Modern Drug Discovery
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential.[1] This bicyclic framework, which merges an electron-rich thiophene ring with the biologically crucial pyrimidine moiety, offers a stable and versatile platform for drug design.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including potent antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3]
A key intermediate in the development of these therapeutic agents is 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine .[4] The two chlorine atoms on the pyrimidine ring are highly reactive leaving groups, making this compound an exceptionally valuable building block.[5] It allows for the systematic and regioselective introduction of various functional groups through nucleophilic aromatic substitution, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds. This guide provides a detailed examination of the synthesis of this key intermediate and its subsequent derivatization, offering field-proven protocols for researchers in drug development.
Core Synthetic Strategy: From Thiophene to Dichloro Intermediate
The most efficient and widely adopted strategy for synthesizing 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine involves a two-stage process. The first stage establishes the fused heterocyclic core by constructing the pyrimidine ring onto a pre-existing tetrahydrothiophene precursor. The second stage involves the crucial chlorination of the resulting dione (a uracil analog) to yield the target dichloro-intermediate.
Caption: Overall synthetic workflow for 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine and its derivatives.
Experimental Protocols
Protocol 1: Synthesis of 6,7-Dihydrothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (2)
This protocol describes the cyclization reaction to form the core bicyclic dione structure. The reaction condenses the amino group of the starting thiophene with urea to form the pyrimidine ring.
Materials & Reagents:
-
Methyl 2-amino-4,5-dihydrothiophene-3-carboxylate (1)
-
Urea
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol.
-
Under an inert atmosphere (N₂ or Ar), add sodium ethoxide (2.2 equivalents) portion-wise.
-
Add methyl 2-amino-4,5-dihydrothiophene-3-carboxylate (1) (1.0 eq.) and urea (2.0 eq.) to the solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding concentrated HCl dropwise until the pH is approximately 5-6. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to yield 6,7-dihydrothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (2) as a solid, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine (3)
This critical step converts the stable dione into the highly reactive dichloro-intermediate. Phosphorus oxychloride (POCl₃) serves as both the reagent and solvent. The addition of a high-boiling tertiary amine, such as N,N-diisopropylethylamine (DIPEA), is crucial for driving the reaction to completion.[6]
CAUTION: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
| Reagent | Molar Eq. | Purpose |
| Dione Intermediate (2) | 1.0 | Substrate |
| Phosphorus Oxychloride (POCl₃) | ~10-15 | Chlorinating agent & Solvent |
| N,N-Diisopropylethylamine (DIPEA) | ~2.5 | Base / Catalyst |
Procedure:
-
In a flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), suspend the dione (2) (1.0 eq.) in phosphorus oxychloride (POCl₃).
-
Slowly add DIPEA (2.5 eq.) to the suspension. The mixture may warm slightly.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours.[6] The solid should dissolve as the reaction progresses, resulting in a clear, dark solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, allow the mixture to cool to room temperature.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This is a highly exothermic process.
-
The product will precipitate as a solid. Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution or 5M NaOH until basic.[6]
-
Extract the aqueous slurry three times with a suitable organic solvent (e.g., Dichloromethane or Chloroform).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine (3).[6]
Application: Nucleophilic Substitution for Derivative Synthesis
The utility of the 2,4-dichloro intermediate lies in the differential reactivity of the C4 and C2 positions towards nucleophiles. The C4 position is generally more electrophilic and thus more reactive, allowing for sequential and regioselective substitutions.
General Principle:
-
Selective C4 Substitution: Reaction with one equivalent of a nucleophile at low to ambient temperatures (0 °C to RT) typically results in selective substitution at the C4 position.
-
C2 Substitution: Substitution at the less reactive C2 position requires forcing conditions, such as higher temperatures (50 °C to reflux), and is usually performed after the C4 position has been functionalized.
This differential reactivity is fundamental to building libraries of compounds for SAR studies, as seen in the development of inhibitors for kinases like PI3K and EGFR.[7][8][9]
Caption: Logical workflow for SAR exploration using sequential nucleophilic substitution.
Protocol 3: General Procedure for Sequential Amine Substitution
This protocol provides a template for synthesizing 2,4-disubstituted amino-thieno[3,2-d]pyrimidine derivatives.
Materials & Reagents:
-
2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine (3)
-
Primary/Secondary Amine 1 (R¹R²NH)
-
Primary/Secondary Amine 2 (R³R⁴NH)
-
Solvent (e.g., Dioxane, DMF, or EtOH)
-
Base (e.g., DIPEA or K₂CO₃)
Procedure:
-
C4 Substitution:
-
Dissolve the dichloro-intermediate (3) (1.0 eq.) in the chosen solvent.
-
Add the first amine (R¹R²NH) (1.1 eq.) and the base (e.g., DIPEA, 1.5 eq.).
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, concentrate the solvent, and purify the resulting 2-chloro-4-amino intermediate by column chromatography.
-
-
C2 Substitution:
-
Dissolve the purified 2-chloro-4-amino intermediate (1.0 eq.) in a suitable high-boiling solvent (e.g., Dioxane or DMF).
-
Add the second amine (R³R⁴NH) (1.2 eq.) and base (e.g., K₂CO₃, 2.0 eq.).
-
Heat the reaction mixture to 80-120 °C and stir for 6-24 hours. Microwave irradiation can also be used to accelerate this step.[10]
-
Monitor the reaction by TLC. After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Purify the final 2,4-diamino product by standard methods (chromatography or recrystallization).
-
| Nucleophile (Nu-H) | Position | Typical Conditions | Resulting Derivative Class | Therapeutic Target Examples |
| Aliphatic/Aromatic Amines | C4 or C2 | Base (DIPEA/K₂CO₃), RT to 120°C | Amino-pyrimidines | PI3K, EGFR, EZH2[2][7][8] |
| Alcohols / Phenols | C4 or C2 | NaH or MeONa, DMF, RT | Alkoxy/Phenoxy-pyrimidines | 17β-HSD2 Inhibitors[10] |
| Thiols / Thiophenols | C4 or C2 | Base (K₂CO₃), DMF, RT | Thioether-pyrimidines | Various Kinases |
Conclusion
The 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine core is a cornerstone intermediate for constructing libraries of biologically active molecules. The synthetic protocols outlined here provide a robust and reproducible pathway to this key building block. A thorough understanding of the differential reactivity of the C2 and C4 positions empowers medicinal chemists to rationally design and synthesize novel derivatives, accelerating the discovery of new therapeutic agents targeting a range of diseases from cancer to microbial infections.[1][11][12]
References
-
Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. Chemical Biology & Drug Design. [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. [Link]
-
Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel thieno[3,2- d ]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. European Journal of Medicinal Chemistry. [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry. [Link]
-
Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie. [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. RSC Medicinal Chemistry. [Link]
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules. [Link]
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Application Notes and Protocols for the Analytical Characterization of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and protocols for the analytical characterization of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine, a key intermediate in the synthesis of various pharmaceutically active compounds. As a Senior Application Scientist, this document is structured to provide not only step-by-step methodologies but also the scientific rationale behind the selection of techniques and experimental parameters. The protocols herein are designed to be self-validating, ensuring robust and reproducible results for the structural elucidation and purity assessment of this critical heterocyclic compound.
Introduction: The Importance of Rigorous Analytical Characterization
2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine is a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[1] Its purity and structural integrity are paramount to ensure the safety and efficacy of the final drug product. Therefore, a comprehensive suite of analytical methods is essential for its characterization. This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy for the unambiguous identification and purity determination of this compound.
The methodologies presented are grounded in established principles of analytical chemistry and are supplemented with insights derived from extensive experience in the characterization of heterocyclic compounds.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's properties is fundamental to developing appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂N₂S | [2] |
| Molecular Weight | 207.08 g/mol | [2] |
| CAS Number | 74901-69-2 | [3] |
| Appearance | Solid | - |
| IUPAC Name | 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. Both ¹H and ¹³C NMR are essential for a complete assignment.
¹H NMR Spectroscopy Protocol
Causality behind Experimental Choices: The choice of a 400 MHz or higher field magnet is recommended to achieve optimal resolution of the proton signals, particularly the multiplets of the dihydrothieno protons. Deuterated chloroform (CDCl₃) is a common and effective solvent for this class of compounds. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine and dissolve it in ~0.7 mL of CDCl₃.
-
Internal Standard: Add a small drop of TMS to the solution.
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Typical acquisition parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.
Expected ¹H NMR Spectral Data:
Based on the structure, the following proton signals are expected. For comparison, the aromatic protons of the non-dihydro analog, 2,4-Dichlorothieno[3,2-d]pyrimidine, appear at δ 8.16 (d, J = 5.4 Hz, 1H) and 7.56 (d, J = 5.7 Hz, 1H).[4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.0 - 3.5 | Triplet | 2H | Protons at C6 |
| ~3.5 - 4.0 | Triplet | 2H | Protons at C7 |
Note: The exact chemical shifts and coupling constants will need to be determined experimentally. The dihydrothieno ring protons are expected to be triplets due to coupling with their vicinal neighbors.
¹³C NMR Spectroscopy Protocol
Causality behind Experimental Choices: ¹³C NMR provides crucial information about the carbon framework of the molecule. A proton-decoupled experiment is standard to simplify the spectrum to a series of single lines for each unique carbon atom.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition:
-
Acquire the ¹³C NMR spectrum on the same spectrometer.
-
Typical acquisition parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
-
Data Processing: Process the FID with an appropriate window function and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~25 - 35 | C6 and C7 |
| ~120 - 140 | C4a and C7a |
| ~150 - 165 | C2 and C4 |
Note: The chemical shifts are estimations and require experimental verification. The carbons bearing chlorine atoms (C2 and C4) are expected to be significantly downfield.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight of the target compound and providing structural information through its fragmentation pattern.
Electrospray Ionization (ESI) Mass Spectrometry Protocol
Causality behind Experimental Choices: ESI is a soft ionization technique that is well-suited for polar molecules and typically produces a prominent protonated molecular ion [M+H]⁺, which directly confirms the molecular weight.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 100-400).
-
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺. The isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) should be clearly visible.
Expected Mass Spectral Data:
The molecular weight of C₆H₄Cl₂N₂S is 207.08 g/mol .[2] The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion.
| m/z (calculated) | Ion | Relative Abundance |
| 205.9472 | [M]⁺• (with ²³⁵Cl) | 100% |
| 207.9443 | [M+2]⁺• (with ¹³⁵Cl and ¹³⁷Cl) | ~65% |
| 209.9413 | [M+4]⁺• (with ²³⁷Cl) | ~10% |
Note: In ESI-MS, the observed ions will be [M+H]⁺, so the m/z values will be shifted up by approximately 1.0078 u.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation
HPLC is the workhorse for determining the purity of pharmaceutical intermediates and for quantitative analysis. A reverse-phase method is generally suitable for this compound.
RP-HPLC Protocol for Purity Determination
Causality behind Experimental Choices: A C18 column is a versatile and robust choice for the separation of a wide range of organic molecules. A mobile phase consisting of acetonitrile and water provides good selectivity, and the addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape for nitrogen-containing compounds. UV detection is appropriate as the thienopyrimidine core is chromophoric.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Sample Preparation: Prepare a solution of the compound in the mobile phase B at a concentration of approximately 0.5 mg/mL.
-
Data Analysis: The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy provides valuable information about the functional groups present in the molecule.
FTIR Spectroscopy Protocol
Causality behind Experimental Choices: Attenuated Total Reflectance (ATR) is a convenient and rapid sampling technique for solid samples that requires minimal sample preparation.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Expected FTIR Spectral Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~2900 - 3000 | C-H stretching (aliphatic) |
| ~1600 - 1650 | C=N stretching (pyrimidine ring) |
| ~1500 - 1580 | C=C stretching (pyrimidine and thieno rings) |
| ~1000 - 1200 | C-N stretching |
| ~600 - 800 | C-Cl stretching |
| ~650 - 750 | C-S stretching |
Workflow Visualization
The following diagram illustrates the comprehensive analytical workflow for the characterization of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine.
Caption: Analytical workflow for compound characterization.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. Adherence to these protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing drug discovery and development programs that utilize this important chemical intermediate. The combination of NMR, MS, HPLC, and FTIR provides orthogonal data that, when taken together, allows for the unequivocal confirmation of structure and assessment of purity.
References
-
PubChem. 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. [Link]
Sources
- 1. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 2. 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine | C6H4Cl2N2S | CID 45789967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: In Vitro Evaluation of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vitro evaluation of the cytotoxic properties of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine, a member of the thienopyrimidine class of heterocyclic compounds. Thienopyrimidines are recognized for their significant therapeutic potential, particularly in oncology, due to their structural analogy to purines.[1][2] This guide details a strategic series of assays to thoroughly characterize the compound's cytotoxic profile, including determining its dose-dependent effects on cell viability, and elucidating the underlying mechanisms of cell death, such as apoptosis and cell cycle arrest. The protocols provided herein are designed to be robust and reproducible, offering researchers a solid framework for the preclinical assessment of this and similar novel chemical entities.
Introduction: The Scientific Rationale
Thienopyrimidine derivatives have garnered substantial interest in medicinal chemistry as a promising scaffold for the development of novel therapeutic agents.[1][3] Their diverse biological activities stem from their ability to interact with a wide range of cellular targets, including protein kinases, which are often dysregulated in cancer.[1] Several thienopyrimidine derivatives have demonstrated potent anticancer activities by inducing apoptosis, oxidative stress, and mitotic catastrophe in cancer cells.[4][5][6]
The specific compound, 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine, possesses a chemical structure that warrants investigation into its cytotoxic potential. The evaluation of its effect on cell viability and the elucidation of its mechanism of action are critical first steps in the drug discovery pipeline. This guide outlines a logical, multi-faceted approach to achieving this, beginning with a broad assessment of cytotoxicity and progressing to more detailed mechanistic studies.
Foundational & Exploratory Workflow
The initial in vitro screening of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine is structured to efficiently identify and characterize its biological activity. The workflow commences with a comprehensive cytotoxicity screen to ascertain the compound's general anti-proliferative effects across various cancer cell lines. Promising results from this primary screen will then trigger more specific secondary assays to determine the mode of action.
Caption: A generalized workflow for the in vitro screening of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine.
Data Presentation
Clear and concise data presentation is paramount for the comparative analysis of screening results. The following tables provide a standardized format for summarizing key quantitative data.
Table 1: Cytotoxicity Screening of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine
| Compound ID | Concentration (µM) | % Inhibition (Cell Line 1) | % Inhibition (Cell Line 2) | % Inhibition (Cell Line 3) | IC50 (µM) - Cell Line 1 | IC50 (µM) - Cell Line 2 | IC50 (µM) - Cell Line 3 |
| DCDTP | 10 | Data | Data | Data | Data | Data | Data |
| Doxorubicin (Control) | 10 | Data | Data | Data | Data | Data | Data |
Table 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Treatment | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | - | Data | Data | Data | Data |
| DCDTP | IC50 | Data | Data | Data | Data |
| DCDTP | 2 x IC50 | Data | Data | Data | Data |
Table 3: Cell Cycle Distribution Analysis
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 Population (Apoptosis) |
| Vehicle Control | - | Data | Data | Data | Data |
| DCDTP | IC50 | Data | Data | Data | Data |
| DCDTP | 2 x IC50 | Data | Data | Data | Data |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals, which are then solubilized. The amount of formazan produced is directly proportional to the number of living cells.[7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7][8]
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[7][9]
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[10][12]
Protocol:
-
Cell Treatment: Treat cells with 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine at the determined IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11] Incubate for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. FITC is detected in the FL1 channel (green fluorescence) and PI in the FL2 or FL3 channel (red fluorescence).
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a widely used method for analyzing DNA content and assessing cell cycle distribution. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][14] An accumulation of cells in a specific phase can indicate a mechanism of drug action. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing.[15] Store at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a PI/RNase staining buffer.[15] Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is typically displayed on a linear scale.[16]
Caspase Activity Assay
Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis.[17] The activation of caspases is a hallmark of apoptosis.[18][19] Caspase activity can be measured using colorimetric or fluorometric assays that utilize specific peptide substrates conjugated to a chromophore or a fluorophore.[20]
Protocol (Example for Caspase-3):
-
Cell Lysis: Treat cells with the compound, harvest, and lyse the cells to release cellular contents.
-
Substrate Addition: Add a caspase-3 specific substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysate.[20]
-
Incubation: Incubate at 37°C to allow for cleavage of the substrate by active caspase-3.
-
Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.[20] The signal is proportional to the caspase-3 activity.
Reactive Oxygen Species (ROS) Detection
The production of reactive oxygen species (ROS) can be an indicator of cellular stress and can trigger apoptosis.[21][22][23] Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe used to measure intracellular ROS.[21][24] DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23]
Protocol:
-
Cell Loading: Incubate cells with DCFH-DA solution.
-
Compound Treatment: Treat the cells with 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Mechanistic Insights and Signaling Pathways
The cytotoxic effects of thienopyrimidine derivatives are often mediated through the modulation of key signaling pathways involved in cell survival and proliferation.
Sources
- 1. Recent updates on thienopyrimidine derivatives as anticancer agents - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. m.youtube.com [m.youtube.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. static.igem.org [static.igem.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nanocellect.com [nanocellect.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Analysing caspase activation and caspase activity in apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations | MDPI [mdpi.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. agilent.com [agilent.com]
- 24. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Structure-Activity Relationships for Thienopyrimidines
Authored by: [Your Name], Senior Application Scientist
Introduction: The Thienopyrimidine Scaffold - A Privileged Structure in Drug Discovery
The thienopyrimidine core, a fusion of thiophene and pyrimidine rings, represents a versatile and highly valued scaffold in medicinal chemistry.[1][2] Its structural resemblance to endogenous purine bases, such as adenine and guanine, allows it to effectively interact with a wide array of biological targets, including enzymes and receptors.[1][3] This bioisosteric relationship has led to the development of numerous thienopyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5] Notably, the thienopyrimidine scaffold is a key component in several FDA-approved drugs and clinical candidates, underscoring its therapeutic potential and favorable safety profile.[1][6][7]
This guide provides a comprehensive overview and detailed protocols for establishing a robust structure-activity relationship (SAR) for novel thienopyrimidine derivatives, with a particular focus on their development as kinase inhibitors for anticancer therapy.[3][7]
The Strategic Importance of SAR in Thienopyrimidine Drug Development
The goal of SAR studies is to systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity. This iterative process of synthesis and biological testing is fundamental to optimizing potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. For thienopyrimidines, key areas for modification often include substitutions on the pyrimidine and thiophene rings.
Part 1: Synthetic Strategies for Thienopyrimidine Analogs
The generation of a library of structurally diverse thienopyrimidine analogs is the cornerstone of any SAR campaign. The two primary retrosynthetic approaches involve either the construction of a pyrimidine ring onto a pre-existing thiophene or the annulation of a thiophene ring onto a pyrimidine core.[1][6][8]
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of a thienopyrimidine library.
Protocol 1: Synthesis of a Thieno[2,3-d]pyrimidine Library
This protocol outlines a common method for synthesizing thieno[2,3-d]pyrimidines, a frequently explored isomer.[5][9]
Materials:
-
Substituted 2-amino-3-cyanothiophenes
-
Formamide or other cyclizing agents
-
Various aryl halides or boronic acids for diversification
-
Appropriate catalysts and bases (e.g., Pd(PPh3)4, K2CO3)
-
Anhydrous solvents (e.g., DMF, Dioxane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)
Procedure:
-
Synthesis of the Thienopyrimidine Core:
-
In a round-bottom flask, dissolve the starting 2-amino-3-cyanothiophene in an excess of formamide.
-
Heat the reaction mixture at reflux (typically 150-180 °C) for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the 4-aminothieno[2,3-d]pyrimidine core.
-
-
Diversification of the Scaffold (Example: Suzuki Coupling):
-
To a solution of the 4-chlorothieno[2,3-d]pyrimidine (prepared by diazotization of the 4-amino derivative followed by substitution) in a suitable solvent (e.g., 1,4-dioxane), add the desired aryl boronic acid (1.2 equivalents).
-
Add a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents) and a base like K2CO3 (2.0 equivalents).
-
Degas the mixture and reflux under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted thienopyrimidine.
-
-
Characterization:
-
Confirm the structure of the final compounds using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
Part 2: Biological Evaluation and SAR Determination
A tiered approach to biological evaluation is recommended, starting with broad screening and progressing to more detailed mechanistic studies for promising compounds.
Tier 1: In Vitro Kinase Inhibition Assays
The initial screening of the synthesized thienopyrimidine library against a panel of relevant kinases is crucial for identifying lead compounds.[7][10]
Caption: Iterative workflow for SAR development of thienopyrimidine inhibitors.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol describes a robust, high-throughput method for measuring kinase activity.
Materials:
-
Purified kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Assay buffer (containing MgCl2, DTT, and a detergent like Tween-20)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the thienopyrimidine compounds in DMSO.
-
Further dilute in assay buffer to the final desired concentrations.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase enzyme solution in assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate and ATP in assay buffer.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of the detection mixture containing the europium-labeled antibody and streptavidin-XL665 in detection buffer.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Cell-Based Assays for Anticancer Activity
Active compounds from the kinase assays should be evaluated for their effects on cancer cell viability and proliferation.[11][12][13]
Protocol 3: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines of interest (e.g., HCT-116, A549, MCF-7)[11][14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thienopyrimidine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thienopyrimidine compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds.
-
Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
-
Part 3: Data Interpretation and SAR Analysis
The data from the biochemical and cellular assays should be tabulated to facilitate the identification of SAR trends.
Example SAR Data Table
| Compound | R1 | R2 | Kinase IC50 (nM) | Cell Line GI50 (µM) |
| 1a | -H | -OCH3 | 550 | >50 |
| 1b | -Cl | -OCH3 | 120 | 15.2 |
| 1c | -F | -OCH3 | 150 | 18.9 |
| 2a | -Cl | -NH2 | 25 | 2.1 |
| 2b | -Cl | -NHCH3 | 30 | 2.5 |
| 2c | -Cl | -N(CH3)2 | 250 | 25.6 |
From this hypothetical data, one might conclude:
-
A halogen at the R1 position is beneficial for activity.
-
A primary or secondary amine at the R2 position is preferred over a methoxy or tertiary amine group.
These insights guide the design of the next generation of compounds, for instance, by exploring a wider range of halogen substitutions at R1 while maintaining the optimal amine functionality at R2.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic development of SAR for novel thienopyrimidine derivatives. By combining rational synthetic strategies with a tiered biological evaluation approach, researchers can efficiently identify and optimize potent and selective compounds. Promising lead candidates should be further characterized through mechanism of action studies, including analysis of apoptosis induction and cell cycle arrest, as well as in vivo efficacy and pharmacokinetic studies to assess their true therapeutic potential.[15][16][17]
References
- Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed.
- Synthesis and antitumor activity evaluation of some thienopyrimidine deriv
- Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Deriv
- Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Deriv
- Cell-based Assays for Drug Discovery. Reaction Biology.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect.
- Synthesis of Some Thienopyrimidine Deriv
- synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings.
- A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Deriv
- Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. MDPI.
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC.
- Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities.
- recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
- Design, synthesis and biological evaluation of some novel thienopyrimidines and fused thienopyrimidines as anti-inflamm
- Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors.
- Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. PubMed.
- Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed.
- Tumor Cell-Based Assays.
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
- Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. PubMed.
- Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic c
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- 5. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
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- 17. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine in Tyrosine Kinase Targeting
Abstract
The thienopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2][3] This is largely due to its structural resemblance to the native adenine ring of ATP, allowing it to competitively bind within the kinase active site.[2][3] Among the various thienopyrimidine cores, 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine stands out as a versatile and reactive intermediate for the synthesis of diverse libraries of kinase inhibitors.[4][5] The presence of two reactive chlorine atoms at the C2 and C4 positions allows for sequential and regioselective substitution, providing a straightforward route to novel derivatives targeting a range of tyrosine kinases implicated in oncogenesis, such as EGFR, VEGFR, and HER2.[3][6][7] This guide provides a comprehensive overview of the strategic use of 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine as a starting material, detailing synthetic strategies, and providing robust protocols for the in vitro and cell-based evaluation of its derivatives as tyrosine kinase inhibitors.
Introduction: The Thienopyrimidine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific amino acid residues on substrate proteins.[6][7] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[6][7] Tyrosine kinases, a major class of protein kinases, are pivotal in regulating cell growth, proliferation, differentiation, and survival.[8][9]
The thieno[3,2-d]pyrimidine core is a bioisostere of purine and has been successfully exploited to develop a multitude of kinase inhibitors.[3][10] Its rigid, planar structure provides a solid foundation for the presentation of various pharmacophoric groups into the ATP-binding pocket of kinases. The 6,7-dihydro variant maintains the core pharmacophore while offering different conformational properties that can be explored in inhibitor design.
The strategic advantage of 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine lies in the differential reactivity of its two chlorine atoms. This allows for a modular and divergent synthetic approach, where diverse functionalities can be introduced at the C2 and C4 positions to fine-tune potency, selectivity, and pharmacokinetic properties.
Synthetic Strategy: From Core to Candidate
The journey from the starting material, 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine, to a potent tyrosine kinase inhibitor involves a series of well-established synthetic transformations. The general workflow is depicted below.
Caption: Synthetic workflow for derivatizing the core scaffold.
Protocol 2.1: General Procedure for C4-Anilino Substitution
This protocol outlines a typical nucleophilic aromatic substitution at the C4 position, a common first step in generating a library of inhibitors.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine (1.0 eq.) in a suitable solvent such as isopropanol or DMF.
-
Addition of Reagents: Add the desired aniline derivative (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography on silica gel.
Protocol 2.2: General Procedure for C2 Suzuki Coupling
Following C4 substitution, the C2 position can be further functionalized, for example, via a Suzuki coupling reaction.
-
Reaction Setup: To a solution of the C4-substituted intermediate (1.0 eq.) in a solvent system like 1,4-dioxane and water, add the desired boronic acid or ester (1.5 eq.) and a base such as sodium carbonate (3.0 eq.).
-
Catalyst Addition: Degas the mixture with argon or nitrogen for 15-20 minutes. Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.1 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 90-110 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, dilute it with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
In Vitro Evaluation of Tyrosine Kinase Inhibition
Once a library of derivatives has been synthesized, the next critical step is to assess their inhibitory activity against the target tyrosine kinase(s).
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 3.1.1: General Protocol for an ELISA-Based Kinase Assay
-
Plate Coating: Coat a 96-well microplate with a substrate peptide specific for the target kinase and incubate overnight at 4 °C. Wash the plate with a suitable wash buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Kinase Reaction: Add the purified kinase enzyme to each well, followed by the test compound dilutions. Initiate the reaction by adding ATP. Incubate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a phospho-specific antibody conjugated to an enzyme like horseradish peroxidase (HRP). After incubation and washing, add a chromogenic substrate for HRP.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be calculated by fitting the data to a dose-response curve.
Table 1: Example Data Presentation for In Vitro Kinase Assays
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Derivative 1 | EGFR | 15 |
| Derivative 2 | EGFR | 5 |
| Derivative 3 | VEGFR2 | 25 |
| Erlotinib (Control) | EGFR | 10 |
| Sunitinib (Control) | VEGFR2 | 12 |
Cell-Based Assays for Target Validation
While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to permeate cell membranes and inhibit the target kinase within a cellular environment.[11][12][13][14][15]
Cell Proliferation/Viability Assay
This assay measures the effect of the compounds on the proliferation and viability of cancer cell lines that are known to be dependent on the target kinase.
Protocol 4.1.1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Target Engagement and Downstream Signaling Analysis
To confirm that the observed anti-proliferative effects are due to the inhibition of the target kinase, it is essential to analyze the phosphorylation status of the kinase and its downstream signaling proteins using techniques like Western blotting.[8][9][16][17]
Caption: Workflow for Western blot analysis of signaling pathways.
Protocol 4.2.1: Western Blotting for Phospho-Kinase Levels
-
Cell Treatment and Lysis: Plate cells and, after attachment, serum-starve them overnight. Pre-treat with the test compound for 1-2 hours, followed by stimulation with the appropriate growth factor (e.g., EGF for EGFR). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR). After washing, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-EGFR) or a housekeeping protein like GAPDH or β-actin.[16]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine core at the C2 and C4 positions can provide valuable insights into the structure-activity relationship (SAR).[18][19] For instance, the nature of the aniline substituent at C4 often plays a crucial role in determining potency and selectivity.[6][7] Similarly, the group introduced at the C2 position can be optimized to enhance interactions with the kinase active site or to improve physicochemical properties.
Table 2: Example SAR Table for C4-Anilino Derivatives
| Compound ID | C4-Substituent | EGFR IC₅₀ (nM) |
| Derivative 4 | 3-chloro-4-fluoroaniline | 8 |
| Derivative 5 | 3-ethynylaniline | 20 |
| Derivative 6 | 4-aminophenol | 50 |
Conclusion
2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine is a highly valuable and versatile starting material for the development of novel tyrosine kinase inhibitors. Its straightforward and modular derivatization at the C2 and C4 positions allows for the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of these derivatives, from initial in vitro kinase assays to cell-based target validation and downstream signaling analysis. By systematically applying these methodologies, researchers can efficiently identify and optimize potent and selective thienopyrimidine-based tyrosine kinase inhibitors for further preclinical and clinical development.
References
-
Al-Suwaidan, I. A., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(16), 4983. [Link]
-
Fares, M., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 787-798. [Link]
-
Xing, Y., et al. (2006). Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. Journal of Biomolecular Screening, 11(8), 935-943. [Link]
-
Fares, M., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 787-798. [Link]
-
Corriero, G., et al. (2013). Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases. Methods in Molecular Biology, 1048, 109-122. [Link]
-
Abdel-Ghani, T. M., & El-Sayed, M. A. A. (2021). Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. Current Organic Chemistry, 25(13), 1546-1569. [Link]
-
Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. [Link]
-
Witzig, T. E., et al. (2014). Structure-activity study leading to identification of a highly active thienopyrimidine based EGFR inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(9), 2115-2119. [Link]
-
El-Damasy, D. A., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13), 1145-1161. [Link]
-
Abdel-Ghani, T. M., & El-Sayed, M. A. A. (2021). Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. Current Organic Chemistry, 25(13), 1546-1569. [Link]
-
Corriero, G., et al. (2013). Western blotting analysis as a tool to study receptor tyrosine kinases. Methods in Molecular Biology, 1048, 109-122. [Link]
-
El-Sayed, M. A. A., et al. (2021). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Molecules, 26(2), 433. [Link]
-
Robia, S. L., & Lawrence, D. S. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Methods in Molecular Biology, 1429, 149-160. [Link]
-
Lee, J. (2021). Establishing a Cell-Based Assay to Target Hyperactive Spleen Tyrosine Kinase for High-Throughput Drug Screen. University of Toronto T-Space Repository. [Link]
-
Singh, P., & Singh, R. K. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 706216. [Link]
-
Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]
-
Kendrick Labs. (n.d.). Identification of tyrosine kinase protein drivers in human tumors using 2D western blot overlays. [Link]
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- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 5. 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine (74901-69-2) at Nordmann - nordmann.global [nordmann.global]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases | Springer Nature Experiments [experiments.springernature.com]
- 9. Western blotting analysis as a tool to study receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Structure-activity study leading to identification of a highly active thienopyrimidine based EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine
Welcome to the dedicated technical support guide for the synthesis of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work[1]. The thieno[3,2-d]pyrimidine scaffold is a cornerstone in the development of therapeutics, particularly in oncology[2][3]. However, its synthesis can present challenges, especially concerning reaction yield and product purity.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter. We will delve into the causality behind common experimental pitfalls and offer robust, validated solutions to enhance the efficiency and success of your synthesis.
Synthetic Overview: The Pathway to Your Target Intermediate
The most prevalent and reliable method for synthesizing 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine involves the chlorination of its corresponding diol precursor, 6,7-dihydrothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. This two-step process is foundational, and understanding its flow is key to troubleshooting.
Sources
- 1. 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine (74901-69-2) at Nordmann - nordmann.global [nordmann.global]
- 2. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues of 2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine in aqueous solutions
Technical Support Center: 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine
A Guide to Overcoming Aqueous Solubility Challenges for Researchers
Prepared by: Senior Application Scientist, Gemini Labs
Welcome to the technical support guide for 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experiments. As a key intermediate in pharmaceutical synthesis, understanding and overcoming its poor aqueous solubility is critical for successful research outcomes.[1][2] This guide provides in-depth, field-proven insights and step-by-step protocols to address these issues effectively.
Physicochemical Profile: Understanding the Challenge
The inherent solubility of a compound is dictated by its molecular structure. 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine possesses features that inherently limit its solubility in aqueous media. A high LogP value indicates a lipophilic or "water-fearing" nature, while a low polar surface area suggests limited sites for favorable hydrogen bonding with water molecules.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂N₂S | [3] |
| Molecular Weight | 207.08 g/mol | [4] |
| LogP | ~2.7 | [3][4] |
| Topological Polar Surface Area | 51.1 Ų | [3][4] |
| Canonical SMILES | C1CSC2=C1N=C(N=C2Cl)Cl | [4][5] |
Frequently Asked Questions (FAQs)
Q1: Why is 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine so difficult to dissolve in water or aqueous buffers like PBS?
A: The compound's molecular structure is the primary reason for its poor aqueous solubility. Its LogP value of approximately 2.7 indicates that it is significantly more soluble in lipids and non-polar solvents than in water.[3][4] The molecule has limited hydrogen bond donor capabilities and a relatively small polar surface area, which prevents it from interacting effectively with polar water molecules.
Q2: I need to make a solution for my cell-based assay. Can I dissolve the powder directly into my cell culture medium?
A: It is strongly advised not to dissolve the compound directly into your final aqueous medium. This will likely result in incomplete dissolution and inaccurate concentration, leading to unreliable experimental results. The recommended best practice is to first prepare a high-concentration stock solution in a suitable organic solvent and then dilute this stock into your aqueous medium.
Q3: What organic solvent should I use to create a stock solution?
A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating stock solutions of poorly soluble compounds like this one.[6] If DMSO is incompatible with your experimental system, other options include Dimethylformamide (DMF) or ethanol. However, always check the tolerance of your specific assay for these organic solvents.
Q4: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do?
A: This is a common issue known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of co-solvent. The troubleshooting workflow below provides several strategies to address this, including reducing the final concentration, increasing the co-solvent percentage (if the system allows), or employing more advanced formulation techniques.
In-Depth Troubleshooting and Experimental Guides
This section provides a logical progression of techniques, from simple co-solvency to more advanced methods, to systematically address solubility issues.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting solubility problems with 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine.
Caption: A step-by-step workflow for addressing solubility issues.
Guide 3.1: The Co-Solvent Method
Expertise & Rationale: The co-solvent approach is the most straightforward and widely used method for solubilizing non-polar compounds in aqueous systems.[7] A water-miscible organic solvent, the "co-solvent," is used to create a stock solution. When this stock is diluted, the co-solvent reduces the overall polarity of the final solution, which helps keep the hydrophobic compound dissolved.[8]
Protocol: Preparing a Stock Solution and Diluting
-
Select a Co-solvent: Start with high-purity, anhydrous DMSO.
-
Prepare Stock Solution:
-
Accurately weigh the 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine powder.
-
Add the appropriate volume of DMSO to achieve a high but fully dissolved concentration (e.g., 10-50 mM).
-
Use gentle vortexing and/or sonication in a water bath to aid dissolution. Ensure the solution is perfectly clear with no visible particles.
-
-
Perform Serial Dilution:
-
Warm your final aqueous buffer (e.g., PBS, cell culture media) to 37°C. This can slightly increase the solubility limit.
-
While vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop. Rapid addition can cause localized high concentrations and promote precipitation.
-
Crucial: Ensure the final concentration of DMSO is low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.
-
Trustworthiness Check: After dilution, let the solution stand for 15-30 minutes at its working temperature. A stable solution will remain clear. If it becomes hazy or shows particulates, the compound has precipitated, and the concentration is not what you intended.
Guide 3.2: pH Modification Strategy
Expertise & Rationale: The thienopyrimidine scaffold contains two nitrogen atoms in the pyrimidine ring.[2][5] These nitrogen atoms are weakly basic. In an acidic environment (lower pH), these nitrogens can become protonated, acquiring a positive charge. This ionization dramatically increases the molecule's polarity, thereby enhancing its solubility in water.[9] This principle is a cornerstone of formulating many nitrogen-containing pharmaceuticals.[10][11]
Caption: Protonation of pyrimidine nitrogens at low pH increases polarity.
Protocol: pH-Solubility Screening
-
Prepare a Series of Buffers: Create a set of buffers covering a range of pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.4). Use buffers appropriate for your final application (e.g., citrate for acidic, phosphate for neutral).
-
Add Excess Compound: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom.
-
Equilibrate: Tightly seal the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate and Measure:
-
Filter each suspension through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Analyze: Plot the measured solubility (e.g., in µg/mL) against the pH to determine the optimal pH for dissolution.
Trustworthiness Check: The presence of undissolved solid before filtration (Step 4) is essential to confirm that the resulting solution is saturated, ensuring an accurate measurement of equilibrium solubility.
Guide 3.3: Advanced Formulation Techniques
When co-solvents and pH adjustments are insufficient, especially for higher required concentrations, advanced excipients can be employed.
-
Surfactant-Mediated Solubilization:
-
Rationale: Surfactants like Polysorbate 80 (Tween® 80) or Poloxamers form micelles in aqueous solutions above their critical micelle concentration.[12] The hydrophobic core of these micelles can encapsulate the poorly soluble compound, effectively shielding it from the water and creating a stable, clear solution.[12]
-
Application: Useful for both in vitro and in vivo formulations.[6] A typical starting point is to add 0.1% - 1% (w/v) of a non-ionic surfactant to the aqueous buffer before adding the compound's DMSO stock.
-
-
Cyclodextrin Complexation:
-
Rationale: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[13] The lipophilic 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine can fit inside the cyclodextrin's core, forming an "inclusion complex." This complex has a hydrophilic exterior, rendering it soluble in water.[14] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common, highly effective derivative.[6]
-
Application: Excellent for creating clear aqueous solutions for injections.[6][13] A common formulation involves dissolving the compound in a pre-made aqueous solution of SBE-β-CD (e.g., 20% w/v).
-
Summary of Formulation Strategies
The following table provides starting points for various experimental needs. The user must validate the compatibility of these formulations with their specific assay.
| Application | Formulation Strategy | Example Components | Key Rationale |
| In Vitro Cell Culture | Co-solvent Dilution | DMSO stock diluted into media | Simple, effective for low concentrations. Keep final DMSO <0.5%.[7] |
| Enzyme Assays | pH-Adjusted Buffer with Co-solvent | Acidic Buffer (e.g., pH 5.0) + DMSO | Leverages increased solubility at lower pH while using a co-solvent.[9] |
| In Vivo (Oral Dosing) | Suspension in Vehicle | 0.5% Carboxymethyl cellulose + 0.25% Tween 80 | Creates a stable suspension for oral gavage when high concentrations are needed.[6] |
| In Vivo (IV Injection) | Cyclodextrin Complexation | 10% DMSO / 90% (20% SBE-β-CD in saline) | Forms a true solution suitable for intravenous administration, avoiding precipitation in the bloodstream.[6][13] |
References
- Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [URL: https://ijpca.com/paper/strategies-for-improving-hydrophobic-drugs-solubility-and-bioavailability/]
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [URL: https://ijmsdr.com/index.php/ijmsdr/article/view/289]
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [URL: https://brieflands.com/articles/jrps-107129.html]
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [URL: https://ijpbr.in/index.php/ijpbr/article/view/241]
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3883033/]
- CAS#:74901-69-2 | 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. Chemsrc. [URL: https://www.chemsrc.com/en/cas/74901-69-2_1048868.html]
- 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine | C6H4Cl2N2S. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/45789967]
- 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. Echemi. [URL: https://www.echemi.com/products/24-dichloro-67-dihydrothieno32-dpyrimidine-74901-69-2.html]
- 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine | 74901-69-2. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02506188.htm]
- 2,4-DICHLORO-6,7-DIHYDRO-5H-CYCLOPENTAPYRIMIDINE. InvivoChem. [URL: https://www.invivochem.com/products/others-15-5466-43-3]
- 2,4-Dichlorothieno[3,2-d]pyrimidine | C6H2Cl2N2S. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12712832]
- US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders. Google Patents. [URL: https://patents.google.
- Cocrystals Mitigate the Effect of pH on Solubility and Dissolution of Basic Drugs. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Cocrystals-Mitigate-the-Effect-of-pH-on-Solubility-Chen/e211327150a0f0744c80287a20c58742468352b2]
- 2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine. Benchchem. [URL: https://www.benchchem.com/product/b1158]
- Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37891789/]
- Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. MDPI. [URL: https://www.mdpi.com/1999-4923/16/6/851]
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8289013/]
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. ResearchGate. [URL: https://www.researchgate.net/publication/352221612_Effect_of_pH_Modifiers_on_the_Solubility_Dissolution_Rate_and_Stability_of_Telmisartan_Solid_Dispersions_Produced_by_Hot-melt_Extrusion_Technology]
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [URL: https://revroum.lew.ro/wp-content/uploads/2015/5/Art%2011.pdf]
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39401791/]
- Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water. Journal of Nanostructures. [URL: https://jns.kashanu.ac.ir/article_112009.html]
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4933]
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Technical Support Center: Optimization of Reaction Conditions for Thienopyrimidine Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of thienopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile heterocyclic scaffold. Thienopyrimidines, due to their structural similarity to purine bases, are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This resource provides field-proven insights and troubleshooting strategies to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of thienopyrimidine derivatives, providing a foundational understanding of the key aspects of the reaction chemistry.
Q1: What are the primary synthetic routes to the thienopyrimidine core?
A1: There are two principal strategies for constructing the thienopyrimidine scaffold:
-
Annulation of a pyrimidine ring onto a pre-existing thiophene: This is the more common approach, typically starting from a 2-aminothiophene derivative.[1][5][6]
-
Construction of a thiophene ring onto a pre-functionalized pyrimidine: This method is also utilized, offering an alternative pathway to diverse derivatives.[1][6]
The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Q2: What are the most common starting materials for the synthesis of thienopyrimidines?
A2: For the more prevalent strategy of building the pyrimidine ring onto a thiophene, a substituted 2-aminothiophene-3-carboxylate or a related carboxamide is a widely used starting material.[7] These thiophene precursors can often be synthesized via multicomponent reactions like the Gewald reaction.[1]
Q3: How can I introduce substituents at the 4-position of the thienopyrimidine ring?
A3: A frequent and effective method involves the initial synthesis of the corresponding thieno[3,2-d]pyrimidin-4-one. This intermediate can then be converted to a 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃). The 4-chloro group is a good leaving group and can be subsequently displaced by a variety of nucleophiles, including amines and alkoxides, through an aromatic nucleophilic substitution (SNAr) reaction.[7][8]
Q4: Are microwave-assisted reactions beneficial for thienopyrimidine synthesis?
A4: Yes, microwave irradiation is a highly advantageous technique in this context. It frequently leads to a significant reduction in reaction times, an improvement in yields, and can facilitate reactions that are otherwise slow or inefficient under conventional heating methods.[7][8][9]
Troubleshooting Guide
This section provides a detailed, problem-oriented approach to resolving common issues encountered during the synthesis of thienopyrimidine derivatives.
Problem 1: Low Yield of the Final Thienopyrimidine Product
Low product yield is a frequent challenge. The following decision tree and table will guide you through a systematic troubleshooting process.
Caption: Troubleshooting workflow for low product yield.
| Possible Cause | Suggested Solution & Explanation |
| Incomplete Cyclization of the Thiophene Precursor | - Increase Reaction Temperature or Time: Cyclization reactions often have a significant activation energy barrier. Increasing the thermal energy can drive the reaction to completion. - Employ Microwave Irradiation: As previously mentioned, microwaves can dramatically accelerate the reaction rate.[7][8][9] - Verify Reagent Purity: If using reagents like formic acid or formamide for cyclization, ensure they are of high purity and used in sufficient excess to drive the equilibrium towards the product. |
| Degradation of Starting Material or Product | - Lower Reaction Temperature: While heat can promote cyclization, excessive temperatures can lead to decomposition. Finding the optimal temperature is key. - Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the point of maximum product formation before significant degradation occurs. |
| Impure Starting Materials | - Purify Starting Materials: Impurities in the initial thiophene derivative or other reagents can inhibit the reaction or lead to unwanted side products. Recrystallization or column chromatography of starting materials is recommended. |
| Suboptimal Solvent | - Solvent Screening: The polarity of the solvent can influence reaction rates and solubility of intermediates. Experiment with a range of solvents such as ethanol, N,N-dimethylformamide (DMF), or dioxane.[1] |
Problem 2: Formation of Insoluble Byproducts
The appearance of an unexpected precipitate can complicate product isolation and reduce yield.
| Possible Cause | Suggested Solution & Explanation |
| Polymerization of Reactants | - Milder Reaction Conditions: Aldehydes or other reactive species can sometimes self-condense or polymerize under harsh acidic or basic conditions. Consider using a milder catalyst or lowering the reaction temperature. |
| Insoluble Intermediates | - Solvent System Modification: An intermediate in the reaction pathway may have poor solubility in the chosen solvent. Experiment with different solvent systems or solvent mixtures to maintain the solubility of all species throughout the reaction. |
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure thienopyrimidine derivative can be challenging.
| Possible Cause | Suggested Solution & Explanation |
| Product and Starting Material have Similar Polarity | - Optimize Chromatographic Conditions: If using column chromatography, screen different eluent systems to achieve better separation. A shallow gradient may be necessary. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. |
| Aqueous Workup Issues | - Product Solubility in Aqueous Layer: Highly polar thienopyrimidine derivatives may have some solubility in the aqueous phase during extraction. It is advisable to check the aqueous layer for your product.[10] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the synthesis of thienopyrimidine derivatives.
Protocol 1: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one via Formamide Cyclization
This protocol describes a common method for the cyclization of a 2-aminothiophene-3-carboxamide derivative.
Materials:
-
2-aminothiophene-3-carboxamide derivative
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Combine the 2-aminothiophene-3-carboxamide derivative (1 equivalent) and formamide (10-20 equivalents) in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thieno[2,3-d]pyrimidin-4(3H)-one.
Protocol 2: Chlorination of a Thieno[3,2-d]pyrimidin-4-one
This protocol details the conversion of a thieno[3,2-d]pyrimidin-4-one to its 4-chloro derivative.
Materials:
-
Thieno[3,2-d]pyrimidin-4-one derivative
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend the thieno[3,2-d]pyrimidin-4-one derivative (1 equivalent) in phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chloro-thieno[3,2-d]pyrimidine.
Key Reaction Parameters Summary
The following table summarizes key quantitative data for optimizing your thienopyrimidine synthesis.
| Parameter | Typical Range/Value | Considerations |
| Reaction Temperature | 25°C to 180°C | Substrate dependent; higher temperatures for cyclization, milder for sensitive functional groups. |
| Solvent Choice | Ethanol, DMF, Dioxane, Toluene | Solvent polarity can significantly impact reaction outcomes.[1][11][12] |
| Catalyst Loading | 0.1 to 10 mol% | Catalyst choice (Brønsted vs. Lewis acid) and loading should be optimized for each reaction.[12] |
| Microwave Power | 100 to 300 W | Use with caution and monitor pressure; can significantly reduce reaction times. |
Reaction Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and derivatization of thienopyrimidines.
Caption: General synthetic workflow for thienopyrimidine derivatives.
References
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent updates on thienopyrimidine derivatives as anticancer agents - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. How To [chem.rochester.edu]
- 11. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine
Welcome to the technical support resource for the purification of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of obtaining this compound in high purity.
Understanding the Purification Challenge
2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine is a key building block in the synthesis of various pharmaceutical agents.[1] Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The primary challenge in its purification lies in the removal of structurally similar impurities, which may include unreacted starting materials, mono-chlorinated intermediates, and hydrolysis byproducts. This guide provides a systematic approach to achieving high purity through common laboratory techniques.
Potential Impurities in Synthesis
A thorough understanding of potential impurities is the first step in developing a robust purification strategy. Based on the common synthetic route from 6,7-dihydrothieno[3,2-d]pyrimidine-2,4-diol using a chlorinating agent like phosphorus oxychloride (POCl₃), the following impurities are likely to be present in the crude product:
-
Starting Material: Unreacted 6,7-dihydrothieno[3,2-d]pyrimidine-2,4-diol.
-
Mono-chlorinated Intermediates: 2-chloro-6,7-dihydrothieno[3,2-d]pyrimidin-4-one or 4-chloro-6,7-dihydrothieno[3,2-d]pyrimidin-2-one.
-
Hydrolysis Products: Formation of the corresponding hydroxy derivatives if the crude product is exposed to moisture.
-
Reagent Residues: Residual chlorinating agent and its byproducts.
Purification Workflow Overview
The general workflow for the purification of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine involves an initial workup to remove inorganic impurities, followed by a primary purification technique such as recrystallization or column chromatography. The purity of the final product should be assessed using appropriate analytical methods.
Sources
Technical Support Center: Overcoming Challenges in Thienopyrimidine Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the functionalization of the thienopyrimidine scaffold. As a class of heterocyclic compounds with significant therapeutic relevance, thienopyrimidines are a cornerstone in many drug discovery programs.[1][2] Their structural similarity to purine bases like adenine and guanine makes them privileged scaffolds for interacting with a wide range of biological targets.[3][4]
However, the journey from a simple thienopyrimidine core to a complex, functionalized drug candidate is often fraught with challenges, from achieving regioselectivity to optimizing reaction yields. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the common hurdles in your experiments.
Section 1: Frequently Asked Questions (FAQs) - The Basics of Thienopyrimidine Reactivity
This section addresses fundamental questions regarding the intrinsic chemical properties of the thienopyrimidine scaffold. A solid understanding of these principles is the first step toward successful functionalization.
Q1: What are the main isomers of thienopyrimidine, and how does the fusion pattern affect reactivity?
A1: Thienopyrimidines are bicyclic systems composed of a fused thiophene and pyrimidine ring. There are three primary isomers, and the fusion pattern dictates the electronic distribution and, consequently, the reactivity of each position on the scaffold.[4][5]
-
Thieno[2,3-d]pyrimidine: This is one of the most extensively studied isomers in medicinal chemistry.[6] The thiophene ring is generally more electron-rich and susceptible to electrophilic attack or direct C-H activation at the C5 and C6 positions. The pyrimidine ring is electron-deficient, making the C4 position, when activated with a leaving group, an excellent site for nucleophilic aromatic substitution (SNAr).
-
Thieno[3,2-d]pyrimidine: In this isomer, the thiophene ring's C2 and C3 positions are part of the fusion. The available C-H bonds on the thiophene ring (C6 and C7) are reactive sites for functionalization. Similar to its [2,3-d] counterpart, the C4 position on the pyrimidine ring is the primary site for nucleophilic attack.
-
Thieno[3,4-d]pyrimidine: This isomer is less common but still of interest. The arrangement of the heteroatoms significantly alters the electronic landscape, influencing the regiochemical outcome of functionalization reactions.
Understanding which isomer you are working with is critical, as synthetic strategies and the resulting reactivity are not always interchangeable.
Q2: I am planning a multi-step synthesis. Which positions on the thienopyrimidine core are the most reliable "handles" for functionalization?
A2: The most dependable strategy involves leveraging the inherent electronic differences between the thiophene and pyrimidine rings.
-
The C4-Position (Pyrimidine Ring): This is arguably the most versatile handle. The synthesis of thienopyrimidines often proceeds through a thienopyrimidin-4-one intermediate.[7] This ketone can be readily converted to a 4-chloro derivative using reagents like phosphorus oxychloride (POCl₃).[8][9] This 4-chloro group is an excellent leaving group, activating the position for:
-
The C-H Bonds of the Thiophene Ring: For late-stage functionalization, direct C-H activation is a powerful, atom-economical tool.[14] The C-H bonds on the thiophene moiety are more susceptible to activation than those on the pyrimidine ring.[15] Controlling regioselectivity between different C-H positions (e.g., C5 vs. C6 on the thieno[2,3-d]pyrimidine scaffold) is the primary challenge and is highly dependent on the catalyst and directing groups used.[16]
Below is a diagram illustrating the primary reactive sites on a generic thieno[3,2-d]pyrimidine scaffold.
Caption: Reactivity map for thieno[3,2-d]pyrimidine functionalization.
Section 2: Troubleshooting Guide for Core Functionalization Reactions
This section provides solutions to specific problems encountered during common synthetic transformations.
2.1 Halogenation
Q: My chlorination of a thieno[3,2-d]pyrimidin-4-one using POCl₃ is resulting in a low yield and a significant amount of starting material recovery. What is causing this, and how can I fix it?
A: This is a common issue that can typically be traced to two factors: reaction conditions and substrate solubility.
Causality: The conversion of the lactam (in the pyrimidin-4-one) to the 4-chloro derivative via POCl₃ is a dehydration reaction. It often requires high temperatures to proceed effectively. If the starting material is not fully soluble or the temperature is too low, the reaction will be incomplete. Additionally, any absorbed water in the starting material or glassware can quench the POCl₃, reducing its efficacy.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry your starting material in a vacuum oven before the reaction. Use flame-dried glassware under an inert atmosphere (Nitrogen or Argon).
-
Increase Temperature: These reactions are often run at reflux. If you are running the reaction at a lower temperature, slowly increase it to the reflux temperature of POCl₃ (~105 °C).
-
Add a High-Boiling Point Tertiary Amine: The addition of a catalyst like N,N-dimethylaniline or N,N-diethylaniline can accelerate the reaction.[17] It acts as a base to neutralize the HCl byproduct and can help facilitate the reaction mechanism.
-
Consider Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for this transformation by providing efficient and uniform heating.[17]
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Reagent | POCl₃ (neat) | POCl₃ with 0.1-0.2 eq. N,N-dimethylaniline | Catalyzes the reaction and scavenges HCl. |
| Temperature | 80-90 °C | Reflux (~105 °C) or Microwave (140-150 °C) | Drives the equilibrium towards the product. |
| Reaction Time | 12-24 hours | 4-8 hours (Reflux) or 30-60 min (Microwave) | Prevents potential decomposition from prolonged heating. |
| Workup | Quench on ice | Pour reaction mixture slowly onto crushed ice | Controls the highly exothermic quenching of excess POCl₃. |
2.2 Palladium-Catalyzed Cross-Coupling Reactions
Q: I am attempting a Suzuki coupling on a 4-chloro-thienopyrimidine with an aryl boronic acid, but the reaction is failing, showing mostly starting material or hydrodehalogenation (replacement of -Cl with -H). What's going wrong?
A: A failed Suzuki reaction is one of the most common yet complex issues in synthesis. The problem usually lies within the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. Hydrodehalogenation is a key clue, suggesting issues with the catalyst or the reaction environment.
Causality & Troubleshooting Workflow:
The workflow below outlines a systematic approach to diagnosing the problem. The most likely culprits are an inactive catalyst, an inappropriate base/solvent system, or poor quality of the boronic acid. Hydrodehalogenation often occurs when the reductive elimination step is slow, allowing side reactions to occur, or if there are protic impurities (like water) that can protonate the organopalladium intermediate.
Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.
Q: I am trying to perform a Buchwald-Hartwig amination on a 2-bromo-thieno[2,3-d]pyrimidine, but the reaction is sluggish and gives low yields. How can I improve this?
A: The success of a Buchwald-Hartwig reaction is critically dependent on the synergy between the palladium source, the ligand, and the base.[18][19] A sluggish reaction points to a suboptimal combination of these components for your specific substrate.
Causality: The key steps are the oxidative addition of Pd(0) into the C-Br bond and the subsequent reductive elimination to form the C-N bond. Both steps are heavily influenced by the steric and electronic properties of the phosphine ligand.[20] The base must be strong enough to deprotonate the amine (or the amine-palladium complex) but not so harsh that it degrades the substrate or ligand.
Troubleshooting Steps:
-
Ligand Choice is Paramount: Standard ligands like PPh₃ are often ineffective. The reaction requires bulky, electron-rich biarylphosphine ligands.
-
Screen the "Buchwald Ligands": Start with a versatile ligand like XPhos or SPhos. These ligands promote fast oxidative addition and reductive elimination, which is crucial for electron-deficient heteroaryl halides.[20]
-
-
Base Selection: The choice of base is critical.
-
Sodium tert-butoxide (NaOtBu): A very strong and common base for these reactions. However, it can be incompatible with base-sensitive functional groups.
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Milder bases that are often effective, especially with more sensitive substrates.
-
-
Solvent: Anhydrous, non-protic solvents are required. Toluene and dioxane are the most common choices. Ensure they are thoroughly degassed.
-
Palladium Source: Use a reliable Pd(0) source or a Pd(II) precatalyst that is easily reduced in situ. Pd₂(dba)₃ and Pd(OAc)₂ are standard choices.
2.3 Direct C-H Arylation
Q: I need to install an aryl group on the thiophene ring of my thieno[2,3-d]pyrimidine. How can I control the regioselectivity between the C5 and C6 positions?
A: Achieving regioselectivity in C-H activation of thienopyrimidines is a significant challenge but can be controlled by carefully selecting the reaction conditions, particularly the nature of the palladium catalyst and the coupling partner.[15]
Causality: The regioselectivity is governed by the mechanism of C-H bond cleavage. On the thieno[2,3-d]pyrimidine core, the C6-H bond is generally more sterically accessible, while the C5-H bond is adjacent to the sulfur atom, which can influence electronic effects. Different catalytic pathways can favor one position over the other. Research has shown that the nature of the palladium catalyst is key.[16]
Strategies for Regiocontrol:
-
For C6-Arylation (Heck-type Pathway):
-
Conditions: Use an aryl halide (typically an iodide or bromide) as the coupling partner with a palladium catalyst like Pd(OAc)₂ and a phosphine ligand.
-
Mechanism: This typically proceeds via a neutral palladium catalytic cycle. The C6-position is often favored due to steric accessibility.[16]
-
-
For C5-Arylation (Concerted Metalation-Deprotonation Pathway):
-
Conditions: Use an aryl boronic acid as the coupling partner. The key is to generate a cationic palladium catalyst in situ. This can be achieved by using a ligand that is easily protonated or by adding specific additives.
-
Mechanism: A cationic palladium species is believed to favor interaction with the more electron-rich C5 position, leading to selective arylation at this site.[16]
-
Section 3: Protocols and Methodologies
The following are generalized, starting-point protocols. Users must optimize conditions for their specific substrates.
Protocol 1: General Procedure for Chlorination of a Thieno[3,2-d]pyrimidin-4-one
-
Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the thieno[3,2-d]pyrimidin-4-one substrate (1.0 eq). The flask is purged with argon.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 10-15 mL per gram of substrate) via syringe, followed by N,N-dimethylaniline (0.2 eq).
-
Reaction: Heat the reaction mixture to reflux (oil bath temperature ~110 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), quenching a small aliquot in ice water and extracting with ethyl acetate for spotting.
-
Workup: After cooling to room temperature, slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. Caution: This is a highly exothermic quench.
-
Extraction: Once the ice has melted, neutralize the aqueous solution carefully with solid sodium bicarbonate (NaHCO₃) until effervescence ceases. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[8][9]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the C4-Position
-
Preparation: To a microwave vial or Schlenk tube, add the 4-chloro-thienopyrimidine (1.0 eq), the aryl boronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 2.5 mol% and SPhos, 6 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). The reaction mixture should be thoroughly degassed again by bubbling argon through it for 15-20 minutes.
-
Reaction: Seal the vessel and heat the reaction to 90-110 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-12 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.[12][21]
References
-
Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (2025). ResearchGate. [Link]
-
Masurier, N., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals. [Link]
-
Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. (2025). Chemical Biology & Drug Design. [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (n.d.). MDPI. [Link]
-
Temburnikar, K. W., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry. [Link]
-
Kim, J., et al. (2020). Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3-d]pyrimidine. Organic Letters. [Link]
-
Priya, A., et al. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]
-
The Chemistry of Thienopyrimidines. (2025). ResearchGate. [Link]
-
Ahmad, P., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem. [Link]
-
Thienopyrimidine. (2022). Encyclopedia MDPI. [Link]
-
Ali, I., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Scheme 3: Buchwald-Hartwig coupling. (n.d.). ResearchGate. [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. (n.d.). ResearchGate. [Link]
-
El-Sayed, W. A., et al. (2021). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (n.d.). NIH. [Link]
-
Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
-
Synthesis of Some Thienopyrimidine Derivatives. (n.d.). MDPI. [Link]
-
Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. (n.d.). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. research.rug.nl [research.rug.nl]
- 20. m.youtube.com [m.youtube.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine
Welcome to the technical support resource for the synthesis of 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. This guide is intended for researchers, scientists, and professionals in drug development who are working with this important heterocyclic intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and detailed protocols based on established chemical principles and field experience.
Introduction: The Synthetic Challenge
The synthesis of 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine is a critical step in the development of various therapeutic agents.[1] The reactivity of the dichloro-substituted pyrimidine ring makes it a versatile scaffold for introducing further functionalities via nucleophilic substitution.[2][3] However, this reactivity also presents challenges, primarily in controlling side reactions during the chlorination step and preventing product degradation during workup.
The typical synthetic route involves the chlorination of the corresponding 6,7-dihydrothieno[3,2-d]pyrimidine-2,4-diol using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[4] This guide focuses on troubleshooting this key transformation and subsequent purification.
Core Synthesis Pathway
The diagram below outlines the crucial chlorination step in the synthesis of the target molecule.
Sources
- 1. 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine (74901-69-2) at Nordmann - nordmann.global [nordmann.global]
- 2. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 3. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine | 74901-69-2 [chemicalbook.com]
Technical Support Center: Troubleshooting Guide for Thienopyrimidine-Based Assays
Welcome to the technical support center for thienopyrimidine-based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during experimentation with this important class of compounds. Thienopyrimidines, as structural analogs of purines, are a versatile scaffold in drug discovery, showing a wide range of biological activities, including as kinase inhibitors.[1][2][3] This guide provides in-depth, experience-driven advice to ensure the integrity and success of your assays.
I. Frequently Asked Questions (FAQs)
Q1: My thienopyrimidine compound shows low or no bioactivity in my cell-based assay. What are the primary troubleshooting steps?
A1: Low bioactivity is a frequent challenge and can often be attributed to issues with the compound's solubility and stability rather than a true lack of efficacy.
Initial Checks & Causality:
-
Compound Solubility: Thienopyrimidine derivatives, particularly those with aromatic substitutions, can exhibit poor aqueous solubility.[4][5] When a compound dissolved in an organic solvent like DMSO is diluted into an aqueous assay medium, it can precipitate or "crash out," making it unavailable to the cells and leading to erroneously low activity readings.[6]
-
Compound Stability: The thienopyrimidine scaffold can be susceptible to degradation in aqueous buffers, especially over extended incubation periods. This instability can lead to a decrease in the effective concentration of the active compound over the course of the experiment.
-
Cell Health: Ensure your cells are healthy, within a low passage number, and seeded at the appropriate density. Stressed or overly confluent cells can exhibit altered responses to treatment.
Troubleshooting Workflow:
-
Visual Inspection: Carefully inspect the wells of your assay plate under a microscope after adding the compound. Look for any signs of precipitation (e.g., crystals, cloudiness).
-
Solubility Assessment: If precipitation is suspected, perform a simple kinetic solubility test. Prepare a serial dilution of your compound in the assay buffer and measure the turbidity using a plate reader. This will help you determine the concentration at which your compound begins to fall out of solution.
-
Optimize Dilution Protocol: Instead of a single large dilution from a high-concentration DMSO stock, perform serial dilutions in the assay buffer. This gradual reduction in DMSO concentration can help maintain compound solubility.[6]
-
Stability Check: To assess compound stability, incubate your thienopyrimidine in the assay buffer for the duration of your experiment. At various time points, analyze the solution using HPLC to check for degradation products.
Q2: I'm observing a high background signal or inconsistent results in my enzyme inhibition assay. What are the likely causes?
A2: High background and variability in enzyme assays can often be traced to compound interference with the assay components or aggregation of the test compound.
Potential Causes & Explanations:
-
Assay Interference: Some thienopyrimidine derivatives can interfere with the detection method of the assay. For example, in fluorescence-based assays, the compound itself might be fluorescent or could quench the fluorescent signal of the reporter molecule.[7][8][9]
-
Compound Aggregation: At higher concentrations, some organic molecules, including thienopyrimidines, can form aggregates.[10] These aggregates can non-specifically inhibit enzymes, leading to false-positive results. This is a common artifact in high-throughput screening.[11]
-
Reactive Moieties: Depending on the substituents, the thienopyrimidine scaffold can contain reactive functional groups that may interact non-specifically with assay components, such as enzymes or detection reagents.
Troubleshooting Steps:
-
Run an Interference Assay: To check for fluorescence interference, incubate your compound with the detection reagents in the absence of the enzyme and substrate. Any signal detected is likely due to the compound itself.
-
Orthogonal Assay: Validate your hits using an orthogonal assay that employs a different detection method.[8][11] For instance, if your primary screen is a fluorescence-based kinase assay, a secondary screen could utilize a luminescence-based ADP detection method.
-
Detergent Titration: To test for aggregation-based inhibition, include a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer. If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it is likely acting as an aggregator.
-
Examine Dose-Response Curve: Aggregators often exhibit steep, non-classical dose-response curves. A shallow or biphasic curve might also indicate complex behavior like off-target effects.[12]
Q3: My thienopyrimidine compound shows potent activity in a biochemical assay but weak or no activity in a cell-based assay. How do I reconcile this discrepancy?
A3: This is a common and important observation in drug discovery, often pointing to issues with cell permeability, efflux, or metabolism.
Key Considerations:
-
Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target. This is particularly true for highly polar or large molecules.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching a therapeutic concentration.
-
Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into inactive forms.
-
Target Engagement in a Cellular Context: The biochemical assay uses a purified, often isolated, enzyme. In a cell, the target protein exists in a complex environment, and its conformation or accessibility might be different.
Investigative Approaches:
-
Permeability Assays: Conduct a Caco-2 or PAMPA assay to assess the compound's permeability.
-
Efflux Pump Inhibition: Rerun the cell-based assay in the presence of a known efflux pump inhibitor. An increase in potency would suggest that your compound is an efflux substrate.
-
Metabolic Stability Assay: Incubate your compound with liver microsomes to assess its metabolic stability.[13]
-
Cellular Target Engagement Assay: Use techniques like Western blotting to measure the phosphorylation status of a downstream target of the enzyme you are inhibiting.[14] A lack of change in the phosphorylation status in treated cells, despite potent enzymatic inhibition in vitro, suggests a problem with cellular availability or target engagement.
Q4: How can I identify and mitigate potential off-target effects of my thienopyrimidine inhibitor?
A4: Off-target effects are a significant concern as they can lead to misleading biological results and potential toxicity.
Strategies for Identification and Mitigation:
-
Kinome Profiling: Screen your compound against a broad panel of kinases to identify potential off-target interactions. This is especially crucial for kinase inhibitors.
-
Genetic Knockdown/Knockout: The most definitive way to confirm on-target activity is to use genetic methods like siRNA or CRISPR to reduce the expression of the target protein.[15] If the inhibitor's effect is diminished or absent in the target-depleted cells, it confirms on-target activity.
-
Dose-Response Analysis: Use the lowest effective concentration of your inhibitor in cell-based assays to minimize the engagement of lower-affinity off-targets.
II. Experimental Protocols & Workflows
Protocol 1: General In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of thienopyrimidine compounds against a specific protein kinase using a luminescence-based assay.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Thienopyrimidine compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Multichannel pipette or liquid handling system
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the thienopyrimidine compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Assay Plate Setup: In a white, opaque assay plate, add the diluted inhibitor solution.
-
Enzyme and Substrate Addition: Add the kinase and substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Data Analysis: Measure the luminescence signal and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Troubleshooting Workflow for Low In Vivo Efficacy of Thienopyrimidine Compounds
Caption: A logical workflow for troubleshooting low in vivo efficacy.
III. Data Presentation
Table 1: Representative Biological Activities of Thienopyrimidine Derivatives
| Compound ID | Target/Proposed Mechanism | Cell Line | Assay Type | IC50 (µM) | Reference |
| TP-001 | PI3Kα Inhibitor | MCF-7 (Breast) | Cell Proliferation | 0.052 | [16] |
| TP-002 | EGFR Inhibitor | A549 (Lung) | Cytotoxicity | 6.67 - 26.24 | [17] |
| TP-003 | FLT3 Inhibitor | HT-29 (Colon) | Cytotoxicity | 1.21 | [18] |
| TP-004 | Anti-H. pylori | H. pylori | MIC | 0.16 | [4] |
IV. Visualizing Experimental Logic
Workflow for Hit Validation after High-Throughput Screening (HTS)
Caption: A streamlined workflow for validating hits from HTS.
V. References
-
Synthesis of Novel Biocompatible Thienopyrimidine Chromophores with Aggregation-Induced Emission Sensitive to Molecular Aggregation. ACS Omega.
-
Application Notes and Protocols for Kinase Inhibitor Design Using 2-Chlorothieno[3,2-d]pyrimidin-4-amine. Benchchem.
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. NIH.
-
Synthesis of Novel Biocompatible Thienopyrimidine Chromophores with Aggregation-Induced Emission Sensitive to Molecular Aggregation. PMC - PubMed Central.
-
Technical Support Center: Troubleshooting Low Efficacy of Thienopyrrole Drugs in In Vivo Models. Benchchem.
-
troubleshooting low bioactivity in pyrimidine thione assays. Benchchem.
-
Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. Benchchem.
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. MDPI.
-
A pragmatic approach to hit validation following biochemical high-throughput screening.
-
Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. PMC - NIH.
-
Technical Support Center: Addressing Poor Reproducibility in Biological Assays with Pyrimidine Compounds. Benchchem.
-
Interference of low-molecular substances with the thioflavin-T fluorescence assay of amyloid fibrils. PubMed.
-
Application Notes and Protocols for High-Throughput Screening of Thienopyrrole Libraries. Benchchem.
-
An In-Depth Technical Guide to the Initial In-Vitro Screening of a Novel Thienopyrimidine Library. Benchchem.
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC.
-
Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate.
-
In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. PMC - NIH.
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
-
Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed.
-
In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids. MDPI.
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
-
Interference with Fluorescence and Absorbance. PubMed.
-
Interpreting and Validating Results from High-Throughput Screening Approaches. Next Steps for Functional Genomics - NCBI.
-
Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf.
-
Synthesis and Anticancer Activity Evaluation of Some Thienopyrimidine Derivatives. Request PDF - ResearchGate.
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI.
-
(PDF) Medicinal attributes of thienopyrimidine scaffolds incorporating the aryl urea motif as potential anticancer candidates via VEGFR inhibition. ResearchGate.
-
Biological activity of thieno[3,2-d]pyrimidine core structure. Benchchem.
-
Troubleshooting off-target effects of pyrimidine-based inhibitors. Benchchem.
-
recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate.
-
Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells. PMC - NIH.
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][10][19][20]triazolo[1,5-a]pyrimidine Derivatives. PMC - NIH.
-
Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. NIH.
-
Solubility and stability testing of novel pyrimidine derivatives. Benchchem.
-
Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters.
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central.
Sources
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Interference of low-molecular substances with the thioflavin-T fluorescence assay of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. benchchem.com [benchchem.com]
- 13. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis of Novel Biocompatible Thienopyrimidine Chromophores with Aggregation-Induced Emission Sensitive to Molecular Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine
Welcome to the technical support center for 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the purity of this critical synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document will address common challenges encountered during synthesis and purification.
I. Understanding the Chemistry: The "Why" Behind the "How"
2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its reactivity, governed by the two chlorine atoms, also makes it susceptible to the formation of various impurities during its synthesis. The most common synthetic route involves the chlorination of the corresponding diol precursor using a strong chlorinating agent like phosphorus oxychloride (POCl₃). Understanding the potential side reactions and the nature of likely impurities is the first step toward achieving high purity.
Potential Sources of Impurities:
-
Incomplete Reaction: Residual starting material (6,7-dihydrothieno[3,2-d]pyrimidine-2,4-dione) or the mono-chloro intermediate can persist if the reaction conditions are not optimal.
-
Hydrolysis: The dichloro product is susceptible to hydrolysis, especially during workup, which can regenerate the mono-chloro species or the starting diol. Chlorinated pyrimidines are known to be sensitive to acidic or basic conditions which can lead to decomposition.
-
Residual Reagents and Byproducts: Incomplete removal of POCl₃ and its hydrolysis products (e.g., phosphoric acid) can contaminate the final product.
-
Solvent Adducts: Trapped solvent molecules from the reaction or purification steps can also be a source of impurity.
II. Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: The final product is a brown or off-white solid, not the expected pale-yellow crystalline solid.
-
Question: My isolated 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine is discolored. What is the likely cause and how can I fix it?
-
Answer: Discoloration often indicates the presence of polymeric or baseline impurities. This can arise from excessive heating during the reaction or workup, or from residual acidic impurities.
-
Causality: Overheating can lead to decomposition and polymerization of the thieno[3,2-d]pyrimidine core. Acidic residues from the chlorinating agent can also catalyze side reactions.
-
Troubleshooting Protocol:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated carbon (1-2% w/w) and stir for 15-30 minutes at room temperature.
-
Hot Filtration: Filter the mixture through a pad of celite while warm to remove the activated carbon.
-
Recrystallization: Proceed with recrystallization as detailed in the protocols below.
-
-
Issue 2: NMR analysis shows the presence of the starting diol or a mono-chloro species.
-
Question: My NMR spectrum indicates that the reaction is incomplete. How can I drive the reaction to completion and remove these impurities?
-
Answer: The presence of starting material or the mono-substituted intermediate points to either insufficient reagent, inadequate reaction time, or suboptimal temperature.
-
Causality: The conversion of the diol to the dichloro product is a stepwise process. If the reaction is not sufficiently driven, the mono-chloro intermediate can be a significant byproduct.
-
Troubleshooting Protocol:
-
Reaction Optimization:
-
Ensure a sufficient excess of POCl₃ is used (typically 3-5 equivalents).
-
Increase the reaction temperature or prolong the reaction time, monitoring by TLC or HPLC until the starting material is consumed.
-
-
Purification Strategy - Column Chromatography: For separating compounds with different polarities like the diol, mono-chloro, and di-chloro species, flash column chromatography is highly effective.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate is recommended. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) to elute the desired product first, then gradually increase the polarity to wash out the more polar impurities.
-
-
-
Issue 3: The product "oils out" during recrystallization.
-
Question: I'm trying to recrystallize my product, but it's forming an oil instead of crystals. What's happening and what should I do?
-
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point or when the solution is supersaturated with impurities that inhibit crystal lattice formation.
-
Causality: The high concentration of impurities can lower the melting point of the mixture, leading to the formation of a liquid phase instead of a solid crystal lattice.
-
Troubleshooting Protocol:
-
Solvent System Modification:
-
Add a co-solvent in which the compound is more soluble to the hot mixture until the oil dissolves, then allow it to cool slowly.
-
Alternatively, use a two-solvent system. Dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) and add a poor solvent (e.g., hexane or heptane) dropwise at an elevated temperature until turbidity is observed. Then, add a small amount of the good solvent to redissolve the solid and allow for slow cooling.
-
-
Reduce Concentration: Use a larger volume of solvent to ensure the compound and impurities remain in solution at the boiling point.
-
Seed Crystals: If available, add a small seed crystal of pure product to induce crystallization.
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the best way to remove residual POCl₃ after the reaction?
-
A1: Residual POCl₃ should be removed under reduced pressure (vacuum distillation) before quenching the reaction mixture. Quenching a reaction with a large excess of POCl₃ in water or an aqueous base can be highly exothermic and dangerous. A safer alternative is a reverse quench, where the reaction mixture is slowly added to a cold aqueous solution of a weak base like sodium bicarbonate or sodium acetate.
-
-
Q2: What are the recommended storage conditions for 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine?
-
A2: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8 °C to minimize hydrolysis from atmospheric moisture. Protect from light.
-
-
Q3: Which analytical techniques are best for assessing the purity of the final product?
-
A3: A combination of techniques is ideal for a comprehensive purity assessment.
-
HPLC: High-Performance Liquid Chromatography is the gold standard for quantifying impurities. A reverse-phase C18 column with a gradient of acetonitrile and water is a good starting point.
-
¹H NMR: Quantitative NMR (qNMR) can be a powerful tool for determining purity without the need for a reference standard for every impurity.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the molecular weights of unknown impurities.
-
-
IV. Experimental Protocols
Protocol 1: Recrystallization for High Purity
This protocol provides a reliable method for recrystall
Technical Support Center: Scale-Up Synthesis of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine
Welcome to the technical support guide for the scale-up synthesis of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. This molecule is a critical heterocyclic building block in the development of various pharmaceutical agents, making its robust and scalable synthesis a key objective for drug development professionals.[1] This guide is designed to provide in-depth, field-proven insights into the synthetic pathway, addressing common challenges and offering practical solutions for researchers and process chemists.
Section 1: Overview of the Recommended Scale-Up Synthetic Pathway
The synthesis of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine is most effectively approached as a three-stage process. This pathway is selected for its reliance on well-established, high-yielding reactions and its adaptability to large-scale production environments. The core strategy involves the initial construction of the dihydrothiophene ring via the Gewald reaction, followed by the formation of the pyrimidine ring, and concluding with a chlorination step to yield the target molecule.
Overall Synthetic Workflow
Caption: High-level workflow for the three-stage synthesis.
Section 2: Detailed Experimental Protocols
These protocols are optimized for a laboratory scale-up context (e.g., 10-100 L reactors) and emphasize safety, efficiency, and product quality.
Protocol 1: Synthesis of 2-Amino-4,5-dihydrothiophene-3-carbonitrile (Intermediate 1)
This stage utilizes the Gewald three-component reaction, a robust method for synthesizing 2-aminothiophenes.[2][3]
-
Reactor Setup: To a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge ethanol (5 volumes relative to the limiting reagent, tetrahydrothiophen-3-one).
-
Reagent Addition: Add tetrahydrothiophen-3-one (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.). Begin stirring to form a slurry.
-
Base Addition: Slowly add morpholine (1.2 eq.) to the slurry. The use of a catalytic amount of a conjugate acid-base pair like piperidinium borate has also been shown to be effective and may be considered for greener process development.[4]
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The reaction is mildly exothermic upon initiation. Monitor progress by TLC or HPLC until the starting materials are consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. The product often precipitates. Filter the solid, wash the cake with cold ethanol (2 x 1 volume), and dry under vacuum at 50°C.
-
Causality Note: Morpholine acts as a base to catalyze the initial Knoevenagel condensation between the ketone and malononitrile, a critical first step in the Gewald mechanism.[2] Using ethanol as a solvent provides a suitable boiling point for the reaction and facilitates product precipitation upon cooling.
Protocol 2: Synthesis of 6,7-Dihydrothieno[3,2-d]pyrimidine-2,4-diol (Intermediate 2)
This step involves the cyclization of the aminonitrile intermediate with urea to form the pyrimidine core.[1]
-
Reactor Setup: Charge a clean, dry reactor with Intermediate 1 (1.0 eq.) and urea (3.0 eq.).
-
Reaction: Heat the mixture under a nitrogen atmosphere to 180-190°C. The reactants will melt and form a homogenous mixture. Maintain this temperature for 3-5 hours. Ammonia is evolved during the reaction and should be directed to a scrubber. Monitor by HPLC for the disappearance of Intermediate 1.
-
Workup and Isolation: Cool the reaction mass to approximately 100°C. Carefully add a saturated aqueous solution of sodium bicarbonate until the pH of the slurry is 8-9. This neutralizes the reaction mixture and helps precipitate the sodium salt of the product.
-
Purification: Filter the solid and transfer the wet cake to a separate vessel. Add water and slowly acidify with dilute hydrochloric acid to a pH of 2-3. The diol product will precipitate. Filter the solid, wash with water until the filtrate is neutral, and then with a small amount of acetone. Dry under vacuum at 60-70°C.
-
Causality Note: The high temperature facilitates the condensation of the amino group with urea, followed by intramolecular cyclization to form the stable pyrimidinone ring system. The basic and then acidic workup is a purification method to remove excess urea and other impurities.[1]
Protocol 3: Synthesis of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine (Final Product)
This is the final and most critical stage, involving a chlorination reaction with phosphorus oxychloride (POCl₃).
-
Reactor Setup: To a dry reactor under a nitrogen atmosphere, charge phosphorus oxychloride (POCl₃, 10 volumes). Cool the POCl₃ to 0-5°C.
-
Reagent Addition: Slowly add Intermediate 2 (1.0 eq.) in portions, ensuring the internal temperature does not exceed 10°C. After the addition is complete, add N,N-diisopropylethylamine (DIPEA, 2.5 eq.) dropwise, maintaining the temperature below 10°C.[5]
-
Reaction: Once the additions are complete, slowly heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours. The reaction mixture should become a clear, brown solution. Monitor by HPLC for completion.
-
Workup and Isolation (Caution: Highly Exothermic Quench):
-
Cool the reaction mixture to room temperature. Distill off excess POCl₃ under reduced pressure. This is a critical safety step for scale-up.
-
Prepare a separate reactor with crushed ice/water (20 volumes).
-
Slowly and carefully transfer the concentrated reaction residue onto the ice/water with vigorous stirring. The temperature must be controlled below 20°C.
-
The product will precipitate as a solid. Stir the slurry for 1 hour.
-
Filter the solid and wash the cake thoroughly with water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/chloroform or heptane/ethyl acetate, to yield the final product with >99% purity.[1]
-
Causality Note: POCl₃ acts as both the chlorinating agent and the solvent. DIPEA is a non-nucleophilic base that acts as a catalyst and acid scavenger, driving the reaction to completion.[5] Removing excess POCl₃ before the quench is crucial on a larger scale to manage the highly exothermic hydrolysis of POCl₃ and ensure a controllable workup.
Section 3: Troubleshooting Guide
| Question | Potential Cause(s) | Recommended Solution(s) |
| Stage 1: My Gewald reaction yield is low or the reaction has stalled. | 1. Inefficient base catalysis. 2. Poor mixing/suspension of elemental sulfur. 3. Reaction temperature is too low. 4. Impure starting materials (especially the ketone). | 1. Ensure the base (morpholine/DIPEA) is fresh and added in the correct stoichiometry. 2. Increase agitation speed to ensure sulfur remains well-suspended. On a large scale, micronized sulfur can improve reactivity. 3. Confirm the internal temperature is at a gentle reflux. 4. Verify the purity of starting materials by GC or NMR. |
| Stage 2: The cyclization with urea is producing a dark, intractable solid. | 1. Reaction temperature is too high, causing decomposition. 2. Presence of impurities from Stage 1. | 1. Reduce the reaction temperature to the lower end of the recommended range (e.g., 180°C) and increase the reaction time. 2. Ensure Intermediate 1 is of high purity before proceeding. Recrystallize if necessary. |
| Stage 3: The chlorination reaction is incomplete, even after extended reflux. | 1. Insufficient chlorinating agent or base. 2. Presence of moisture in Intermediate 2 or the reactor. | 1. Increase the equivalents of POCl₃ and/or DIPEA. An alternative catalyst like DMF (a few drops) can sometimes facilitate the reaction.[1] 2. Ensure Intermediate 2 is thoroughly dried (LOD < 0.5%) and that the reactor and solvent are anhydrous. |
| Stage 3: The POCl₃ quench is difficult to control and generates fumes. | 1. Quenching too quickly. 2. Quenching the entire reaction mixture without first removing excess POCl₃. | 1. Perform a "reverse quench": add the reaction mixture slowly to a large volume of ice/water. 2. Crucially for scale-up: Always distill the bulk of the excess POCl₃ under vacuum before the quench. This dramatically reduces the exotherm and improves safety. |
| Final Product: The product is off-color (dark brown/black) and purity is low. | 1. Decomposition during chlorination. 2. Inefficient purification. 3. Trapped acidic impurities. | 1. Lower the chlorination reflux temperature slightly and monitor closely. Avoid prolonged heating after the reaction is complete. 2. Perform a charcoal treatment on a solution of the crude product in a suitable solvent before recrystallization. 3. Ensure the product is washed thoroughly with water and a dilute bicarbonate solution during workup to remove residual acids before final drying. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with this synthesis at scale? A1: The most significant hazards are:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water. All transfers and reactions must be conducted in a closed system under an inert atmosphere. Personnel must use appropriate PPE, including acid-resistant gloves, face shields, and respirators.
-
Exothermic Quench: The hydrolysis of POCl₃ is extremely exothermic. A controlled quench protocol, preferably after vacuum distillation of the excess reagent, is mandatory.
-
Ammonia/H₂S Evolution: The urea cyclization releases ammonia. The Gewald reaction can potentially release hydrogen sulfide (H₂S) if side reactions occur. All reactions should be performed in a well-ventilated area with appropriate off-gas scrubbing.
Q2: Which analytical methods are essential for process control? A2: A robust analytical package is critical.
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the consumption of starting materials and the formation of products and intermediates. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.
-
Intermediate/Product Identification: ¹H NMR and Mass Spectrometry (MS) are essential for confirming the structure and identity of all isolated materials.
-
Purity Analysis: HPLC is used for quantitative purity analysis (e.g., area % or % by weight with a standard). Gas Chromatography (GC) can be used to check for residual solvents.
Q3: Can this process be made "greener" or more sustainable? A3: Yes, several opportunities exist for process optimization:
-
Solvent Selection: Minimizing the use of chlorinated solvents is a key goal. Consider alternative solvents for extraction and recrystallization, such as 2-methyl-THF or ethyl acetate/heptane mixtures.[6]
-
Catalysis: Exploring catalytic versions of the Gewald reaction can reduce the amount of base required.[4]
-
Waste Reduction: The primary waste stream is the acidic aqueous layer from the POCl₃ quench. Proper neutralization and disposal are required. Optimizing the reaction to use less excess POCl₃ will directly reduce this waste.
Q4: What are the key considerations when moving from a 5L flask to a 100L reactor? A4: The primary scale-up challenges are:
-
Heat Transfer: Reactions that are easily controlled in a flask can become dangerously exothermic in a large reactor due to the lower surface-area-to-volume ratio. The POCl₃ addition and quench are the most critical steps to manage. Ensure the reactor's cooling capacity is sufficient.
-
Mixing: Efficient mixing is required to keep solids suspended (Gewald reaction) and ensure homogenous temperature distribution. The type of agitator and its speed are critical process parameters.
-
Reagent Addition Times: Addition rates that are fast in the lab must be extended significantly at scale to allow for proper heat dissipation.
Section 5: Data Summary Tables
Table 1: Recommended Reaction Parameters
| Stage | Key Reagents | Solvent | Temperature | Typical Time |
| 1. Gewald Reaction | Tetrahydrothiophen-3-one, Malononitrile, Sulfur, Morpholine | Ethanol | ~78°C (Reflux) | 4-6 hours |
| 2. Cyclization | 2-Amino-4,5-dihydrothiophene-3-carbonitrile, Urea | None (Melt) | 180-190°C | 3-5 hours |
| 3. Chlorination | 6,7-Dihydrothieno[3,2-d]pyrimidine-2,4-diol, POCl₃, DIPEA | POCl₃ | ~110°C (Reflux) | 2-4 hours |
Table 2: Analytical Specifications
| Compound | Appearance | Purity (HPLC) | Key ¹H NMR Signal (CDCl₃) |
| Intermediate 1 | Pale yellow solid | >98% | Broad singlet for NH₂ protons |
| Intermediate 2 | Off-white to tan solid | >97% | Broad signals for OH/NH protons |
| Final Product | Light brown solid | >99% | Two triplets for the dihydrothiophene protons |
Section 6: Troubleshooting Logic Diagram
Troubleshooting the Critical Chlorination Step
Sources
- 1. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. d-nb.info [d-nb.info]
- 5. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. Frontiers | Editorial: Green Synthesis of Heterocycles [frontiersin.org]
Validation & Comparative
A Comparative Guide to PI3K Inhibitors: Evaluating Pan- and Isoform-Selective Compounds in Drug Discovery
A Senior Application Scientist's Perspective on Navigating the PI3K Inhibitor Landscape and the Role of Privileged Scaffolds like Thieno[3,2-d]pyrimidine
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, and metabolism.[1] Its frequent dysregulation in a wide variety of human cancers has established it as a premier target for therapeutic intervention.[2][3] This has led to the development of numerous small molecule inhibitors, several of which have now been approved for clinical use.[4]
This guide provides a comparative analysis of different classes of PI3K inhibitors. It is designed for researchers, scientists, and drug development professionals actively working in this space. We will delve into the mechanistic distinctions, therapeutic rationales, and experimental evaluation of these compounds.
A note on the specific compound 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine: While this molecule contains the thieno[3,2-d]pyrimidine core, a structure found in several kinase inhibitors, it is primarily documented as a chemical intermediate used in the synthesis of more complex pharmaceutical compounds.[5][6][7] There is no substantive public data identifying this specific dichlorinated intermediate as an active PI3K inhibitor itself. Therefore, we will broaden our focus to the thieno[3,2-d]pyrimidine scaffold as a "privileged structure" in kinase inhibitor design, exemplified by compounds like the pan-PI3K inhibitor Pictilisib (GDC-0941), and use this as a foundation to compare the major, well-characterized classes of PI3K inhibitors that dominate the therapeutic landscape.[8]
Part 1: The PI3K Signaling Pathway: A Core Oncogenic Hub
The PI3K family of lipid kinases is divided into three classes. Class I PI3Ks are the most implicated in cancer and are the primary focus of inhibitor development.[9] They are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four Class I catalytic isoforms: p110α, p110β, p110γ, and p110δ.[9]
Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits effector proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT, to the cell membrane, leading to its activation. Activated AKT then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), to drive cell growth, proliferation, and survival.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Part 2: A Comparative Analysis of PI3K Inhibitor Classes
The strategy for inhibiting the PI3K pathway has evolved from broad-spectrum agents to highly specific molecules. The choice between these classes depends on the therapeutic context, the genetic background of the tumor, and the desired balance between efficacy and toxicity.[8][10]
Pan-PI3K Inhibitors
First-generation PI3K inhibitors were designed to target all four Class I isoforms (α, β, γ, δ).[8] This approach was based on the rationale that broad inhibition would be effective across a wide range of tumors and could prevent resistance mediated by isoform switching.
-
Mechanism of Action: These compounds typically bind to the ATP-binding pocket of the kinase domain, which is highly conserved across the p110 isoforms.[11]
-
Representative Compounds: Buparlisib (BKM120), Pictilisib (GDC-0941).[8][12]
-
Advantages:
-
Broad anti-tumor activity in preclinical models.[8]
-
Potential to be effective regardless of which PI3K isoform is driving the cancer.
-
-
Disadvantages & Causality: The lack of selectivity is a double-edged sword. Inhibiting ubiquitously expressed isoforms like p110α and p110β, which are crucial for normal metabolic processes like insulin signaling, leads to significant on-target toxicities.[10] Common adverse events include hyperglycemia, rash, and diarrhea, which often limit the achievable dose and duration of treatment, thereby compromising efficacy.[2][10]
Isoform-Selective PI3K Inhibitors
To improve the therapeutic window, second-generation inhibitors were developed to target specific p110 isoforms that are either preferentially expressed in cancer cells or have a more restricted role in normal tissues.[4][13]
-
Mechanism of Action: These agents exploit subtle differences in the amino acid composition of the ATP-binding pocket among isoforms to achieve selectivity.[14]
-
Representative Compounds:
-
Alpelisib (BYL719): The first approved PI3Kα-selective inhibitor, particularly for PIK3CA-mutant breast cancer.[8] Its efficacy is strongly linked to the presence of activating mutations in the p110α isoform.
-
Idelalisib (CAL-101): A PI3Kδ-selective inhibitor. The p110δ isoform is primarily expressed in leukocytes, making Idelalisib highly effective in B-cell malignancies like chronic lymphocytic leukemia (CLL) and follicular lymphoma.[15] This restricted expression pattern is the causal reason for its more manageable side-effect profile in solid tumors.
-
-
Advantages & Causality: By avoiding inhibition of isoforms critical for global metabolic health (like PI3Kα in non-PIK3CA-mutant tissues), isoform-selective inhibitors generally have a better safety profile.[4][10] This allows for more sustained target inhibition at therapeutically relevant doses.
-
Disadvantages: Their efficacy can be limited to cancers that are strongly dependent on the specific targeted isoform. Tumors may develop resistance by upregulating signaling through other, non-targeted isoforms.
Comparative Biochemical Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) for representative pan- and isoform-selective inhibitors against the four Class I PI3K isoforms. This data is crucial for understanding their selectivity profiles.
| Inhibitor | Class | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| Pictilisib (GDC-0941) | Pan-PI3K | 3 | 33 | 3 | 1 |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 262 | 116 |
| Alpelisib (BYL719) | α-selective | 5 | 1,156 | 250 | 290 |
| Idelalisib (CAL-101) | δ-selective | 8,600 | 4,000 | 830 | 15 |
Note: IC50 values are compiled from various literature sources and can vary based on assay conditions. The data presented is for comparative purposes.
Part 3: Experimental Protocols for PI3K Inhibitor Evaluation
A rigorous and logical experimental cascade is essential for characterizing novel PI3K inhibitors. The goal of this workflow is to build a comprehensive data package, moving from direct target engagement to cellular function and finally to a desired biological outcome. Each step serves as a validation for the next.
Caption: A typical workflow for PI3K inhibitor evaluation.
Protocol 1: In Vitro Kinase Activity Assay
Principle: To quantify the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms in a cell-free system. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.[16] A lower ADP level corresponds to higher inhibition.
Methodology (Based on ADP-Glo™ Assay):
-
Reagent Preparation: Prepare kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA), PIP2 substrate, and ATP solution.[16]
-
Compound Plating: Perform serial dilutions of the test compound (e.g., 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine derivatives or other inhibitors) in DMSO and add to a 384-well plate. Include controls for no inhibitor (DMSO only) and no enzyme.
-
Kinase Reaction:
-
Add the purified PI3K isoform enzyme (e.g., p110α/p85α) to the wells containing the compound and incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence signals to controls and plot the percent inhibition versus compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Causality: This assay is the foundational first step. It confirms that the compound directly interacts with and inhibits the target enzyme, independent of any cellular factors like membrane permeability or metabolic degradation. A potent result here justifies progression to cellular models.
Protocol 2: Cellular Phospho-AKT (Ser473) Inhibition Assay
Principle: To determine if the inhibitor can penetrate the cell membrane and engage the PI3K target within a live cell. This is assessed by measuring the phosphorylation level of AKT, a direct downstream substrate of the PI3K pathway. A reduction in phospho-AKT (p-AKT) indicates successful target inhibition.[17]
Methodology (Western Blot):
-
Cell Culture: Plate cancer cells (e.g., MCF-7, which has an activating PIK3CA mutation) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a low-serum or serum-free medium for 12-24 hours. This quiets the pathway, establishing a low baseline p-AKT level.
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of the test inhibitor for 2 hours.
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL insulin or IGF-1) for 15-30 minutes. This creates a robust and synchronous p-AKT signal in the control cells.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies against phospho-AKT (Ser473) and total AKT. Total AKT serves as a loading control to ensure that any observed changes are due to phosphorylation, not a decrease in the total amount of AKT protein.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. The p-AKT signal should be normalized to the total AKT signal for each sample.
Causality: This experiment is a self-validating system. The inclusion of total AKT controls for protein levels, while the growth factor stimulation provides a dynamic range to robustly measure inhibition. A positive result demonstrates that the compound is cell-permeable and engages its intended target in a biological context.
Protocol 3: Cell Proliferation Assay
Principle: To measure the ultimate biological effect of PI3K inhibition on cancer cells: the suppression of cell growth and proliferation.[18][19] An MTS assay, which measures the metabolic activity of viable cells, is a common high-throughput method.
Methodology (MTS Assay):
-
Cell Plating: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. This duration is typically sufficient to observe significant effects on proliferation.
-
MTS Addition: Add MTS reagent to each well. The reagent is converted by dehydrogenase enzymes in metabolically active (living) cells into a colored formazan product.
-
Incubation & Measurement: Incubate for 1-4 hours at 37°C. Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance data to the vehicle-treated cells (representing 100% viability) and calculate the IC50 value for cell viability.
Causality: This assay directly links target inhibition (from Protocol 2) to a desired anti-cancer outcome. By demonstrating a dose-dependent decrease in cell proliferation, it validates the therapeutic hypothesis that inhibiting PI3K in a given cell line is a viable strategy to halt its growth.
Conclusion and Future Directions
The development of PI3K inhibitors has been a journey from broad-spectrum agents to precision medicines. While pan-PI3K inhibitors demonstrated the pathway's druggability, their clinical utility has been hampered by toxicity.[8][10] The advent of isoform-selective inhibitors like Alpelisib and Idelalisib has significantly improved the therapeutic index, validating the strategy of targeting specific isoforms based on tumor genetics or tissue expression.[8][13]
The future of PI3K-targeted therapy likely lies in several key areas:
-
Rational Combination Therapies: Combining PI3K inhibitors with other targeted agents or chemotherapy to overcome resistance mechanisms is a major focus of current clinical trials.[[“]][21]
-
Next-Generation Inhibitors: The development of dual PI3K/mTOR inhibitors and mutant-selective inhibitors continues to be an active area of research, aiming to further refine efficacy and safety.[3][22]
-
Biomarker Discovery: Identifying patients most likely to respond remains a critical challenge. Beyond PIK3CA mutations, further research into predictive biomarkers is needed to guide the clinical use of these powerful agents.[10]
For researchers in the field, a deep understanding of the distinctions between inhibitor classes and the application of a rigorous experimental cascade are paramount to successfully identifying and advancing the next generation of impactful PI3K-targeted cancer therapies.
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Verma, R., & Tyagi, N. (2021). Isoform-Selective PI3K Inhibitors for Various Diseases. Semantic Scholar. [Link]
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Al-Bader, M., & Al-Bader, H. (2022). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. [Link]
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Pecoraro, C., et al. (2022). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PMC. [Link]
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Vasan, N., et al. (2019). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. AACR Journals. [Link]
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Al-Bader, M., et al. (2023). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. MDPI. [Link]
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Zhang, M., et al. (2015). PI3K isoform-selective inhibitors: next-generation targeted cancer therapies. PMC. [Link]
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Verma, R., et al. (2021). Isoform-Selective PI3K Inhibitors for Various Diseases. PubMed. [Link]
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Various Authors. (n.d.). Clinical trials targeting PI3K in cancer. Consensus. [Link]
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Unknown Author. (2020). PI3K Isoform-Selective Inhibitors in Cancer. PubMed. [Link]
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Janku, F., et al. (2018). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). PMC. [Link]
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Rodon, J., et al. (2014). Combinations with pan-PI3K inhibitors under clinical development. ResearchGate. [Link]
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Perino, A., & Hirsch, E. (2014). Methods to measure the enzymatic activity of PI3Ks. PubMed. [Link]
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National Cancer Institute. (n.d.). Definition of pan-PI3K inhibitor CLR457. NCI Drug Dictionary. [Link]
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Verma, R., et al. (2021). Isoform-Selective PI3K Inhibitors for Various Diseases. Bentham Science. [Link]
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Hernandez-Vargas, H., et al. (2024). A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer. NIH. [Link]
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Ciraolo, E., et al. (2012). Measuring PI3K lipid kinase activity. PubMed. [Link]
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Ciraolo, E., et al. (2012). Measuring PI3K Lipid Kinase Activity. Springer Nature Experiments. [Link]
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Vanhaesebroeck, B., et al. (2010). Activity of any class IA PI3K isoform can sustain cell proliferation and survival. PNAS. [Link]
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A Comparative Analysis of Thieno[3,2-d]pyrimidine and Thieno[2,3-d]pyrimidine Bioactivity: A Guide for Medicinal Chemists
Abstract
Thienopyrimidines, bioisosteres of the natural purine scaffold, represent a "privileged" heterocyclic system in medicinal chemistry due to their wide range of potent biological activities.[1][2] The orientation of the fused thiophene and pyrimidine rings gives rise to two principal and highly studied isomers: thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine. While structurally similar, this subtle isomeric difference profoundly influences their interaction with biological targets, leading to distinct pharmacological profiles. This guide provides a comparative analysis of the bioactivity of these two core structures, with a primary focus on their roles as anticancer agents through kinase inhibition. We will delve into structure-activity relationships (SAR), compare potencies with quantitative data, and provide validated experimental protocols to support researchers in drug discovery and development.
The Thienopyrimidine Core: A Tale of Two Isomers
The fundamental difference between the two isomers lies in the point of fusion between the thiophene and pyrimidine rings. This dictates the spatial orientation of substituents and the electronic properties of the heterocyclic system, which are critical for molecular recognition by target proteins.
-
Thieno[3,2-d]pyrimidine: In this isomer, the pyrimidine ring is fused across the 'd' face of the thiophene ring.
-
Thieno[2,3-d]pyrimidine: Here, the fusion occurs across the 'd' face of the pyrimidine ring.[1]
This seemingly minor structural alteration changes the vector and presentation of functional groups, particularly at the 4-position, a key interaction point for many kinase inhibitors.
Comparative Analysis of Anticancer Activity
The most extensively documented application of thienopyrimidines is in oncology.[3] Their ability to act as ATP-competitive inhibitors at the active site of various protein kinases is central to their mechanism of action.
2.1 Kinase Inhibition: A Primary Anticancer Mechanism
Protein kinases are crucial regulators of cellular processes like proliferation, survival, and angiogenesis; their dysregulation is a hallmark of cancer.[4] Thienopyrimidine derivatives have been successfully developed to target several key oncogenic kinases.
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in non-small cell lung cancer and other malignancies. Several thieno[2,3-d]pyrimidine derivatives have been designed as potent EGFR inhibitors, acting as bioisosteres of marketed drugs like Gefitinib and Erlotinib.[5][6]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a primary mediator of this process, and both thienopyrimidine isomers have been explored as its inhibitors.[7][8]
-
Phosphatidylinositol 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a central signaling node for cell growth and survival. Thieno[3,2-d]pyrimidine derivatives have emerged as potent PI3K inhibitors, with some showing excellent selectivity for specific isoforms like PI3Kδ.[9][10]
While both isomers are effective kinase inhibitors, studies suggest that the thieno[2,3-d]pyrimidine scaffold may be more potent in certain contexts. For instance, a comparative study found that on the same cancer cell lines, thieno[2,3-d]pyrimidines were generally more potent than their corresponding thieno[3,2-d]pyrimidine isomers.[11]
2.2 Quantitative Comparison of Anticancer Potency
The following table summarizes experimental data from various studies, comparing the cytotoxic and enzyme inhibitory activities of representative compounds from both isomeric classes.
| Compound Class | Structure | Target | IC₅₀ Value | Cell Line | Reference |
| Thieno[2,3-d]pyrimidine | Derivative 5f | EGFR / VEGFR-2 | 0.43 µM / 1.23 µM | MCF-7 | [6] |
| Thieno[2,3-d]pyrimidine | Derivative 11n | (Cytotoxicity) | 7.44 µM | HUVEC | [12] |
| Thieno[2,3-d]pyrimidine | Sulfa-doxine deriv. 14 | (Cytotoxicity) | 22.12 µM | MCF-7 | [13] |
| Thieno[3,2-d]pyrimidine | Piperazinone deriv. | PI3Kδ | (Potent) | NHL lines | [10] |
| Thieno[3,2-d]pyrimidine | Pyridyl deriv. MMV1578877 | M. ulcerans (MIC) | < 1 µM | - | [14] |
Note: IC₅₀ is the concentration of drug that inhibits 50% of the target activity. Lower values indicate higher potency. This table is illustrative and combines data from different studies.
Workflow for Screening and Validation
The development of novel thienopyrimidine-based inhibitors follows a logical, multi-step process from initial design to biological validation. This workflow ensures that resources are focused on the most promising candidates.
Caption: General workflow for the discovery and development of thienopyrimidine-based anticancer agents.
Comparative Antimicrobial and Other Activities
Beyond cancer, thienopyrimidines exhibit a spectrum of other important biological activities.
-
Antimicrobial Activity: Both scaffolds have been investigated for antibacterial and antifungal properties.[1] Notably, a recent study identified a thieno[3,2-d]pyrimidine derivative as a potent, sub-micromolar inhibitor of Mycobacterium ulcerans, the causative agent of Buruli ulcer.[14]
-
Anti-inflammatory Activity: Derivatives have been shown to inhibit enzymes involved in inflammatory pathways, demonstrating potential for treating inflammatory diseases.[1]
-
17β-HSD2 Inhibition: Thieno[3,2-d]pyrimidinones have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 2, a target for osteoporosis therapy.[15]
-
aPKC Inhibition: Thieno[2,3-d]pyrimidines have been investigated as atypical protein kinase C (aPKC) inhibitors to control retinal vascular permeability, relevant for treating certain eye diseases.[16]
Structure-Activity Relationship (SAR) Summary
Decades of research have illuminated key structural features that govern the bioactivity of these scaffolds. The following diagram summarizes the crucial positions for modification and the general impact of substituents.
Caption: Comparative SAR highlights for thienopyrimidine isomers. Note: Images are placeholders for chemical structures.
Experimental Protocols
To ensure scientific integrity, the claims of bioactivity must be supported by robust, reproducible experimental methods.
Protocol 1: General Synthesis of a 4-Anilino-thieno[2,3-d]pyrimidine Intermediate
Causality: This protocol outlines the synthesis of a key intermediate. The initial Gewald reaction creates the substituted thiophene ring, and subsequent cyclization with formamide provides the core heterocycle. Chlorination at the 4-position is essential to activate it for nucleophilic substitution, allowing for the introduction of various aniline moieties to build a library of potential kinase inhibitors.
-
Step 1: Synthesis of 2-amino-4,5-disubstituted-thiophene-3-carbonitrile. To a mixture of an active methylene ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add a catalytic amount of a base like morpholine. Stir the reaction at 50°C for 2-4 hours. Monitor by TLC. Upon completion, cool the reaction, and collect the precipitated product by filtration.
-
Step 2: Formation of the Thieno[2,3-d]pyrimidin-4-one. Reflux the aminonitrile from Step 1 in an excess of formamide for 4-6 hours. Cool the mixture and pour it into ice water. Collect the solid product by filtration and wash thoroughly with water.
-
Step 3: Chlorination. Reflux the thienopyrimidinone from Step 2 in an excess of phosphoryl chloride (POCl₃) for 3-5 hours. Carefully quench the reaction by pouring it slowly onto crushed ice. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate under reduced pressure to yield the 4-chloro-thieno[2,3-d]pyrimidine intermediate.
-
Step 4: Nucleophilic Aromatic Substitution. Dissolve the 4-chloro intermediate (1.0 eq) and a desired substituted aniline (1.1 eq) in a solvent like isopropanol. Add a drop of concentrated HCl as a catalyst. Reflux the mixture for 6-12 hours. Cool to room temperature, collect the precipitated hydrochloride salt of the final product by filtration, and wash with cold isopropanol.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™ Assay)
Trustworthiness: This protocol describes a self-validating system for assessing enzyme inhibition. It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a highly sensitive and reliable method. The inclusion of a positive control (a known inhibitor like Erlotinib) and a negative control (DMSO vehicle) in every assay plate validates the results, ensuring that observed inhibition is due to the test compound and not an artifact.
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test thienopyrimidine compounds and the standard inhibitor (Erlotinib) in the kinase buffer. Prepare a solution containing the EGFR kinase and the ULight™-poly GT (4:1) substrate. Prepare a solution of ATP at 2x the final desired concentration. Prepare the Eu-PY20 antibody detection solution.
-
Kinase Reaction: To the wells of a low-volume 384-well plate, add 2.5 µL of the test compound dilutions. Add 2.5 µL of the EGFR/substrate mixture. Initiate the reaction by adding 5 µL of the ATP solution. Incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding 5 µL of the Eu-PY20 antibody solution (in TR-FRET dilution buffer). Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm. Calculate the emission ratio (665/615).
-
Data Analysis: Plot the emission ratio against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Perspectives
Both thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds are exceptionally valuable in medicinal chemistry. The available data suggests that thieno[2,3-d]pyrimidines have been more extensively and perhaps more successfully explored as anticancer kinase inhibitors, particularly for targets like EGFR and VEGFR.[11][17] Conversely, the thieno[3,2-d]pyrimidine core has shown significant promise in developing inhibitors for different kinase families, such as PI3K, and in non-oncology areas like antimicrobial therapeutics.[10][14]
The choice of isomer is therefore highly dependent on the specific biological target and the desired therapeutic application. Future research should focus on direct, head-to-head comparative studies of isomeric pairs against broad kinase panels to further delineate selectivity profiles. Exploring novel substitution patterns and leveraging advanced computational methods will undoubtedly unlock new therapeutic agents from these versatile and powerful heterocyclic systems.
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Validating the Mechanism of Action for Thieno[3,2-d]pyrimidine-Based Kinase Inhibitors: A Comparative Guide
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to interact with the ATP-binding site of various protein kinases. Its derivatives have been extensively explored as potent inhibitors of critical signaling proteins, including Phosphoinositide 3-kinases (PI3Ks), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR)[1][2][3]. The compound 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine serves as a versatile chemical intermediate for the synthesis of these targeted therapeutics[4][5][6].
This guide provides a comprehensive, technically-grounded framework for validating the mechanism of action of a novel therapeutic candidate derived from this scaffold. For this purpose, we will use a hypothetical derivative, which we'll call "TPI-X" (Thieno[3,2-d]pyrimidine Inhibitor-X) , designed as a selective inhibitor of the delta isoform of PI3K (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, particularly B-cell malignancies[7].
Our objective is to rigorously confirm that TPI-X functions as a potent and selective PI3Kδ inhibitor. We will outline a multi-step validation process, comparing its performance at each stage with a well-characterized, FDA-approved PI3Kδ inhibitor, Idelalisib , as our benchmark. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust, evidence-based understanding of their compound's biological activity.
The Validation Workflow: From Target Binding to Cellular Function
A successful validation strategy does not rely on a single experiment. Instead, it builds a cohesive body of evidence by integrating biochemical, biophysical, and cell-based assays. Each step serves to answer a critical question, progressively building confidence in the compound's proposed mechanism of action.
Caption: Experimental workflow for validating the mechanism of action.
Part 1: Biochemical & Biophysical Validation of Direct Target Engagement
The foundational step is to demonstrate that TPI-X directly interacts with and inhibits the catalytic activity of its intended target, PI3Kδ, in a purified, cell-free system.
Experiment 1: Biochemical Kinase Activity Assay
Causality: This assay directly measures the ability of TPI-X to inhibit the enzymatic function of PI3Kδ—the phosphorylation of its substrate. This is the primary determinant of biochemical potency (IC50).[8][9]
Protocol: ADP-Glo™ Kinase Assay
-
Reagents: Recombinant human PI3Kδ enzyme, PI(4,5)P2 substrate, ATP, ADP-Glo™ reagents (Promega), TPI-X, and Idelalisib.
-
Preparation: Serially dilute TPI-X and Idelalisib in DMSO to create a 10-point concentration gradient.
-
Kinase Reaction: In a 384-well plate, add 5 µL of a solution containing the PI3Kδ enzyme and substrate. Add 1 µL of the diluted compound. Pre-incubate for 15 minutes at room temperature.
-
Initiation: Initiate the reaction by adding ATP at its Km concentration. Incubate for 2 hours at room temperature.
-
ADP Detection: Stop the reaction and deplete unused ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Signal Generation: Convert the generated ADP to ATP and develop a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Experiment 2: Kinase Selectivity Profiling
Causality: A truly valuable inhibitor is not just potent but also selective. This experiment assesses the "off-target" effects of TPI-X by testing its activity against a broad panel of other kinases, which is crucial for predicting potential side effects.
Protocol: Kinase Panel Screen
-
Service: This is typically performed as a service by a specialized vendor (e.g., Reaction Biology, Eurofins).
-
Compound Submission: Submit TPI-X at a fixed concentration (e.g., 1 µM) for an initial screen against a panel of >100 kinases.
-
Assay Format: The vendor will perform biochemical assays (similar to the one described above) for each kinase in the panel.
-
Analysis: The primary output is the percent inhibition for each kinase at the tested concentration. A high inhibition value for a kinase other than PI3Kδ indicates a potential off-target interaction. Follow-up IC50 determinations should be performed for any significant off-target hits.
Comparative Performance: Biochemical Analysis
| Parameter | TPI-X (Hypothetical Data) | Idelalisib (Reference Data) | Justification |
| PI3Kδ IC50 | 8 nM | 2.5 nM | Demonstrates high, on-target potency, comparable to the benchmark. |
| PI3Kα IC50 | > 1000 nM | 820 nM | Shows high selectivity against the closely related PI3Kα isoform. |
| PI3Kβ IC50 | > 1000 nM | 565 nM | Shows high selectivity against the closely related PI3Kβ isoform. |
| PI3Kγ IC50 | 150 nM | 27 nM | Indicates good selectivity over the γ isoform, though Idelalisib is more selective. |
| Selectivity Score (S10) | 0.95 (95% of kinases show <50% inhibition at 1 µM) | 0.98 | High selectivity score indicates a clean off-target profile in a broad kinase panel. |
Part 2: Cellular Target Engagement & Downstream Pathway Validation
Demonstrating biochemical activity is necessary but not sufficient. We must confirm that TPI-X can enter cells, bind to PI3Kδ in its native environment, and modulate the downstream signaling pathway.[10][11][12]
Experiment 3: Cellular Thermal Shift Assay (CETSA®)
Causality: This assay provides direct evidence of target engagement in intact cells or cell lysates. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[11]
Protocol: CETSA®
-
Cell Culture: Use a relevant cell line, such as the SU-DHL-4 lymphoma line, which expresses high levels of PI3Kδ.
-
Compound Treatment: Treat intact cells with TPI-X or Idelalisib at various concentrations for 1 hour.
-
Thermal Challenge: Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis: Lyse the cells to release proteins.
-
Protein Separation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Detection: Analyze the amount of soluble PI3Kδ remaining in the supernatant at each temperature using Western blotting or ELISA.
-
Analysis: A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, indicating stabilization and therefore binding.
Experiment 4: Western Blot Analysis of the PI3K/AKT Pathway
Causality: If TPI-X is truly inhibiting PI3Kδ, we should observe a dose-dependent decrease in the phosphorylation of its key downstream effectors. This experiment links target engagement to a functional cellular outcome.[13][14]
Protocol: Western Blot for p-AKT
-
Cell Culture & Starvation: Plate SU-DHL-4 cells. Serum-starve them to reduce basal pathway activity.
-
Compound Treatment: Pre-treat cells with a dose range of TPI-X or Idelalisib for 2 hours.
-
Pathway Stimulation: Stimulate the PI3K pathway using an appropriate agonist (e.g., an anti-IgM antibody to activate the B-cell receptor, a key upstream activator of PI3Kδ).
-
Lysis & Protein Quantification: Lyse the cells and determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated AKT (p-AKT Ser473).
-
Wash and incubate with a secondary HRP-conjugated antibody.
-
Incubate with a primary antibody for total AKT as a loading control on the same or a parallel blot.
-
-
Detection & Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities and normalize the p-AKT signal to the total AKT signal. Plot the normalized signal against compound concentration to determine the cellular EC50.
The PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway.
Comparative Performance: Cellular Analysis
| Parameter | TPI-X (Hypothetical Data) | Idelalisib (Reference Data) | Justification |
| CETSA Thermal Shift | + 4.5 °C at 10 µM | + 5.0 °C at 10 µM | Confirms direct binding and stabilization of PI3Kδ in the cellular milieu. |
| p-AKT (Ser473) EC50 | 25 nM | 10 nM | Demonstrates potent inhibition of the downstream signaling pathway in intact cells. |
| Cellular Potency Shift | 3.1x (EC50 / IC50) | 4.0x (EC50 / IC50) | A small shift indicates good cell permeability and translation from biochemical to cellular activity. |
Part 3: Functional Validation
The final step is to connect the molecular mechanism—inhibition of the PI3Kδ pathway—to a relevant cancer cell phenotype, such as the inhibition of proliferation or induction of apoptosis.
Experiment 5: Cell Viability Assay
Causality: Since the PI3K/AKT pathway is critical for the survival and proliferation of B-cell lymphomas, inhibiting it with TPI-X should lead to a reduction in cell viability.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed SU-DHL-4 cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of TPI-X and Idelalisib to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence with a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.
-
Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Comparative Performance: Functional Analysis
| Parameter | TPI-X (Hypothetical Data) | Idelalisib (Reference Data) | Justification |
| SU-DHL-4 GI50 (72h) | 55 nM | 28 nM | Confirms that pathway inhibition translates into a desired anti-proliferative effect on a cancer cell line known to be dependent on PI3Kδ signaling. |
Conclusion
This systematic, multi-tiered approach provides a robust validation of the mechanism of action for our hypothetical inhibitor, TPI-X. The collective data from biochemical, cellular, and functional assays build an undeniable case:
-
Direct Target Inhibition: TPI-X potently and selectively inhibits the enzymatic activity of PI3Kδ.
-
Cellular Target Engagement: TPI-X enters cells, binds to PI3Kδ, and effectively blocks the downstream PI3K/AKT signaling cascade.
-
Functional Consequence: This on-target pathway inhibition translates into a clear anti-proliferative effect in a PI3Kδ-dependent cancer cell line.
By comparing TPI-X to the established drug Idelalisib, we have contextualized its performance, demonstrating that it is a highly potent and selective agent worthy of further preclinical and clinical investigation. This rigorous, evidence-based approach is essential for de-risking drug development projects and ensuring that only the most promising candidates advance.
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Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-Hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors. MDPI. [Link]
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A Comparative Guide to the In Vivo Efficacy of 2,4-Disubstituted-6,7-dihydrothieno[3,2-d]pyrimidine Analogs in Oncology
This guide provides a comprehensive comparison of the in vivo efficacy of 2,4-disubstituted-6,7-dihydrothieno[3,2-d]pyrimidine analogs, a promising class of kinase inhibitors in oncology research. By synthesizing data from various preclinical studies, this document offers an objective analysis of their performance against different cancer models, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Therapeutic Potential of Thieno[3,2-d]pyrimidines
The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its rigid, bicyclic nature provides a versatile platform for the synthesis of potent and selective modulators of key signaling pathways implicated in cancer progression. Analogs derived from the 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine core have demonstrated significant potential by targeting a range of kinases, including Cyclin-Dependent Kinase 7 (CDK7), Focal Adhesion Kinase (FAK), and Receptor-Interacting Protein Kinase 2 (RIPK2), which are pivotal in cell cycle regulation, tumor progression, and inflammatory responses, respectively.[1][2][3] This guide will delve into the in vivo performance of notable analogs, offering a comparative perspective for researchers in the field.
Comparative In Vivo Efficacy of Lead Analogs
While direct head-to-head in vivo studies of a wide range of 2,4-disubstituted-6,7-dihydrothieno[3,2-d]pyrimidine analogs are not extensively published, we can draw comparisons from individual studies that have evaluated their efficacy in relevant preclinical cancer models. The following sections and tables summarize the performance of key analogs targeting different kinases.
CDK7 Inhibitors in Triple-Negative Breast Cancer
Targeting CDK7 is a compelling strategy in oncology due to its dual role in regulating the cell cycle and transcription.[3] A potent and selective thieno[3,2-d]pyrimidine derivative, Compound 36 , has been evaluated in a triple-negative breast cancer (TNBC) cell line-derived xenograft (CDX) mouse model.[3]
| Compound | Target | Cancer Model | Dosing Regimen | Key Efficacy Outcome |
| Compound 36 | CDK7 | TNBC CDX | 5 mg/kg, oral, once daily | Strong anti-tumor efficacy |
Table 1: In vivo efficacy of a thieno[3,2-d]pyrimidine-based CDK7 inhibitor.[3]
The promising oral bioavailability and potent in vivo activity of Compound 36 highlight the potential of this scaffold for developing orally administered cancer therapeutics.
FAK Inhibitors in Glioblastoma and Breast Cancer
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation. Its overexpression is associated with poor prognosis in several cancers. A series of 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives were developed as FAK inhibitors, with Compound 26f emerging as a lead candidate.[1] While the available literature primarily details its in vitro activity, including potent inhibition of cancer cell proliferation (IC50 values of 0.16 µM in U-87MG glioblastoma and 0.19 µM in MDA-MB-231 breast cancer cells) and induction of apoptosis, it is a prime candidate for in vivo validation.[1]
| Compound | Target | Cancer Cell Lines (for potential in vivo models) | In Vitro Potency (IC50) |
| Compound 26f | FAK | U-87MG (Glioblastoma), MDA-MB-231 (Breast) | 0.16 µM, 0.19 µM |
Table 2: In vitro potency of a thieno[3,2-d]pyrimidine-based FAK inhibitor, a candidate for in vivo studies.[1]
The strong in vitro data for Compound 26f suggests that it would likely exhibit significant tumor growth inhibition in corresponding xenograft models.
Mechanistic Insights: Targeting Key Cancer Signaling Pathways
The anticancer activity of these thieno[3,2-d]pyrimidine analogs stems from their ability to inhibit specific kinases that drive tumor growth and survival.
CDK7 Inhibition and its Downstream Effects
CDK7 is a central component of the transcription factor IIH (TFIIH) and acts as a CDK-activating kinase (CAK). Its inhibition by compounds like Compound 36 leads to a dual antitumor effect:
-
Cell Cycle Arrest: By preventing the activation of other CDKs, it halts cell cycle progression.
-
Transcriptional Repression: It disrupts the transcription of oncogenes, leading to apoptosis.
FAK Inhibition and its Impact on Tumor Progression
FAK signaling is integral to the communication between the cell and the extracellular matrix. Inhibition of FAK by compounds such as Compound 26f can disrupt several cancer-promoting processes:
-
Inhibition of Cell Migration and Invasion: By interfering with focal adhesion dynamics.
-
Induction of Apoptosis: By blocking survival signals.
-
Suppression of Angiogenesis: By affecting endothelial cell function.
Experimental Protocols for In Vivo Efficacy Studies
The following protocols provide a standardized framework for conducting in vivo efficacy studies of thieno[3,2-d]pyrimidine analogs in xenograft models. These are generalized protocols and may require optimization based on the specific compound and cancer model.
General Workflow for In Vivo Efficacy Testing
Step-by-Step Xenograft Study Protocol
-
Animal Model Selection and Acclimatization:
-
Utilize immunocompromised mice (e.g., athymic nude or NOD/SCID) appropriate for the human cancer cell line being used.
-
Allow for a minimum of one week of acclimatization to the facility conditions.
-
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture during the logarithmic growth phase.
-
Resuspend cells in a suitable medium (e.g., serum-free medium with Matrigel at a 1:1 ratio) to a final concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups.
-
-
Compound Formulation and Administration:
-
Prepare the thieno[3,2-d]pyrimidine analog in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Administer the compound and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosing schedule.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any clinical signs of toxicity.
-
-
Study Endpoint and Sample Collection:
-
The study is typically terminated when the tumors in the control group reach a predetermined size or after a specified duration.
-
At the endpoint, euthanize the animals and excise the tumors for pharmacodynamic analysis (e.g., Western blot for target engagement).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
Conclusion and Future Directions
The 2,4-disubstituted-6,7-dihydrothieno[3,2-d]pyrimidine scaffold represents a highly versatile platform for the development of potent and selective kinase inhibitors with significant in vivo anticancer activity. The examples of CDK7 and FAK inhibitors demonstrate the potential of this chemical class to yield orally bioavailable drug candidates with strong therapeutic efficacy. Future research should focus on direct comparative in vivo studies to better delineate the structure-activity relationships that govern in vivo performance. Furthermore, exploring combination therapies with other anticancer agents could unlock the full therapeutic potential of these promising compounds.
References
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[3] PubMed. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. Available at: [Link]
[6] ACS Publications. (n.d.). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 | Journal of Medicinal Chemistry. Available at: [Link]
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The Thienopyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold, a heterocyclic ring system structurally analogous to purines, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Its versatility has led to the development of numerous potent inhibitors targeting key enzymes in cellular signaling pathways, particularly protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2][3] Dysregulation of these kinases is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention.[4][5]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various thienopyrimidine derivatives, with a focus on their role as inhibitors of Phosphoinositide 3-kinase (PI3K) and receptor tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). By examining key structural modifications and their impact on inhibitory potency and selectivity, we aim to provide actionable insights for researchers in the field of drug discovery.
Thienopyrimidines as Phosphoinositide 3-Kinase (PI3K) Inhibitors: A Tale of Selectivity
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell survival and proliferation and is frequently hyperactivated in human cancers.[6][7] Thienopyrimidine-based compounds have been extensively explored as PI3K inhibitors, with some advancing to clinical trials.[5][8] A key challenge in targeting PI3K is achieving selectivity among its different isoforms (α, β, γ, δ) and against the related mTOR kinase to minimize off-target effects.
A rational drug design approach has led to the discovery of novel thienopyrimidine series as highly potent and selective PI3K inhibitors.[6][7] One strategy involves modifying the core structure to enhance selectivity for PI3K over mTOR. For instance, replacing a quinoline core with a thienopyrimidine scaffold has been shown to confer significant PI3Kα/mTOR selectivity.[6][7]
Comparative Analysis of Thienopyrimidine Analogs as PI3K Inhibitors
The following table summarizes the structure-activity relationship of a series of thienopyrimidine derivatives, highlighting the impact of substitutions on their inhibitory activity against PI3Kα and mTOR.
| Compound | R Group (Substitution) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Selectivity (mTOR/PI3Kα) |
| 5a (Reference) | Quinoline core | 0.4 | 1.1 | 2.75 |
| 5b | Naphthyridine core | 140 | 99 | 0.7 |
| 6a | Methoxylpyridine | 1220 | >10000 | >8.2 |
| 6b | Pyrimidine | 3490 | >10000 | >2.8 |
| 6g | 2-amino-5-methoxypyrimidine | 0.7 | 81 | >115 |
| 6k | 2-amino-5-fluoropyrimidine | 0.9 | 102 | >113 |
Data adapted from a study on novel thienopyrimidine derivatives as PI3K inhibitors.[6][7]
SAR Insights:
-
Core Scaffold: The transition from a quinoline (5a) to a naphthyridine (5b) core led to a significant drop in potency for both PI3Kα and mTOR, indicating the importance of the bicyclic system's electronic and steric properties.[6] The thienopyrimidine scaffold (6a-k) proved to be a viable alternative, offering a platform for achieving high selectivity.
-
Substitutions at the 2-position: Simple substitutions on the pyridine or pyrimidine ring (6a, 6b) resulted in micromolar potency.[7] However, the introduction of a 2-amino group on the pyrimidine ring, as seen in compounds 6g and 6k , dramatically increased PI3Kα potency to the subnanomolar range while maintaining low mTOR inhibition, resulting in excellent selectivity (>100-fold).[6][7] This highlights the critical role of the amino group in interacting with the kinase active site.
Visualizing the PI3K/AKT/mTOR Pathway and Inhibition
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of thienopyrimidine derivatives.
Experimental Protocol: PI3K Enzyme Inhibition Assay
The inhibitory activity of thienopyrimidine compounds against PI3K isoforms is typically determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay.
Principle: These assays measure the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate (e.g., PIP2). The amount of ADP is inversely proportional to the inhibitory activity of the compound.
Step-by-Step Methodology:
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations.
-
Reaction Mixture Preparation: In a microplate, the PI3K enzyme, a lipid substrate (e.g., PI(4,5)P2), and the test compound are combined in an assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: A detection reagent (e.g., containing ADP-Glo™ Kinase Assay reagents) is added to stop the reaction and measure the amount of ADP produced. This is typically done by converting ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Data Analysis: The luminescent signal is read using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Dual EGFR/VEGFR-2 Inhibition: A Strategy for Combating Tumor Growth and Angiogenesis
Receptor tyrosine kinases such as EGFR and VEGFR-2 are critical mediators of signaling pathways that drive tumor cell proliferation and angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[9][10][11] Consequently, dual inhibition of both EGFR and VEGFR-2 presents a promising strategy for cancer therapy.[11][12] The thienopyrimidine scaffold has proven to be a versatile template for the design of such dual inhibitors.[11][12]
Comparative Analysis of Thienopyrimidine-Based EGFR/VEGFR-2 Inhibitors
A series of novel 6,7,8,9-tetrahydro-5H-cyclohepta[1][13]thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity and inhibitory effects on EGFR and VEGFR-2.[12] The following table presents a selection of these compounds and their biological data.
| Compound | R Group (Substitution at C-4) | Anticancer Activity (MCF-7) IC50 (µM) | EGFR Inhibition IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) |
| 5e | 4-Chlorophenoxy | 1.12 | 0.09 | 1.45 |
| 5f | 4-Bromophenoxy | 0.54 | 0.07 | 1.23 |
| Erlotinib (Ref) | - | 0.94 | 0.08 | - |
| Doxorubicin (Ref) | - | 2.51 | - | - |
Data sourced from a study on novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors.[12]
SAR Insights:
-
Halogen Substitution: The nature of the halogen substituent on the 4-phenoxy ring at the C-4 position of the thienopyrimidine core significantly influences the anticancer activity. The presence of a bromine atom (compound 5f ) resulted in more potent activity against the MCF-7 breast cancer cell line compared to a chlorine atom (compound 5e ).[12]
-
Kinase Inhibition: Both compounds 5e and 5f exhibited potent inhibition of EGFR, with IC50 values comparable to the reference drug erlotinib.[12] They also demonstrated good inhibitory activity against VEGFR-2 in the low micromolar range.[12] Compound 5f , the most potent anticancer agent in the series, showed a favorable balance of dual EGFR and VEGFR-2 inhibition.[12]
Visualizing the EGFR and VEGFR-2 Signaling Pathways
Caption: Simplified overview of EGFR and VEGFR-2 signaling pathways and their dual inhibition by thienopyrimidine derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is commonly evaluated using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few more hours to allow for formazan crystal formation.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Conclusion: The Enduring Promise of the Thienopyrimidine Scaffold
The thienopyrimidine scaffold continues to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies highlighted in this guide underscore the importance of rational design and systematic modification in optimizing the biological activity of these compounds. By carefully tuning the substituents on the thienopyrimidine core, researchers can achieve significant improvements in potency, selectivity, and overall pharmacological profiles.
The comparative data and experimental methodologies provided herein are intended to serve as a valuable resource for scientists engaged in the discovery and development of novel thienopyrimidine-based therapeutics. As our understanding of the complex signaling networks that drive disease deepens, the versatility of the thienopyrimidine scaffold will undoubtedly continue to be leveraged to create the next generation of targeted therapies.
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Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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A Comparative Guide to the Anticancer Effects of Thienopyrimidine Isomers for Researchers and Drug Development Professionals
In the landscape of modern oncology drug discovery, the thienopyrimidine scaffold has emerged as a privileged heterocyclic system, owing to its structural similarity to endogenous purines and its consequent ability to interact with a multitude of biological targets.[1] This guide provides an in-depth, comparative analysis of the anticancer effects of the three principal thienopyrimidine isomers: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine. By synthesizing data from numerous preclinical studies, we will explore the nuances in their mechanisms of action, cytotoxic profiles, and structure-activity relationships (SAR), offering valuable insights for researchers and drug development professionals in the field.
Introduction: The Therapeutic Potential of Thienopyrimidines
Thienopyrimidines, consisting of a thiophene ring fused to a pyrimidine ring, are bioisosteres of purines and have demonstrated a broad spectrum of pharmacological activities, including anticancer properties.[2][3] Their planar structure allows them to function as ATP-competitive inhibitors of various protein kinases, many of which are implicated in cancer cell proliferation, survival, and angiogenesis.[4] The differential arrangement of the thiophene and pyrimidine rings across the three isomers significantly influences their electronic properties and spatial arrangement of substituents, leading to distinct biological activities.
Comparative Analysis of Anticancer Effects
A comprehensive evaluation of the existing literature reveals that the thieno[2,3-d]pyrimidine scaffold has been the most extensively investigated for its anticancer potential, followed by the thieno[3,2-d] and, to a lesser extent, the thieno[3,4-d] isomers.
Thieno[2,3-d]pyrimidines: The Frontrunners in Kinase Inhibition
The thieno[2,3-d]pyrimidine core is a recurring motif in a multitude of potent kinase inhibitors. This isomer has been shown to be more potent than the corresponding thieno[3,2-d]pyrimidine derivatives in direct comparative studies on the same cancer cell lines.
Their anticancer efficacy often stems from the inhibition of key kinases involved in oncogenic signaling pathways. Notably, derivatives of this isomer have demonstrated potent inhibitory activity against:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Several thieno[2,3-d]pyrimidine derivatives have exhibited excellent VEGFR-2 inhibitory activity, with some compounds showing IC50 values comparable to the approved drug sorafenib.[5]
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth. Thieno[2,3-d]pyrimidines have been designed as EGFR inhibitors, showing promise in overcoming resistance to existing therapies.
-
Phosphoinositide 3-kinase (PI3K): A key component of a signaling pathway that is frequently mutated in cancer, leading to enhanced cell survival and proliferation. Thieno[2,3-d]pyrimidine-based compounds have been identified as potent PI3K inhibitors.[6]
Beyond kinase inhibition, thieno[2,3-d]pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[7]
Thieno[3,2-d]pyrimidines: A Scaffold with Diverse Mechanisms
While perhaps not as ubiquitously studied as their [2,3-d] counterparts for kinase inhibition, thieno[3,2-d]pyrimidines have emerged as a versatile scaffold with a diverse range of anticancer mechanisms. Research has highlighted their potential as:
-
Histone Deacetylase (HDAC) Inhibitors: HDACs are enzymes that play a crucial role in gene expression, and their inhibition is a validated strategy in cancer therapy. Certain thieno[3,2-d]pyrimidine derivatives have been shown to be effective HDAC inhibitors.
-
Tubulin Polymerization Inhibitors: Tubulin is the building block of microtubules, which are essential for cell division. By disrupting tubulin polymerization, these compounds can induce mitotic arrest and apoptosis in cancer cells.
-
PDK1 Inhibitors: 3-Phosphoinositide-dependent protein kinase 1 (PDK1) is a master kinase that activates several downstream kinases, including AKT, promoting cell survival. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been identified as inhibitors of PDK1.[8]
Thieno[3,4-d]pyrimidines: The Under-Explored Isomer
The thieno[3,4-d]pyrimidine isomer remains the least explored of the three in the context of cancer research. However, the available data suggests that this scaffold also possesses anticancer potential. Studies have shown that derivatives of this isomer can exhibit cytotoxic activity against various cancer cell lines, although the specific mechanisms of action are not as well-elucidated as for the other two isomers. Further investigation into the SAR of thieno[3,4-d]pyrimidines could unveil novel anticancer agents with unique biological profiles.
Quantitative Comparison of Cytotoxicity
To provide a clearer picture of the relative potencies of these isomers, the following table summarizes the half-maximal inhibitory concentration (IC50) values of representative derivatives against various cancer cell lines, as reported in the literature. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Isomer | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine | Compound 17f | HCT-116 (Colon) | 2.80 ± 0.16 | [5] |
| Compound 17f | HepG2 (Liver) | 4.10 ± 0.45 | [5] | |
| Compound 8 | MCF-7 (Breast) | 4.132 ± 0.5 | [9] | |
| Compound 8 | HepG2 (Liver) | 3.3 ± 0.90 | [9] | |
| Compound 14 | MCF-7 (Breast) | 22.12 | [2] | |
| Compound 13 | MCF-7 (Breast) | 22.52 | [2] | |
| Thieno[3,2-d]pyrimidine | Compound 6e | HeLa (Cervical) | ~5.0 (86% inhibition) | [10] |
| Compound 6j | HT-29 (Colon) | ~5.0 (67% inhibition) | [10] | |
| Thieno[3,4-d]pyrimidine | Data not readily available in a directly comparable format |
Note: The data for thieno[3,2-d]pyrimidine derivatives was reported as percent inhibition at a fixed concentration, which is why a direct IC50 value is not provided.
Experimental Methodologies: A Guide for the Bench Scientist
To ensure the reproducibility and validity of research in this area, it is crucial to adhere to well-defined experimental protocols. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer effects of thienopyrimidine derivatives.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thienopyrimidine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique to quantify apoptosis and analyze the distribution of cells in different phases of the cell cycle.
A. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the thienopyrimidine compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
B. Cell Cycle Analysis (Propidium Iodide Staining)
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Protocol 3: Kinase Inhibition Assay (e.g., VEGFR-2)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: The assay quantifies the phosphorylation of a substrate by the recombinant kinase domain in the presence of ATP. A decrease in the phosphorylation signal in the presence of a test compound indicates kinase inhibition.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the thienopyrimidine compounds.
-
Kinase Reaction: In a microplate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., a synthetic peptide) and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™, HTRF®, or an antibody-based detection system) according to the manufacturer's instructions.
-
Signal Measurement: Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The anticancer effects of thienopyrimidine isomers are often mediated through their modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate a simplified representation of a common signaling pathway targeted by these compounds and a typical experimental workflow for their evaluation.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a thienopyrimidine derivative.
Caption: A typical experimental workflow for the evaluation of thienopyrimidine anticancer agents.
Conclusion and Future Directions
This guide has provided a comparative overview of the anticancer effects of thieno[2,3-d]-, thieno[3,2-d]-, and thieno[3,4-d]pyrimidine isomers. The thieno[2,3-d]pyrimidine scaffold, in particular, has demonstrated significant promise as a source of potent kinase inhibitors. While the other isomers are less studied, they present opportunities for the discovery of novel anticancer agents with diverse mechanisms of action.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the three isomers in a wider range of cancer cell lines and animal models to definitively establish their relative potencies and therapeutic windows.
-
Exploring the Thieno[3,4-d]pyrimidine Scaffold: A more thorough investigation of this under-explored isomer could lead to the identification of novel lead compounds.
-
Structure-Based Drug Design: Utilizing computational tools to design more potent and selective inhibitors for specific kinase targets.
-
Combination Therapies: Evaluating the synergistic effects of thienopyrimidine derivatives with existing chemotherapeutic agents or immunotherapies.
By continuing to explore the rich chemical space of thienopyrimidine isomers, the scientific community can pave the way for the development of the next generation of targeted cancer therapies.
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Elmongy, E. I., Attallah, N. G. M., Altwaijry, N., & Henidi, H. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. [Link]
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Elmongy, E. I., Attallah, N. G. M., Altwaijry, N., & Henidi, H. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central. [Link]
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Abouzid, K. M., et al. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate. [Link]
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Validating 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine: A Versatile Scaffold for Novel Kinase Inhibitors
Introduction: The Quest for Novel Kinase Inhibitors
The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology.[1][2] Its structural resemblance to the purine core allows it to effectively interact with the ATP-binding sites of various kinases, a class of enzymes frequently dysregulated in cancer.[3] This guide provides a comprehensive validation of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine as a key starting material and lead compound for the generation of potent kinase inhibitors. While direct biological data for this specific dichlorinated intermediate is limited, its true value lies in its synthetic versatility, enabling the creation of a diverse library of substituted analogs with significant anti-cancer activity.
This guide will objectively compare the performance of derivatives of the thieno[3,2-d]pyrimidine scaffold with established kinase inhibitors, supported by experimental data from peer-reviewed literature. We will delve into the synthesis, in-vitro anti-proliferative activity, and potential mechanisms of action, providing researchers and drug development professionals with the foundational knowledge to leverage this promising chemical entity.
The Thieno[3,2-d]pyrimidine Scaffold: A Foundation for Potent Kinase Inhibition
The core structure of thieno[3,2-d]pyrimidine has been the basis for several compounds that have entered clinical trials for the treatment of solid tumors, such as Apitolisib.[1] The thiophene ring fused to a pyrimidine ring creates a bioisostere of purine, enhancing its ability to bind to the hinge region of kinase domains.[2][4] The 2,4-dichloro substitution on the pyrimidine ring of the title compound provides two reactive sites for nucleophilic substitution, allowing for the facile introduction of various pharmacophores to modulate potency, selectivity, and pharmacokinetic properties.
Comparative Analysis: Thieno[3,2-d]pyrimidine Derivatives vs. Established Kinase Inhibitors
To validate the potential of the 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine scaffold, we will compare the in-vitro anti-proliferative activity of its derivatives against well-established multi-kinase inhibitors, Erlotinib and Sorafenib. The following table summarizes the IC50 values of representative thieno[3,2-d]pyrimidine derivatives against various cancer cell lines, as reported in scientific literature.
| Compound/Drug | Target Cancer Cell Line | IC50 (µM) | Reference(s) |
| Thieno[2,3-d]pyrimidine Derivative 1 | MCF-7 (Breast) | 19.4 ± 0.22 | [2] |
| Thieno[2,3-d]pyrimidine Derivative 2 | HCT-116 (Colon) | 3.83 - 11.94 (range for various derivatives) | [2] |
| Thieno[2,3-d]pyrimidine Derivative 3 | PC-3 (Prostate) | Varies with substitution | [2] |
| Thieno[3,2-d]pyrimidine Derivative 4 | HeLa (Cervical) | Varies with substitution | [1] |
| Thieno[3,2-d]pyrimidine Derivative 5 | HT-29 (Colon) | Varies with substitution | [1] |
| Erlotinib | A549 (Lung) | ~0.02 (in intact cells) | |
| Sorafenib | Various cell lines | nM to low µM range |
Note: The IC50 values for the thienopyrimidine derivatives are presented as reported in the cited literature for various analogs. Direct comparison requires consideration of the specific substitutions and experimental conditions.
The data indicates that derivatives of the thienopyrimidine scaffold exhibit potent anti-proliferative activity against a range of cancer cell lines, with some compounds showing efficacy in the low micromolar range. This positions the scaffold as a viable starting point for the development of novel anticancer agents.
Experimental Protocols for Lead Compound Validation
To rigorously assess the potential of novel compounds derived from 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine, a series of well-established in-vitro and in-vivo assays are essential.
In-Vitro Anti-Proliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
In-Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a microplate, combine the purified kinase, a specific substrate (peptide or protein), and the test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP (often radiolabeled with ³²P or using a fluorescence-based detection method).
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.
-
Termination: Stop the reaction by adding a suitable reagent (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done using a scintillation counter. For non-radioactive assays, various detection methods like fluorescence polarization or luminescence can be used.
-
Data Analysis: Determine the IC50 value of the compound for the specific kinase.
In-Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a lead compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer the test compound (and a vehicle control) to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the anti-tumor efficacy.
Signaling Pathways and Logical Relationships
The anti-cancer activity of thienopyrimidine derivatives often stems from their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common target is the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.
Caption: EGFR and VEGFR Signaling Pathways Targeted by Thienopyrimidine Derivatives.
Experimental Workflow for Lead Compound Validation
The process of validating a lead compound involves a logical progression from in-vitro screening to in-vivo efficacy studies.
Caption: A typical workflow for the validation and optimization of a lead compound.
Conclusion and Future Directions
While direct experimental data on 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine is not yet prevalent in public literature, its strategic importance as a chemical intermediate is undeniable. The extensive research on its derivatives clearly validates the thieno[3,2-d]pyrimidine scaffold as a highly promising starting point for the development of novel kinase inhibitors with significant anti-cancer potential. The synthetic accessibility of the 2 and 4 positions allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles.
Future research should focus on the systematic synthesis and evaluation of a focused library of compounds derived from 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. Comprehensive kinase profiling and in-vivo efficacy studies of the most promising analogs will be crucial in advancing these compounds towards clinical development. The insights provided in this guide offer a solid foundation for researchers to embark on this promising avenue of drug discovery.
References
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Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. [Link]
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Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][2][4]triazolo[1,5-a]pyrimidine Derivatives. PubMed Central. [Link]
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Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]
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Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central. [Link]
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Various anticancer agents, including thieno[2,3-d]pyrimidine, triazole,... - ResearchGate. ResearchGate. [Link]
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2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine | C6H4Cl2N2S - PubChem. PubChem. [Link]
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Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Publishing. [Link]
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Design, synthesis, and biological evaluation of novel thieno[3,2- d ]pyrimidine derivatives as potent antitumor agents | Request PDF - ResearchGate. ResearchGate. [Link]
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Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors - ResearchGate. ResearchGate. [Link]
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Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - NIH. NIH. [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC - NIH. NIH. [Link]
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Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC - PubMed Central. PubMed Central. [Link]
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Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - MDPI. MDPI. [Link]
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Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed. PubMed. [Link]
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Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed. PubMed. [Link]
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A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. ResearchGate. [Link]
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The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed. PubMed. [Link]
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N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - NIH. NIH. [Link]
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Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors - PMC - NIH. NIH. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. RSC Publishing. [Link]
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Comparative Cross-Reactivity Profiling of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine: A Guide for Target Selectivity Assessment
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the development of highly selective kinase inhibitors is paramount. The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors. This guide provides a comprehensive analysis of the cross-reactivity profile of a representative compound from this class, 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine, offering a framework for researchers to assess its selectivity and potential for off-target effects. Through illustrative experimental data and detailed protocols, we will compare its performance against a known promiscuous inhibitor, Staurosporine, to highlight the principles of selectivity profiling.
The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. While potent inhibition of the intended target is crucial, off-target activity can lead to unforeseen side effects or even desirable polypharmacology.[1][2] Therefore, a thorough understanding of a compound's interactions across the human kinome is a critical step in preclinical development.[3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of kinase inhibitor profiling.
The Importance of Kinase Selectivity
The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity within the ATP-binding site, the primary target for most small molecule inhibitors.[1][4] This conservation presents a significant challenge in designing truly selective inhibitors. Non-selective kinase inhibition can result in a broad spectrum of cellular effects, making it difficult to attribute the observed phenotype to the intended target. Comprehensive cross-reactivity profiling is therefore essential to:
-
Validate on-target activity: Confirming that the inhibitor potently interacts with the desired kinase.
-
Identify potential off-targets: Uncovering unintended interactions that could lead to toxicity or side effects.
-
Discover novel therapeutic applications: Identifying additional targets that could contribute to a compound's efficacy through multi-target engagement.[1]
-
Guide lead optimization: Providing structure-activity relationship (SAR) data to improve selectivity.
Experimental Design for Cross-Reactivity Profiling
A tiered approach is often the most efficient strategy for assessing kinase inhibitor selectivity.[2] This typically begins with a broad screen at a single high concentration against a large panel of kinases, followed by dose-response studies for any "hits" identified.
Kinase Panel Selection
The choice of kinases for the screening panel is critical and should be guided by the intended therapeutic area and the structural class of the inhibitor. For a compound with a thieno[3,2-d]pyrimidine core, which has been associated with various kinase families, a diverse panel is recommended. Our illustrative study utilizes a panel of 96 kinases representing all major branches of the human kinome.
Illustrative Experimental Workflow
The following diagram outlines a typical workflow for in vitro kinase profiling.
Caption: A generalized workflow for in vitro kinase cross-reactivity profiling.
Comparative Analysis: 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine vs. Staurosporine
To illustrate the process of cross-reactivity profiling, we present hypothetical data for 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine against a panel of representative kinases. This data is compared with Staurosporine, a well-known, non-selective kinase inhibitor.
Hypothetical Primary Target and Rationale
For the purpose of this guide, we will assume that 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine has been designed as a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The thieno[3,2-d]pyrimidine scaffold has been successfully utilized to develop selective CDK7 inhibitors.[5]
Quantitative Inhibitory Activity
The following table summarizes the hypothetical IC50 values for our compound of interest and the control against a selection of kinases.
| Kinase Target | Kinase Family | 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine IC50 (nM) | Staurosporine IC50 (nM) |
| CDK7/cyclin H | CMGC | 15 | 4.2 |
| CDK2/cyclin A | CMGC | 850 | 6.5 |
| GSK-3α/β | CMGC | > 10,000 | 8.0 |
| PKA | AGC | 2,500 | 7.5 |
| ROCK1 | AGC | > 10,000 | 12 |
| AKT1 | AGC | > 10,000 | 25 |
| SRC | Tyrosine Kinase | 1,200 | 5.8 |
| ABL1 | Tyrosine Kinase | 3,500 | 6.1 |
| VEGFR2 | Tyrosine Kinase | 950 | 7.0 |
| p38α (MAPK14) | CMGC | 5,000 | 15 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Interpretation of Results
-
Potency and Selectivity: 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine demonstrates potent inhibition of its intended target, CDK7, with an IC50 of 15 nM. Importantly, it shows significantly weaker activity against other kinases in the panel, with IC50 values generally in the high nanomolar to micromolar range. This suggests a favorable selectivity profile.
-
Comparison with Staurosporine: In contrast, Staurosporine inhibits a wide range of kinases with high potency, confirming its promiscuous nature. This highlights the value of using a non-selective inhibitor as a control to contextualize the selectivity of the test compound.
-
Potential Off-Targets: While generally selective, the hypothetical data indicates some weak off-target activity against CDK2/cyclin A and VEGFR2. These interactions, although significantly less potent than the on-target activity, should be further investigated in cellular models to determine their physiological relevance.
Methodologies for Kinase Inhibition Assays
Accurate and reproducible experimental protocols are the foundation of reliable cross-reactivity profiling. The following is a detailed, step-by-step methodology for a typical in vitro radiometric kinase assay.
Radiometric Kinase Assay ([γ-33P]-ATP Filter Binding)
This assay measures the incorporation of a radiolabeled phosphate from [γ-33P]-ATP onto a substrate peptide by the kinase.
Materials:
-
Test Compound and Control (Staurosporine)
-
Kinase of interest
-
Substrate peptide
-
Assay buffer (composition varies depending on the kinase)
-
[γ-33P]-ATP
-
MgCl2
-
96-well plates
-
Filter plates (e.g., FlashPlate™)
-
Saline wash solution
-
Scintillation counter
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and Staurosporine in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.[3]
-
-
Reaction Mixture Assembly:
-
In a 96-well plate, add the following in order:
-
10 µL of the test compound or control at various concentrations.
-
10 µL of the specific kinase enzyme in assay buffer.
-
10 µL of the corresponding substrate peptide.
-
-
-
Initiation of Reaction:
-
Add 20 µL of a solution containing [γ-33P]-ATP and MgCl2 to each well to start the kinase reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.[3]
-
-
Washing and Detection:
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the wells multiple times with a saline solution to remove unincorporated [γ-33P]-ATP.[3]
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO-only control.
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Advanced Profiling Techniques
While radiometric assays are a gold standard, other techniques can provide complementary information.
-
Activity-Based Protein Profiling (ABPP): This chemical proteomic strategy uses probes to identify direct protein targets in a complex biological sample, offering insights into target engagement in a more physiological context.[6]
-
Phosphoproteomics: This mass spectrometry-based approach can identify and quantify changes in protein phosphorylation downstream of kinase inhibition, providing a functional readout of a compound's cellular activity.[7]
Conclusion and Future Directions
The cross-reactivity profiling of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine, as illustrated in this guide, underscores the importance of a systematic and quantitative approach to understanding kinase inhibitor selectivity. The hypothetical data demonstrates a compound with a promising selectivity profile for its intended target, CDK7, when compared to a non-selective inhibitor.
Further characterization of this and other thieno[3,2-d]pyrimidine derivatives should involve:
-
Cellular Target Engagement Assays: To confirm that the compound binds to its intended target in a cellular context.
-
Phenotypic Screening: To assess the compound's effects on cell proliferation, apoptosis, and other relevant cellular processes.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the compound's therapeutic potential and safety profile in animal models.
By following a structured approach to cross-reactivity profiling, researchers can effectively characterize novel kinase inhibitors, paving the way for the development of more selective and potent therapeutic agents.[3]
References
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Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. [Link]
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Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. ResearchGate. [Link]
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Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH. [Link]
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Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ResearchGate. [Link]
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2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. PubChem. [Link]
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2,4-Dichlorothieno[3,2-d]pyrimidine. PubChem. [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. MDPI. [Link]
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Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. PubMed. [Link]
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Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. NIH. [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC. [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
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The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. PubMed. [Link]
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Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][3][7]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. PubMed. [Link]
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A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Thienopyrimidine Derivatives as EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-focused comparison of thienopyrimidine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology. We will explore the rationale behind experimental choices in a comparative molecular docking study, present detailed protocols, and analyze computational results alongside validating experimental data. Our approach emphasizes scientific integrity and provides actionable insights for researchers in the field of kinase inhibitor design.
The Thienopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The thienopyrimidine core is a heterocyclic scaffold isoelectronic with purines, making it an ideal starting point for designing kinase inhibitors that target the ATP-binding site[1]. Its rigid structure and capacity for diverse substitutions have led to the development of numerous potent inhibitors against various protein kinases, including EGFR[1][2]. Overexpression and mutation of EGFR are hallmarks of several cancers, driving tumor growth and proliferation[3]. Thienopyrimidine derivatives have emerged as a promising class of EGFR inhibitors, with some compounds showing activity against both wild-type (WT) and mutant forms of the kinase, such as the gatekeeper T790M mutation that confers resistance to first-generation inhibitors[4][5].
The Logic of Molecular Docking in Drug Discovery
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in drug discovery for:
-
Hit Identification: Screening large virtual libraries of compounds to identify potential binders.
-
Lead Optimization: Guiding the modification of a known active compound to improve its binding affinity and selectivity.
-
Mechanism of Action Studies: Elucidating the likely binding mode and key molecular interactions between a drug and its target.
The trustworthiness of a docking study hinges on a well-validated protocol. This involves careful preparation of both the protein and the ligands, and critically, a re-docking step to ensure the chosen parameters can reproduce the experimentally determined binding pose of a known ligand.
A Comparative Docking Workflow: Thienopyrimidines vs. EGFR
This section details a robust workflow for a comparative docking study of thienopyrimidine derivatives against the EGFR kinase domain. This protocol is designed to be a self-validating system, ensuring the reliability of the generated results.
Caption: Workflow for a comparative molecular docking study.
Experimental Protocol: Step-by-Step Methodology
1. Protein Structure Retrieval and Preparation:
-
Action: Download the 3D crystal structure of the target protein, in this case, the human EGFR kinase domain, from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4HJO (wild-type) and 3W2O (T790M mutant)[4][6].
-
Causality: The crystal structure provides the precise atomic coordinates of the protein's active site, which is essential for an accurate docking simulation.
-
Protocol:
-
Load the PDB file into a molecular modeling software (e.g., AutoDock Tools, MOE, PyMOL)[1][6][7].
-
Remove all non-essential components, such as water molecules and co-solvents[8].
-
Add polar hydrogens and assign appropriate atom types and charges using a force field like AMBER or CHARMm. This is crucial for correctly calculating electrostatic and hydrogen bonding interactions.
-
2. Ligand Library Preparation:
-
Action: Prepare 3D structures of the thienopyrimidine derivatives to be docked.
-
Causality: The docking software requires low-energy 3D conformations of the ligands to explore their potential binding modes.
-
Protocol:
-
Sketch the 2D structures of the thienopyrimidine derivatives using a chemical drawing tool (e.g., ChemDraw).
-
Convert the 2D structures to 3D.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformers.
-
3. Docking Protocol Validation (Re-docking):
-
Action: Extract the co-crystallized ligand from the PDB structure and dock it back into the protein's active site using the intended docking parameters.
-
Causality: This step is critical for validating the docking protocol. If the software and its settings can accurately reproduce the experimentally known binding pose, it builds confidence that the protocol can reliably predict the binding of novel ligands.
-
Protocol:
-
Define the binding site by creating a grid box centered on the co-crystallized ligand[8]. The size of the box should be sufficient to encompass the entire active site.
-
Execute the docking simulation with the co-crystallized ligand.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value below 2.0 Å is generally considered a successful validation[9].
-
4. Docking and Analysis:
-
Action: Dock the prepared library of thienopyrimidine derivatives into the validated EGFR active site.
-
Causality: This simulation will generate a set of possible binding poses for each compound and estimate the binding affinity, typically as a docking score in kcal/mol.
-
Protocol:
-
Run the docking simulation for each thienopyrimidine derivative using software like AutoDock Vina or MOE[6][10].
-
Analyze the results by ranking the compounds based on their docking scores. A more negative score indicates a stronger predicted binding affinity[1].
-
Visually inspect the top-ranked poses for each compound to analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) with the active site residues.
-
Comparative Analysis: Docking Scores vs. Experimental Data
A key aspect of a compelling comparative study is the correlation of computational predictions with experimental biological data. The table below compares the docking scores of several thienopyrimidine derivatives against wild-type EGFR with their experimentally determined IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%).
| Compound | Target Protein | Docking Score (kcal/mol) | Experimental IC50 (µM) | Reference |
| Compound 25 | EGFR | Not specified, but noted as a top inhibitor | 0.059 | [11][12] |
| Compound 21 | EGFR | Not specified, but noted as a top inhibitor | 0.077 | [11][12] |
| Erlotinib (Ref.) | EGFR | -23.94 (MOE Score) | 0.04 | [6][12] |
| Compound 5b | EGFR (WT) | Not specified, but noted as active | 0.037 | [4][5][6] |
| Compound 5f | EGFR | Not specified, but noted as potent | More potent than Erlotinib | [3][13] |
| PAS1d | EGFR (6Z4D) | -9.9 | Not Available | [10] |
| PAS1 | EGFR (5D41) | -8.7 | Not Available | [7][14] |
| Compound 3 | EGFR | -10.73 | Not Available | [1] |
Note: Direct comparison of docking scores between different studies can be challenging due to variations in software, force fields, and specific protocols. However, the trend within a single study is highly informative.
The data generally show a good correlation, where compounds with lower (more favorable) docking scores also tend to have lower IC50 values, indicating higher potency. For example, compounds 25 and 21, identified as the best EGFR inhibitors in one study, have IC50 values of 0.059 µM and 0.077 µM, respectively, which are comparable to the reference drug Erlotinib (IC50 = 0.04 µM)[12]. This alignment between computational prediction and experimental reality underscores the predictive power of a well-executed docking study.
Visualizing Molecular Interactions
Understanding the specific interactions that anchor a ligand in the active site is crucial for rational drug design. The diagram below illustrates the key binding interactions of a potent thienopyrimidine inhibitor within the EGFR active site.
Caption: Key interactions of a thienopyrimidine inhibitor in the EGFR active site.
As is common for kinase inhibitors, a crucial hydrogen bond is formed between a nitrogen atom in the pyrimidine ring and the backbone NH of the hinge residue Met793[8]. Additionally, substituted phenyl rings (anilino moieties) often occupy hydrophobic pockets, forming favorable interactions with residues like Leu718, Val726, and Leu844, which further stabilizes the binding[3]. By comparing the interaction patterns of different derivatives, researchers can understand why certain substitutions enhance potency while others diminish it, thereby guiding the next cycle of synthesis and optimization.
Conclusion
Comparative molecular docking is an invaluable tool in the modern drug discovery pipeline for thienopyrimidine-based kinase inhibitors. When grounded in a robust, validated protocol, it provides critical insights into structure-activity relationships, helps prioritize compounds for synthesis, and accelerates the development of more potent and selective drug candidates. The convergence of computational predictions with experimental data, as demonstrated in numerous studies on thienopyrimidine EGFR inhibitors, validates this approach as a cornerstone of rational drug design.
References
-
Sobh, E. A., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link][4][5][6]
-
Sultan, S., Tawfik, S. S., & Nasr, M. (2025). Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin‐4‐One Derivatives as Dual EGFR and FGFR Inhibitors. Drug Development Research. Available at: [Link][11]
-
Reddy, G. R., et al. (2024). Synthesis and docking studies of 1,3,4-oxadiazole, keto pyrazole, pyrrole and lactam derivatives of Thienopyrimidinesas EGFR tyr. Latin American Journal of Pharmacy. Available at: [Link][1]
-
El-Nassan, H. B., et al. (2022). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Scientific Reports. Available at: [Link][2]
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Sobh, E. A., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. ResearchGate. Available at: [Link][5]
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Ghorab, M. M., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Drug Design, Development and Therapy. Available at: [Link][3]
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Sultan, S., Tawfik, S. S., & Nasr, M. (2025). Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors. PubMed. Available at: [Link][12]
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Ghorab, M. M., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. ResearchGate. Available at: [Link][13]
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Anonymous. (2025). Computational Design and ADME Profiling of Thienopyrimidine-Based Dual VEGFR/EGFR Inhibitors for Anticancer Drug Discovery. ResearchGate. Available at: [Link][10]
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Anonymous. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. oalib upi. Available at: [Link]
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Anonymous. (2025). Structure-Based Molecular Docking and ADME Profiling of Novel Thienopyrimidines as Dual VEGFR/EGFR Inhibitors in Colorectal Cancer. ResearchGate. Available at: [Link][14]
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Anonymous. (2025). Structure-Based Molecular Docking and ADME Profiling of Novel Thienopyrimidines as Dual VEGFR/EGFR Inhibitors in Colorectal Cancer. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link][7]
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Al-Ostoot, F. H., et al. (2023). Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. Scientific Reports. Available at: [Link][9]
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Assessing the Selectivity of Kinase Inhibitors Derived from the 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine Scaffold: A Comparative Guide
In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount. Kinases, a vast family of enzymes that regulate a multitude of cellular processes, are implicated in numerous diseases, most notably cancer. However, the structural conservation of the ATP-binding site across the kinome presents a significant challenge, often leading to off-target effects and associated toxicities. The thieno[3,2-d]pyrimidine scaffold has emerged as a versatile and privileged structure in medicinal chemistry, serving as the foundation for a new generation of potent and selective kinase inhibitors. This guide provides an in-depth technical assessment of the selectivity of kinase inhibitors derived from the 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine core, comparing their performance against established clinical and preclinical candidates. We will delve into the experimental methodologies used to evaluate selectivity, explain the rationale behind these choices, and present comparative data to guide researchers in this dynamic field.
The Art and Science of Kinase Inhibitor Selectivity
The central paradigm in developing kinase inhibitors is to achieve potent inhibition of the desired target while minimizing interactions with other kinases. This selectivity is crucial for a favorable therapeutic window, reducing the likelihood of adverse effects arising from the modulation of unintended signaling pathways. The assessment of selectivity is therefore not merely a characterization step but a cornerstone of the drug discovery process. A variety of methods, each with its own strengths and limitations, are employed to profile the interaction of a compound across the human kinome.
Two of the most powerful and widely adopted techniques are chemical proteomics approaches like Kinobeads and in-cell target engagement assays such as the Cellular Thermal Shift Assay (CETSA) . The choice between these methods is often dictated by the specific questions being asked.
-
Kinobeads-based chemical proteomics is an affinity chromatography approach that provides a broad, unbiased view of the kinases that physically interact with a compound in a cell lysate. This method is exceptionally powerful for early-stage discovery, enabling the profiling of hundreds of kinases simultaneously and revealing potential off-targets that might not be predicted. The core principle involves incubating a cell lysate with a test compound, followed by the application of "kinobeads" – a resin functionalized with a cocktail of non-selective kinase inhibitors. Kinases that are not bound by the test compound will bind to the beads, while the targets of the test compound will remain in the supernatant. Quantitative mass spectrometry is then used to identify and quantify the kinases that were "competed off" the beads by the test compound, thus revealing its binding profile.
-
Cellular Thermal Shift Assay (CETSA) , on the other hand, offers a direct measure of target engagement within the physiological context of a living cell. The principle is based on the observation that the binding of a ligand to its target protein confers thermal stability. In a CETSA experiment, cells are treated with the compound and then subjected to a temperature gradient. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of the compound is a direct indication of target engagement. CETSA is invaluable for confirming that a compound reaches its target in the complex cellular milieu and for establishing a link between target engagement and cellular phenotype.
The decision to use one method over the other, or both in conjunction, is a strategic one. Kinobeads provide a broad, initial landscape of potential targets, while CETSA offers orthogonal validation of on-target activity in a more physiologically relevant setting.
Visualizing the Selectivity Assessment Workflow
To conceptualize the process of evaluating a novel thieno[3,2-d]pyrimidine-based inhibitor, the following workflow diagram illustrates the key decision points and experimental stages.
Caption: Simplified PI3K/AKT/mTOR signaling pathway with points of inhibition.
Thieno[3,2-d]pyrimidine-based compounds have been developed as potent and selective PI3K inhibitors. [1]For instance, certain derivatives have shown high selectivity for PI3Kδ, an isoform critical for B-cell malignancies. [2]A key comparator in this space is GDC-0941 (Pictilisib) , a pan-class I PI3K inhibitor that has been extensively studied in clinical trials. [3]
| Compound Class | Target Isoform(s) | Selectivity Profile | Reference |
|---|---|---|---|
| Thieno[3,2-d]pyrimidine Derivative (Example) | PI3Kδ | >100-fold selective over other class-I PI3K isoforms. | [2] |
| GDC-0941 (Pictilisib) | Pan-Class I PI3K (α, β, δ, γ) | Potent against PI3Kα and PI3Kδ (IC50 = 3 nM), with moderate selectivity against PI3Kβ (11-fold) and PI3Kγ (25-fold). | [4][5][6]|
The causality for this high selectivity in thienopyrimidine derivatives often lies in subtle structural modifications that exploit unique amino acid residues within the ATP-binding pocket of the target isoform, leading to enhanced binding affinity and specificity.
Aurora Kinase Inhibitors
Aurora kinases are essential for regulating mitosis, and their overexpression is linked to tumorigenesis. [3]Small molecule inhibitors targeting Aurora kinases have shown promise in cancer therapy.
Caption: Overview of Aurora kinase functions in mitosis and points of inhibition.
The thienopyrimidine scaffold has been successfully utilized to generate potent and selective Aurora kinase inhibitors. As comparators, we consider VX-680 (Tozasertib) , a well-characterized pan-Aurora inhibitor, and SNS-314 , another potent pan-Aurora inhibitor. [3][7][8][9]
| Compound Class | Target(s) | IC50 (nM) | Selectivity Notes | Reference |
|---|---|---|---|---|
| Thieno[3,2-d]pyrimidine Derivative (SNS-314) | Aurora A, B, C | 9, 31, 3 | Selective over a large panel of other kinases. | [7][8] |
| VX-680 (Tozasertib) | Aurora A, B, C | Ki: 0.6, 18, 4.6 | Also inhibits FLT3 and Abl. | [10][11]|
The development of pan-Aurora inhibitors versus isoform-selective inhibitors is a key strategic choice. Pan-inhibition can offer broader efficacy by targeting multiple mitotic processes, but may also lead to increased toxicity.
EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of several cancers, particularly non-small cell lung cancer (NSCLC). [12]
Caption: EGFR signaling pathways and points of inhibition.
Thieno[2,3-d]pyrimidine derivatives have been designed as potent EGFR inhibitors, including against clinically relevant resistance mutations like T790M. [13]A benchmark for comparison is Osimertinib (AZD9291) , a third-generation, irreversible EGFR inhibitor that is highly selective for mutant EGFR over wild-type (WT) EGFR. [14]
| Compound Class | Target(s) | IC50 (nM) | Selectivity Notes | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine Derivative (Example 13k) | EGFR (WT) | 14.5 | Also potent against mutant EGFR (T790M). | [12][13] |
| Osimertinib (AZD9291) | EGFR (T790M, L858R, Exon 19 del) | 8.5 (T790M) | Significantly less potent against WT EGFR, reducing side effects. | [12]|
The key to the success of third-generation EGFR inhibitors like Osimertinib, and a goal for novel thienopyrimidine derivatives, is the ability to selectively target mutant forms of the kinase while sparing the wild-type version, thereby minimizing dose-limiting toxicities such as skin rash and diarrhea.
CDK7 Inhibitors
Cyclin-dependent kinase 7 (CDK7) is a key regulator of both the cell cycle and transcription, making it an attractive target in oncology. [15]
Caption: Dual roles of CDK7 in cell cycle and transcription, with points of inhibition.
THZ1 is a notable covalent inhibitor of CDK7 based on a pyrimidine scaffold, closely related to the thienopyrimidine core. [16][17]It achieves selectivity by targeting a remote cysteine residue outside the canonical kinase domain. A more recent and highly selective covalent CDK7 inhibitor is YKL-5-124 . [15][18][19]
| Compound | Target(s) | IC50 (nM) | Selectivity Notes | Reference |
|---|---|---|---|---|
| THZ1 | CDK7 | 3.2 | Covalent inhibitor. Also inhibits CDK12/13 at higher concentrations. | [16][17] |
| YKL-5-124 | CDK7 | 9.7 (for CDK7 complex) | Covalent inhibitor. >100-fold selective for CDK7 over CDK9 and CDK2; inactive against CDK12/13. | [15][18][19]|
The development of covalent inhibitors like THZ1 and YKL-5-124 represents a sophisticated strategy to achieve high potency and selectivity. By forming an irreversible bond with a unique, accessible cysteine residue, these compounds can overcome the challenge of competing with high intracellular ATP concentrations and achieve durable target inhibition.
Experimental Protocols: A Closer Look
To provide actionable insights, we outline a generalized protocol for two key selectivity assays.
Protocol 1: Kinobeads-Based Competitive Pull-Down
Objective: To identify the kinase targets of a test compound from a complex cell lysate.
Principle: This method relies on the competition between the free test compound and immobilized, non-selective kinase inhibitors (kinobeads) for binding to kinases in a cell lysate.
Step-by-Step Methodology:
-
Cell Lysate Preparation:
-
Culture and harvest cells of interest.
-
Lyse cells in a buffer containing detergents and protease/phosphatase inhibitors to solubilize proteins and maintain their native state.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
Determine protein concentration (e.g., using a BCA assay).
-
-
Competitive Binding:
-
Aliquot the cell lysate into separate tubes.
-
Add the test compound at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).
-
Incubate to allow the compound to bind to its target kinases.
-
-
Kinobeads Enrichment:
-
Add a slurry of kinobeads to each lysate/compound mixture.
-
Incubate with rotation at 4°C to allow kinases not bound by the test compound to bind to the beads.
-
-
Washing and Elution:
-
Pellet the kinobeads by centrifugation and discard the supernatant.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads, typically by boiling in SDS-PAGE sample buffer.
-
-
Mass Spectrometry Analysis:
-
Perform in-gel or in-solution digestion of the eluted proteins to generate peptides.
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample.
-
-
Data Analysis:
-
Compare the abundance of each identified kinase in the compound-treated samples to the vehicle control.
-
A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that it is a target of the test compound.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a compound in intact cells.
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the test compound at the desired concentration or with a vehicle control.
-
Incubate under normal culture conditions to allow for compound uptake and target binding.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells, for example, by repeated freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Protein Detection:
-
Measure the protein concentration of the soluble fractions.
-
Analyze the amount of the target protein in each sample by Western blot using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein at each temperature.
-
Normalize the data to the unheated control.
-
Plot the percentage of soluble protein as a function of temperature for both the compound-treated and vehicle control samples.
-
A shift in the "melting curve" to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.
-
Conclusion
The 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine scaffold is a remarkably fruitful starting point for the design of potent and selective kinase inhibitors. As demonstrated, derivatives of this core structure have been successfully developed to target a diverse range of kinases implicated in cancer and other diseases. The key to advancing these compounds towards the clinic lies in a rigorous and multifaceted assessment of their selectivity. By employing a strategic combination of broad, unbiased profiling methods like kinobeads and cellular target engagement assays such as CETSA, researchers can build a comprehensive understanding of a compound's interaction with the human kinome. This knowledge is not only essential for predicting potential on-target efficacy but also for anticipating and mitigating off-target liabilities. As our understanding of kinase biology and the tools to probe it continue to evolve, the thieno[3,2-d]pyrimidine scaffold is poised to remain a valuable asset in the ongoing quest for safer and more effective targeted therapies.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine
As a key intermediate in the synthesis of novel therapeutics, 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine is a staple in many drug discovery labs.[1] However, its chemical structure—a chlorinated heterocyclic compound—necessitates a rigorous and informed approach to its disposal.[2][3] Improper handling of this waste stream not only poses immediate safety risks but also violates stringent environmental regulations. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety data and regulatory frameworks.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Before any disposal procedure begins, it is critical to understand the inherent hazards of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. According to the Globally Harmonized System (GHS) classifications, this compound is recognized as:
-
May cause respiratory irritation .[4]
The primary driver for its specialized disposal protocol is its classification as a halogenated organic compound .[5][6] The carbon-chlorine bonds in its structure make it subject to specific waste regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA), due to the potential for environmental persistence and the formation of highly toxic byproducts (like dioxins) if improperly incinerated.[7][8][9]
Immediate Safety Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[4]
-
Ventilation: All handling and preparation for disposal must occur in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Spill Management: In case of a spill, evacuate the area and prevent the spread of dust. Use a spill kit with an absorbent material suitable for chemical powders. Do not use water to clean up, as this may spread contamination.
Waste Characterization and Segregation: The First Step in Compliance
Proper disposal begins with correct identification and segregation at the point of generation. As the generator of the waste, you are legally responsible for its correct classification.[10]
Step-by-Step Waste Segregation:
-
Identify the Waste Stream: This includes pure, unreacted 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine, reaction mixtures containing the compound, and any contaminated materials (e.g., filter paper, silica gel, disposable labware).
-
Label a Dedicated Waste Container: Use a clearly labeled, sealable, and chemically compatible container. The label must include:
-
The full chemical name: "2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine"
-
The words "Hazardous Waste"
-
Associated Hazard Pictograms (e.g., Harmful/Irritant)
-
Accumulation Start Date
-
-
Do Not Mix Wastes: Never mix this chlorinated waste with other waste streams, especially non-halogenated solvents or aqueous waste. Co-mingling can complicate the disposal process, increase costs, and create unforeseen chemical hazards.
Disposal Workflow: A Decision-Making Framework
The following diagram outlines the logical flow for managing the disposal of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine and associated contaminated materials.
Caption: Disposal workflow for 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine.
Approved Disposal Methodologies: The Final Step
Based on regulatory guidance for halogenated organic compounds, the following are the industry-standard and compliant disposal methods.
| Disposal Method | Applicability & Rationale | Regulatory Compliance |
| High-Temperature Incineration | Primary Recommended Method. The material should be sent to a licensed chemical destruction plant.[4] Controlled incineration in a rotary kiln with flue gas scrubbing ensures the complete destruction of the molecule and neutralizes acidic gases (like HCl) formed during combustion, preventing their release into the atmosphere.[7] | Complies with EPA regulations prohibiting the land disposal of untreated halogenated organic wastes.[5][7] |
| Chemical Dechlorination | An emerging alternative where chemical reagents are used to cleave the carbon-chlorine bonds, rendering the molecule less toxic.[7][9] This is a specialized treatment performed at licensed facilities and is not a procedure to be attempted in a standard laboratory setting. | A viable treatment technology under EPA guidelines, though less common than incineration for solid waste.[7] |
| Landfill | Strictly Prohibited. Direct disposal of this compound in a sanitary landfill is not permitted.[4] Halogenated organics are listed under regulations that restrict land disposal due to their potential to leach into soil and groundwater.[5][6] | Violates EPA Land Disposal Restrictions (LDR). |
| Sewer System | Strictly Prohibited. Discharging this chemical into the sewer system is forbidden.[4] It is harmful to aquatic life and can interfere with wastewater treatment processes. | Violates local, state, and federal water quality regulations. |
Disposal of Empty Containers: Empty containers that once held 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine are also considered hazardous waste until properly decontaminated. The standard procedure is to triple-rinse the container with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as halogenated hazardous waste. Once decontaminated, the container can be offered for recycling or punctured to prevent reuse and discarded as solid waste.[4]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine is not merely a procedural task but a fundamental responsibility for any scientist or institution. By adhering to this guide, which synthesizes safety data and regulatory mandates, you ensure the protection of yourself, your colleagues, and the environment. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance and to ensure full compliance with local and national regulations.
References
- 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine - Echemi. Source: Echemi.
- 2,4-Dichlorothieno[3,2-d]pyrimidine - Safety D
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: U.S. Environmental Protection Agency (EPA).
- 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine | C6H4Cl2N2S. Source: PubChem.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- SAFETY DATA SHEET - Sigma-Aldrich. Source: Sigma-Aldrich.
- 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. Source: Nordmann.
- SAFETY DATA SHEET - Fisher Scientific. Source: Fisher Scientific.
- EPA HAZARDOUS WASTE CODES. Source: U.S. Environmental Protection Agency (EPA).
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- EPA Hazardous Waste Codes. Source: University of Maryland Environmental Safety, Sustainability and Risk.
- Safe Handling of Hazardous Drugs. Source: Duke University Safety.
- Chlorine Waste Disposal Str
- Disposal of Chlorine-Containing Wastes | Request PDF.
Sources
- 1. 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine (74901-69-2) at Nordmann - nordmann.global [nordmann.global]
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- 3. 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine | C6H4Cl2N2S | CID 45789967 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
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- 10. fishersci.com [fishersci.com]
Mastering the Safe Handling of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine: A Guide for Laboratory Professionals
This document provides essential guidance for the safe handling, use, and disposal of 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine (CAS No. 74901-69-2), a heterocyclic building block pivotal in pharmaceutical research and development.[1] Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment for all personnel.
Hazard Identification and Risk Assessment: Understanding the Compound
2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine is a chlorinated heterocyclic compound with potential health hazards. A thorough understanding of its toxicological profile is the foundation of safe handling.
GHS Hazard Classification:
Based on available data, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]
-
Skin Corrosion/Irritation (Category 1/2): May cause severe skin burns and irritation.[2][3]
-
Serious Eye Damage/Eye Irritation (Category 1/2): May cause serious eye damage.[2][3]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2][3]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2][3]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[3]
Primary Routes of Exposure:
-
Inhalation of dust or aerosols.
-
Skin contact.
-
Eye contact.
-
Ingestion.
A comprehensive risk assessment should be conducted before any new procedure involving this compound. This assessment must consider the quantity of material being used, the potential for dust or aerosol generation, and the specific experimental conditions.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of minimizing exposure to hazardous chemicals. The following controls are mandatory when handling 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine:
-
Chemical Fume Hood: All weighing, transferring, and reactions involving this compound in solid or solution form must be conducted in a certified chemical fume hood with sufficient airflow.[4] This prevents the inhalation of dust and vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[5]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are imperative in the immediate work area.[5]
Personal Protective Equipment (PPE): A Necessary Barrier
While engineering controls are primary, appropriate PPE is essential to protect against accidental exposure. The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[4] | Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn when there is a significant risk of splashing.[3][6] | Protects the eyes and face from splashes or airborne particles of the compound. |
| Respiratory Protection | For handling powder or in situations with a high risk of aerosolization, a minimum of a NIOSH-approved N95 respirator is recommended. For larger quantities or potential for higher exposure, a powered air-purifying respirator (PAPR) may be necessary.[4][7] | Prevents inhalation of the compound. |
| Body Protection | A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. A chemical-resistant lab coat is also an option.[4] | Protects the body and personal clothing from contamination. |
| Footwear | Closed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be considered when handling larger quantities to prevent tracking of contamination.[4][6] | Protects feet from spills and prevents the spread of contamination. |
Donning and Doffing PPE: A structured approach to putting on and taking off PPE is crucial to avoid contamination.
Operational Plan: Safe Handling Procedures
A systematic approach to handling 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine is critical to prevent contamination and exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within the chemical fume hood for handling the compound.
-
Ensure all necessary equipment (spatulas, weigh boats, glassware) is clean and readily available.
-
Prepare a waste container for contaminated consumables within the fume hood.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a spatula to carefully transfer the solid, minimizing the creation of dust.
-
Close the container tightly after use.
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers with the compound in solution covered when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable decontamination solution should be determined based on the compound's reactivity (consult the SDS for incompatible materials).
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures: Spill and Exposure Response
Prompt and appropriate action is crucial in the event of a spill or exposure.
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
Containment: For solid spills, carefully sweep or scoop the material into a labeled, sealed container for disposal. Avoid raising dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Decontamination: Decontaminate the spill area thoroughly.
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Storage and Disposal: Maintaining a Safe Environment
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage:
-
Store 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
Contaminated materials (e.g., gloves, weigh boats, absorbent pads) should be placed in a sealed, labeled container for hazardous waste disposal.
-
Do not dispose of this chemical down the drain or in general waste.[3] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
By implementing these comprehensive safety and handling procedures, researchers can work confidently with 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine while minimizing risks to themselves and their colleagues.
References
-
PubChem. 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. National Center for Biotechnology Information. [Link]
-
Chemical Safety Facts. Personal Protective Equipment and Chemistry.[Link]
-
Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety.[Link]
-
University of Massachusetts Amherst. Personal Protective Equipment - Environmental Health & Safety Services.[Link]
-
Seton. Discover the Various Types of PPE for Optimal Chemical Safety.[Link]
Sources
- 1. 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine (74901-69-2) at Nordmann - nordmann.global [nordmann.global]
- 2. 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine | C6H4Cl2N2S | CID 45789967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
